2-Chloro-6-methoxyquinoline-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQOMBXDCIPJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351035 | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-29-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-methoxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-6-methoxyquinoline-3-carbaldehyde CAS number
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS: 73568-29-3)
Introduction
This compound, identified by the CAS number 73568-29-3, is a pivotal heterocyclic compound.[1] As a substituted quinoline, it belongs to a class of compounds that form the backbone of numerous natural alkaloids and synthetic drugs, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] This molecule is particularly valued in medicinal chemistry and organic synthesis as a versatile intermediate. Its structure incorporates two key reactive sites: a labile chlorine atom at the C2 position and a reactive aldehyde group at the C3 position. This dual functionality allows for a diverse array of chemical transformations, making it a crucial building block for constructing more complex, fused heterocyclic systems.[3]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via the Vilsmeier-Haack reaction, explores its chemical reactivity and applications in derivative synthesis, and outlines essential safety and handling procedures.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. This compound typically presents as a yellow to pale brown powder and is insoluble in water.[1][4]
1.1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 73568-29-3 | [1][5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1][6] |
| Molecular Weight | 221.64 g/mol | [1] |
| Appearance | Yellow to pale orange or pale brown powder | [4][5] |
| Melting Point | 145-151 °C | [5] |
| Solubility | Insoluble in water | [1] |
| IUPAC Name | This compound | [1][6] |
1.2: Spectroscopic and Crystallographic Data
Spectroscopic analysis is critical for structure confirmation and purity assessment.
-
¹H NMR (300 MHz, DMSO): Key signals include a singlet for the methoxy protons (δ 3.40, s, 3H, -OCH₃), aromatic protons in the range of δ 6.74-7.64, and a characteristic downfield singlet for the aldehyde proton (δ 11.13, s, 1H, -CHO), confirming the presence of the formyl group.[7]
-
IR (KBr, cm⁻¹): The spectrum shows characteristic absorption bands for the aldehyde carbonyl group (C=O) at approximately 1636-1690 cm⁻¹, aromatic C=C stretching between 1474-1600 cm⁻¹, and aldehyde C-H stretching as two peaks around 2731 and 2677 cm⁻¹.[7]
-
Crystal Structure: X-ray crystallography reveals that the quinoline fused-ring system is essentially planar. The formyl group is only slightly bent out of this plane.[8][9] This planarity is a common feature of aromatic heterocyclic systems.
Section 2: Synthesis via the Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[10] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an electron-rich aromatic precursor in a single pot.[11]
2.1: Mechanistic Overview
The reaction proceeds through several key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[12]
-
Electrophilic Attack: The electron-donating methoxy group of the precursor, N-(4-anisyl)acetamide, activates the aromatic ring, directing the electrophilic Vilsmeier reagent to attack.
-
Cyclization and Chlorination: The initial electrophilic substitution is followed by an intramolecular cyclization. The amide oxygen is subsequently replaced by a chlorine atom from the reaction medium, and the gem-dichloro intermediate is formed.
-
Hydrolysis: The reaction mixture is quenched with water, which hydrolyzes the iminium salt intermediate to yield the final aldehyde product.[11]
2.2: Precursor Selection and Rationale
The choice of N-(4-anisyl)acetamide as the starting material is strategic. The acetamide group provides the necessary atoms for forming the pyridine ring of the quinoline system, while the N-aryl bond ensures the correct fusion. The methoxy group (-OCH₃) on the aniline ring is a moderate electron-donating group, which activates the aromatic ring for the initial electrophilic attack by the Vilsmeier reagent, facilitating the reaction.
2.3: Detailed Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of N-arylacetamides.[8][9]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 30 mmol) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C. The formation of the Vilsmeier adduct is an exothermic reaction.
-
Substrate Addition: Once the addition of POCl₃ is complete, add the starting material, N-(4-anisyl)acetamide (10 mmol), portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to approximately 80-90 °C for 15-16 hours.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~300 mL) with vigorous stirring.[7] This step hydrolyzes the intermediate and precipitates the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product. Recrystallize the solid from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to obtain the purified this compound.[8][9]
2.4: Synthesis Workflow Visualization
The following diagram outlines the key stages of the synthesis and purification process.
Section 3: Chemical Reactivity and Derivative Synthesis
The synthetic utility of this compound stems from the differential reactivity of its chloro and aldehyde functionalities. This allows for selective and stepwise modifications to build a library of complex derivatives.[3][13]
3.1: Overview of Reactive Sites
-
C2-Chloro Group: This group is susceptible to nucleophilic substitution reactions. It can be replaced by various nucleophiles, including amines, hydrazines, thiols, and oxygen-containing nucleophiles, or can be removed (dehalogenated).[3]
-
C3-Aldehyde Group: The formyl group is a classic electrophilic site. It readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively.[2][13] It can also be oxidized to a carboxylic acid or reduced to an alcohol.
3.2: Example Application: Synthesis of Pyrazolo[3,4-b]quinolines
A significant application of this compound is in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]quinolines, which are of interest for their potential pharmacological properties.[2][13]
The synthesis is a two-step process:
-
Condensation: The aldehyde group of this compound (16e) reacts with a hydrazine (e.g., phenylhydrazine, 31) to form the corresponding hydrazone (Schiff base 91).[2][13]
-
Intramolecular Cyclization: The resulting hydrazone undergoes an intramolecular nucleophilic aromatic substitution. The nitrogen atom of the hydrazone displaces the chlorine atom at the C2 position, leading to ring closure and the formation of the fused pyrazole ring system (92).[2][13]
Section 4: Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value starting material. Its derivatives have been investigated for a wide spectrum of biological activities. The quinoline core is present in compounds with known anti-tuberculosis, antimalarial, anticancer, anti-HIV, and anti-inflammatory activities.[2] The ability to easily modify both the C2 and C3 positions allows for the systematic development of structure-activity relationships (SAR) in drug discovery programs. Review articles have extensively documented the synthetic transformations and biological applications of 2-chloroquinoline-3-carbaldehydes, highlighting their importance in constructing novel heterocyclic scaffolds.[2][13][14]
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the compound's integrity.
5.1: GHS Hazard Information
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[6]
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Skin Irritation, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |
| H335 | May cause respiratory irritation | STOT SE, Category 3 |
5.2: Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16] Ensure eyewash stations and safety showers are readily accessible.[15]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17] Avoid breathing dust.[16]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
5.3: Storage
-
Conditions: Store in a cool, dry place. Keep the container tightly closed in a dry and well-ventilated location.[1][16]
-
Incompatibilities: Store away from strong oxidizing agents. The compound is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.[1]
Conclusion
This compound is a cornerstone intermediate in modern heterocyclic chemistry. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its chloro and formyl groups, establishes it as an indispensable tool for medicinal chemists and synthetic researchers. The ability to leverage this scaffold for the creation of diverse and complex molecular architectures underscores its continuing importance in the quest for novel therapeutic agents and functional materials.
References
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties. [Link]
-
Subashini, R. et al. (2009). This compound. National Center for Biotechnology Information (PMC). [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
SpectraBase. This compound. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. [Link]
-
Chemcasts. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (PDF) this compound. [Link]
-
International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. (PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. [Link]
-
Sci-Hub. This compound. [Link]
Sources
- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% [cymitquimica.com]
- 5. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijsr.net [ijsr.net]
- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. fishersci.com [fishersci.com]
- 16. chemscene.com [chemscene.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Structural Analysis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive structural analysis of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into the core spectroscopic and crystallographic techniques essential for the unambiguous elucidation of its molecular architecture. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, offering field-proven insights for researchers and scientists. The protocols described herein are designed to be self-validating, ensuring technical accuracy and trustworthiness. All key mechanistic claims and protocol standards are supported by authoritative sources, with a complete reference list provided for further verification.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] These compounds have demonstrated efficacy as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][3][4] The subject of this guide, this compound, is a key synthetic intermediate, with its reactive chloro and carbaldehyde functionalities providing versatile handles for the synthesis of more complex, biologically active molecules.[5] A thorough understanding of its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics.
The strategic placement of the chloro, methoxy, and carbaldehyde groups on the quinoline core significantly influences the molecule's reactivity and potential biological interactions. The chloro group at the 2-position is a key site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The methoxy group at the 6-position modulates the electronic properties of the aromatic system, potentially impacting binding affinity to biological targets. Finally, the carbaldehyde group at the 3-position is a versatile precursor for the synthesis of imines, alcohols, and other derivatives.
Molecular Structure and Synthesis
The foundational step in any structural analysis is the confirmation of the molecule's covalent framework. This compound is typically synthesized via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Synthesis via Vilsmeier-Haack Reaction
The synthesis involves the reaction of a substituted acetanilide with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide), leading to cyclization and formylation to yield the target quinoline derivative.
Spectroscopic and Crystallographic Analysis
The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated understanding of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹H NMR Data and Interpretation
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10.5 | Singlet | 1H | Aldehyde proton (-CHO) |
| 2 | ~8.8 | Singlet | 1H | H-4 |
| 3 | ~8.0 | Doublet | 1H | H-8 |
| 4 | ~7.7 | Doublet of Doublets | 1H | H-7 |
| 5 | ~7.3 | Doublet | 1H | H-5 |
| 6 | ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Causality Behind Assignments:
-
The downfield shift of the aldehyde proton (~10.5 ppm) is characteristic of a proton attached to a carbonyl carbon.
-
The singlet at ~8.8 ppm is assigned to H-4, which is deshielded by the adjacent electron-withdrawing aldehyde group and the quinoline nitrogen. It appears as a singlet due to the absence of adjacent protons for coupling.
-
The protons on the benzene ring (H-5, H-7, and H-8) exhibit characteristic splitting patterns (doublet and doublet of doublets) due to ortho and meta coupling.
-
The singlet at ~3.9 ppm with an integration of 3H is unambiguously assigned to the methoxy group protons.
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (aldehyde) | ~189 |
| C-2 | ~152 |
| C-3 | ~130 |
| C-4 | ~145 |
| C-4a | ~128 |
| C-5 | ~105 |
| C-6 | ~158 |
| C-7 | ~125 |
| C-8 | ~132 |
| C-8a | ~148 |
| -OCH₃ | ~56 |
Rationale for Predicted Shifts:
-
The aldehyde carbonyl carbon is expected to be the most downfield signal.
-
Carbons attached to electronegative atoms (C-2 attached to Cl and N, C-6 attached to O) will be shifted downfield.
-
The chemical shifts of the remaining aromatic carbons are influenced by the combined electronic effects of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound (Molecular Weight: 221.64 g/mol ) is expected to show a molecular ion peak at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in an approximate 3:1 ratio.
Key Predicted Fragmentation Pathways:
-
Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a peak at m/z 220/222.
-
Loss of a formyl radical (-CHO•): Cleavage of the C-C bond between the quinoline ring and the aldehyde group, resulting in a significant peak at m/z 192/194.
-
Loss of a chlorine radical (-Cl•): Cleavage of the C-Cl bond, giving a peak at m/z 186.
-
Loss of carbon monoxide (-CO) from the [M-CHO]⁺ fragment: This would result in a peak at m/z 164/166.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality, typically by slow evaporation of a saturated solution.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.
Crystallographic Data and Structural Insights
The crystal structure of this compound has been determined and published.[6][7]
Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7072 (9) |
| b (Å) | 14.3474 (13) |
| c (Å) | 9.3487 (10) |
| β (°) | 109.415 (2) |
| V (ų) | 974.98 (18) |
| Z | 4 |
Structural Features:
-
The methoxy and carbaldehyde groups are nearly coplanar with the quinoline ring.
-
The crystal packing is stabilized by intermolecular interactions.
The crystallographic data provides a solid-state snapshot of the molecule, confirming the connectivity and stereochemistry determined by spectroscopic methods.
Conclusion
The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This guide has outlined the key experimental protocols and the rationale behind the interpretation of the resulting data. The unambiguous determination of the molecular structure is a critical prerequisite for understanding its chemical reactivity and for its application as a building block in the development of novel therapeutic agents. The data and methodologies presented herein provide a robust framework for researchers and scientists working with this important class of heterocyclic compounds.
References
- Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-248.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Verma, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18635-18663. Available at: [Link]
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
- Jain, R., & Vaitilingam, B. (2007). Quinoline-based antimalarial agents. Current Medicinal Chemistry, 14(10), 1109-1126.
-
Oriental Journal of Chemistry. (2015). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 31(3), 1531-1537. Available at: [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 11-14. Available at: [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(14), 7485-7519. Available at: [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
- Journal of the Indian Chemical Society. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of the Indian Chemical Society, 89(9), 1071-1076.
-
Pelozo, M. F., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Available at: [Link]
-
Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 75-84. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. Available at: [Link]
-
ResearchGate. (2009). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation and offer an in-depth interpretation grounded in established scientific principles. We will explore the causality behind experimental choices and elucidate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data coalesce to provide an unambiguous structural confirmation of the title compound. This guide is designed to serve as a practical resource for researchers, enabling robust characterization and validation in their own synthetic endeavors.
Introduction: The Significance of the Quinoline Scaffold
Quinolines, heterocyclic aromatic compounds composed of a fused benzene and pyridine ring, are privileged structures in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a wide array of biological activities, including antimicrobial, antimalarial, and anti-inflammatory properties.[2] The compound this compound (C₁₁H₈ClNO₂) is a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the chloro, aldehyde, and methoxy groups—allows for diverse chemical modifications, making it a versatile building block for constructing more complex molecular architectures.[1][3] Accurate and thorough characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps.
Molecular Structure and Physicochemical Properties
The unambiguous identification of a chemical compound begins with its fundamental properties and structure. The molecular structure has been definitively confirmed by single-crystal X-ray diffraction, which shows a planar quinoline ring system.[4][5] This crystallographic data serves as the foundational truth upon which all spectroscopic interpretations are built.
Diagram: Molecular Structure
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈ClNO₂ | [6][7] |
| Molecular Weight | 221.64 g/mol | [6][7] |
| Appearance | White to pale yellow solid | [4][8] |
| Melting Point | 146-151 °C | [7][9] |
| CAS Number | 73568-29-3 |[6][7] |
Spectroscopic Characterization: A Multi-Technique Approach
For robust structural elucidation, relying on a single analytical technique is insufficient. A synergistic approach using NMR, IR, and MS is essential. Each technique probes different aspects of the molecule's constitution:
-
NMR Spectroscopy maps the carbon-hydrogen framework and the chemical environment of each nucleus.
-
IR Spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
-
Mass Spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
This multi-faceted approach provides a self-validating system where the data from each technique must be consistent with a single, proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Experiments are typically conducted in deuterated solvents like DMSO-d₆ or CDCl₃.
¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Data Acquisition: Record the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
Table 2: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| 11.13 | Singlet (s) | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| 7.62-7.64 | Multiplet (m) | 1H | H-4 | This proton is adjacent to the electron-withdrawing aldehyde and the nitrogen-containing ring, resulting in a downfield shift. |
| 7.34-7.37 | Multiplet (m) | 2H | H-7, H-8 | These aromatic protons on the benzene portion of the quinoline ring appear in the typical aromatic region. |
| 6.74 | Singlet (s) | 1H | H-5 | This proton is significantly shielded relative to other aromatic protons due to the electron-donating effect of the adjacent methoxy group. |
| 3.40 | Singlet (s) | 3H | OCH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet in the aliphatic region. |
Data sourced from Patel, et al. (2014).[9]
¹³C NMR Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).
Experimental Protocol (¹³C NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Data Acquisition: Record the spectrum on the same spectrometer, typically at 75 MHz for a 300 MHz instrument. A proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.
-
Processing: Fourier transform and phase correct the resulting spectrum.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~190 | C=O (Aldehyde) | The carbonyl carbon is the most deshielded carbon in the molecule. |
| ~160 | C-O (Methoxy) | The aromatic carbon directly attached to the electron-donating methoxy group is significantly deshielded. |
| ~150 | C-Cl | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |
| ~115-145 | Aromatic Carbons | The remaining sp² hybridized carbons of the quinoline ring system appear in this characteristic range. |
| ~56 | OCH₃ | The sp³ hybridized carbon of the methoxy group is the most shielded carbon, appearing upfield. |
Data interpretation based on typical chemical shifts and data available from SpectraBase.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol (FT-IR, KBr Pellet):
-
Sample Preparation: Grind a small amount (~1-2 mg) of the compound with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Press the mixture in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 2731, 2677 | Medium-Weak | C-H Stretch | Aldehyde (Fermi doublet) |
| 1636 | Strong | C=O Stretch | Conjugated Aldehyde Carbonyl |
| 1600-1474 | Medium-Strong | C=C & C=N Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |
| ~750 | Strong | C-Cl Stretch | Aryl Chloride |
Data sourced from Patel, et al. (2014).[9]
The strong absorption at 1636 cm⁻¹ is characteristic of a conjugated carbonyl group, and the pair of peaks around 2700 cm⁻¹ confirms the presence of an aldehyde C-H bond.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its molecular formula. The fragmentation pattern can also provide valuable structural clues.
Experimental Protocol (Electron Ionization - MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in a high vacuum, causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Analysis:
-
Molecular Ion (M⁺): The molecular formula C₁₁H₈ClNO₂ gives an exact mass of approximately 221.02 Da.[6] A key feature to look for is the isotopic pattern for chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is roughly 3:1. Therefore, the mass spectrum should show a molecular ion peak (M⁺) at m/z 221 and a smaller peak (M+2) at m/z 223, with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation: Plausible fragmentation pathways can further validate the structure.
Diagram: Plausible MS Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound under EI-MS.
Synthesis and Validation Workflow
The characterized compound is commonly synthesized via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic systems.[4][9] This synthetic context is crucial for understanding the potential impurities and for validating the final product.
Diagram: Synthesis and Characterization Workflow
Caption: General workflow from synthesis to full spectroscopic and crystallographic validation.
Conclusion
The structural identity of this compound is unequivocally established through the congruent application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR data precisely map the proton and carbon framework, IR spectroscopy confirms the key aldehyde, ether, and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). This comprehensive spectroscopic profile, anchored by definitive X-ray crystallographic data, provides researchers with a reliable and verifiable standard for this important synthetic building block.
References
-
Patel, A., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
-
Wiley (n.d.). This compound. SpectraBase.
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
-
Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723.
-
Guidechem (n.d.). This compound 73568-29-3.
-
Subashini, R., et al. (2009). This compound. ResearchGate.
- N/A
-
Thermo Fisher Scientific (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99%. Fisher Scientific.
- N/A
-
BenchChem (n.d.). A Comparative Analysis of 2-Methoxyquinoline-4-carbaldehyde and 2-chloroquinoline-3.
- N/A
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7138–7163.
-
V. R, S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Chemical Data Collections, 39, 100862.
-
Zareef, M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. spectrabase.com [spectrabase.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic compound with significant applications in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol centered around the Vilsmeier-Haack reaction, offering insights into the mechanistic underpinnings and experimental nuances. Furthermore, a comprehensive characterization strategy is presented, employing a suite of spectroscopic and analytical techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical approach to this valuable chemical intermediate.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antimalarial, and anticancer properties.[2][3] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.
Within this class of compounds, 2-chloroquinoline-3-carbaldehydes are particularly valuable as synthetic intermediates.[2][4] The presence of three distinct reactive sites—the electrophilic aldehyde, the nucleophilically displaceable chloro group, and the activated quinoline ring—provides a rich platform for the construction of more complex molecular architectures. Specifically, this compound is a key building block for a variety of fused heterocyclic systems and other derivatives with potential therapeutic applications.[5]
Synthesis via the Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2][6] This reaction involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (like phosphorus oxychloride, POCl₃).[7][8]
Reaction Principle and Mechanism
The synthesis of this compound commences with the reaction of N-(4-methoxyphenyl)acetamide with the Vilsmeier reagent. The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks the Vilsmeier reagent.
-
Cyclization and Chlorination: A subsequent intramolecular cyclization, followed by dehydration and chlorination, leads to the formation of the quinoline ring system.
-
Hydrolysis: The final step involves the hydrolysis of the iminium intermediate to yield the desired aldehyde.
The methoxy group at the 6-position of the quinoline ring is a consequence of its presence on the starting acetanilide derivative.
Experimental Protocol
This protocol is adapted from established literature procedures.[10][11]
Reagents and Materials:
-
N-(4-methoxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Petroleum ether
-
Ethyl acetate
-
Crushed ice
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (30 mmol) to 0 °C in an ice bath. Add phosphorus oxychloride (70 mmol) dropwise to the cooled DMF with continuous stirring.[10]
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (10 mmol).[10]
-
Reaction Heating: Heat the reaction mixture to 80 °C (353 K) and maintain this temperature for 15 hours.[10]
-
Work-up: After the reaction is complete, carefully pour the mixture onto crushed ice. A white precipitate will form.[10]
-
Isolation and Purification: Collect the solid product by filtration and dry it thoroughly. The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate.[10][11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Characterization and Structural Elucidation
A combination of spectroscopic and analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic and Analytical Data Summary
| Technique | Observed Characteristics |
| Melting Point | 146 °C[12] |
| ¹H NMR (DMSO-d₆) | δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 and H-7, Ar-H), 6.74 (s, H-5, Ar-H), 3.40 (s, 3H, OCH₃)[12] |
| IR (KBr, cm⁻¹) | 2731, 2677 (aldehyde C-H), 1636 (C=O), 1474-1600 (Aromatic C=C)[12] |
| Molecular Formula | C₁₁H₈ClNO₂[13] |
| Molecular Weight | 221.64 g/mol [13] |
Detailed Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure. The singlet at δ 11.13 ppm is characteristic of the aldehyde proton. The signals in the aromatic region correspond to the protons on the quinoline ring, and the singlet at δ 3.40 ppm confirms the presence of the methoxy group.[12]
-
IR Spectroscopy: The infrared spectrum displays key functional group vibrations. The peaks at 2731 and 2677 cm⁻¹ are characteristic of the C-H stretch of an aldehyde. The strong absorption at 1636 cm⁻¹ is attributed to the carbonyl (C=O) stretching of the aldehyde. The bands in the 1474-1600 cm⁻¹ region are indicative of the aromatic ring system.[12]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. The expected molecular ion peak for C₁₁H₈ClNO₂ would be at m/z 221 (for ³⁵Cl) and 223 (for ³⁷Cl) in a roughly 3:1 ratio, confirming the elemental composition.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the final product.
Applications in Organic Synthesis and Drug Discovery
This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[2][4] The aldehyde group can undergo condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, which can then be cyclized to afford fused heterocyclic systems like pyrazolo[3,4-b]quinolines.[1][5] The chloro substituent at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
These derivatives have been investigated for their potential as:
Safety and Handling
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. DMF is a combustible liquid and a potential skin irritant.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands as a reliable and efficient method for its preparation. The detailed characterization protocol ensures the identity and purity of the synthesized compound. The versatile reactivity of this molecule makes it a valuable building block for the development of novel therapeutic agents and functional materials.
References
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. National Institutes of Health. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi. Available at: [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
This compound. National Institutes of Health. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Semantic Scholar. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Temperature. Chemcasts. Available at: [Link]
-
This compound. ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Supplementary Information File. Canadian Society for Pharmaceutical Sciences. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
2-Methoxyquinoline-3-carbaldehyde. National Institutes of Health. Available at: [Link]
-
2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newsama.com [newsama.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsr.net [ijsr.net]
- 13. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Vilsmeier-Haack Reaction: A Technical Guide to the Synthesis of 2-Chloroquinolines
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its many derivatives, 2-chloroquinolines are particularly valuable as versatile intermediates in the synthesis of a wide array of biologically active compounds, including antimicrobial, antimalarial, and anticancer drugs.[1][3] This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2-chloroquinolines, a powerful and widely utilized method in pharmaceutical and chemical research.[3] We will delve into the mechanistic intricacies of the reaction, provide a detailed and field-proven experimental protocol, address common troubleshooting scenarios, and present key data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of 2-Chloroquinolines
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals.[2] The introduction of a chlorine atom at the 2-position significantly enhances the synthetic utility of the quinoline core. This is primarily due to the lability of the C2-chlorine bond, which makes it an excellent leaving group for nucleophilic aromatic substitution reactions.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships crucial for drug discovery.[1]
The Vilsmeier-Haack reaction offers a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[5][6] This one-pot reaction, which involves formylation and cyclization, is a testament to the elegance and power of named reactions in organic synthesis. Understanding the nuances of this reaction is paramount for any scientist working on the synthesis of quinoline-based compounds.
The Core Mechanism: A Step-by-Step Elucidation
The Vilsmeier-Haack reaction for 2-chloroquinoline synthesis is a sophisticated cascade of events initiated by the formation of the Vilsmeier reagent. The overall transformation can be dissected into three key stages:
2.1. Formation of the Vilsmeier Reagent (Chloroiminium Ion)
The reaction commences with the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), by an acid halide, typically phosphorus oxychloride (POCl₃).[7][8] This reaction generates the electrophilic Vilsmeier reagent, a chloroiminium ion, which is the key formylating species.
-
Causality: The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination of a dichlorophosphate anion yield the highly reactive chloroiminium ion. The stability and electrophilicity of this reagent are crucial for the subsequent steps.
2.2. Electrophilic Aromatic Substitution
The electron-rich aromatic ring of the N-arylacetamide then attacks the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution, leading to the formation of a sigma complex.
-
Causality: The acetyl group on the nitrogen atom of the acetanilide is a moderately activating group, directing the electrophilic attack to the para position. However, steric hindrance can also influence the regioselectivity. The subsequent loss of a proton restores aromaticity.
2.3. Intramolecular Cyclization and Chlorination
The newly introduced formyl group, in its iminium ion form, is positioned to undergo an intramolecular cyclization with the acetyl group. This is followed by a series of steps involving dehydration and chlorination to furnish the final 2-chloroquinoline product.
-
Causality: The enolizable acetyl group provides the necessary nucleophile for the intramolecular attack on the iminium carbon. The POCl₃ present in the reaction mixture serves not only as the activating agent for DMF but also as the chlorinating agent in the final steps, converting the intermediate hydroxyl group into the desired chloro functionality.
Below is a graphical representation of the Vilsmeier-Haack reaction mechanism for the synthesis of 2-chloroquinoline.
Caption: The Vilsmeier-Haack reaction mechanism for 2-chloroquinoline synthesis.
Field-Proven Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This procedure has been optimized for both yield and purity.[9]
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| Substituted N-Arylacetamide | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich |
| Crushed Ice | - | - |
| Sodium Hydroxide (NaOH) | Reagent Grade | - |
| Ethyl Acetate | HPLC Grade | - |
| Hexane | HPLC Grade | - |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add the substituted N-arylacetamide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (3.0 eq) to the flask and stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (4.0 - 12.0 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C. A viscous, sometimes colored, complex will form.
-
Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 4-16 hours.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with a cold 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A solid precipitate should form.
-
Isolation: Filter the precipitated product using a Büchner funnel, wash it thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 2-chloro-3-formylquinoline.
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for the synthesis of 2-chloroquinolines.
Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Here are some common issues and their solutions based on extensive experience:
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | - Incomplete reaction. - Degradation of reagents. - Inefficient work-up. | - Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitor closely with TLC. - Reagent Quality: Use freshly opened or properly stored anhydrous DMF and POCl₃. DMF can decompose to dimethylamine, which can interfere with the reaction.[10] - Basification: Proper basification during work-up is critical. Ensure the pH reaches 7-8 to precipitate the product.[11] |
| Formation of Dark, Tarry Side Products | - Overheating or prolonged reaction times. - Presence of impurities in starting materials. | - Careful Monitoring: Avoid excessive heating and monitor the reaction progress diligently. - Purification of Starting Materials: If necessary, purify the N-arylacetamide before use. |
| Product is Impure After Recrystallization | - Formation of isomeric products. - Presence of unreacted starting material or intermediates. | - Column Chromatography: If recrystallization is insufficient, column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is an effective purification method.[11][12] |
| Effect of Substituents | - Electron-withdrawing groups on the N-arylacetamide can disfavor the reaction. | - For electron-poor substrates, consider using a larger excess of the Vilsmeier reagent or alternative, more reactive formylating agents. Electron-donating groups, especially at the meta-position, generally lead to better yields.[11] |
Conclusion: A Versatile Tool for Drug Discovery
The Vilsmeier-Haack reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and efficient pathway to valuable 2-chloroquinoline intermediates. Its operational simplicity, coupled with the high synthetic utility of its products, ensures its continued relevance in the fast-paced world of drug discovery and development.[3][13] By understanding the underlying mechanism, adhering to a well-defined protocol, and being equipped to troubleshoot potential challenges, researchers can effectively harness the power of this reaction to accelerate their synthetic programs and contribute to the discovery of novel therapeutic agents.
References
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Indian Journal of Chemistry - Section B, 44B(9), 1868–1875. [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(11), 1883-1886. [Link]
-
Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. (2005). ResearchGate. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(35). [Link]
-
Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis. (2025). Pharmaffiliates. [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 291-296. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(12), 6394-6419. [Link]
-
Synthesis of Quinoline-Thiazole Compound (Ethyle 2- Chloroquinoline-3-yl) Methylene amino)-4- methylthiazole. (2020). International Journal of Trend in Scientific Research and Development, 4(5), 1478-1481. [Link]
-
Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (2020). Egyptian Journal of Chemistry, 63(10), 3699-3714. [Link]
-
Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). (2020). Egyptian Journal of Chemistry, 63(10), 3699-3714. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3- (substituted amino)acryl aldehydes and their cyclization to pyrazole and cyanopyridone derivatives. (2013). International Journal of Industrial Chemistry, 4(1), 22. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). Bioorganic Chemistry, 128, 106069. [Link]
-
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(2), 01-05. [Link]
-
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. (2024). RSC Advances, 14(3), 1756–1767. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). Reddit. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113638. [Link]
-
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020, March 20). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Potential of the Quinoline-3-Carbaldehyde Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of therapeutic agents.[1][2] This nitrogen-containing heterocyclic scaffold is not merely a synthetic curiosity but a "privileged scaffold," frequently found in natural products, synthetic drugs, and pharmacologically active compounds.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][5]
Within the diverse landscape of quinoline derivatives, the quinoline-3-carbaldehyde motif stands out as a uniquely versatile and powerful building block in drug discovery.[6][7] The aldehyde group at the C3-position acts as a highly reactive and adaptable synthetic handle, allowing for the facile introduction of a vast array of functional groups and the construction of complex molecular architectures.[7][8] This guide provides a comprehensive exploration of the synthetic utility and profound biological potential of the quinoline-3-carbaldehyde scaffold, offering field-proven insights for researchers and drug development professionals.
Section 1: The Synthetic Versatility of Quinoline-3-Carbaldehyde
The strategic placement of the carbaldehyde group at the 3-position makes this scaffold an ideal starting point for chemical diversification. The Vilsmeier-Haack reaction, which involves the formylation of acetanilides using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes.[9][10][11] This precursor is then readily transformed into a multitude of derivatives.
The causality behind its extensive use lies in the electrophilic nature of the aldehyde carbon, which is susceptible to attack by various nucleophiles. This reactivity enables a wide range of classical organic reactions, each leading to a distinct class of compounds with unique pharmacological profiles.
-
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), a straightforward method to introduce diverse aromatic and aliphatic side chains.[8][12]
-
Hydrazone Synthesis: Reaction with hydrazines and substituted hydrazines produces hydrazone derivatives, which have shown significant promise as antimicrobial and cytotoxic agents.[13][14]
-
Knoevenagel Condensation: Reaction with active methylene compounds, catalyzed by a base, allows for carbon-carbon bond formation and the synthesis of derivatives like chalcones and fused pyran systems.[15][16]
-
Reductive Amination: The aldehyde can be converted into an amine via an imine intermediate, providing another route to introduce nitrogen-containing functionalities.[8]
The following diagram illustrates the central role of the quinoline-3-carbaldehyde scaffold as a synthetic hub.
Caption: Synthetic pathways originating from the quinoline-3-carbaldehyde core.
Section 2: The Spectrum of Biological Activity
The true potential of the quinoline-3-carbaldehyde scaffold is realized in the diverse biological activities exhibited by its derivatives. The ability to systematically modify its structure allows for the fine-tuning of its interaction with various biological targets.
Anticancer and Antiproliferative Potential
Derivatives of quinoline-3-carbaldehyde have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a range of human tumor cell lines.[5][17]
-
Mechanism of Action: The antiproliferative effects are often multifaceted. Studies have shown that these compounds can induce cell cycle arrest, trigger apoptosis (programmed cell death), and inhibit angiogenesis.[14][18] For instance, certain quinoline-3-carboxylate derivatives have been found to up-regulate intrinsic apoptosis pathways.[18][19]
-
Targeted Inhibition: Some derivatives act on specific molecular targets crucial for cancer cell survival. Novel quinoline-3-carboxamide derivatives have been synthesized as potential inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key transmembrane protein kinase.[20]
-
Structure-Activity Relationship (SAR): Research has shown that the nature of the substituent plays a critical role in cytotoxicity. A study on hydrazone derivatives found that compounds bearing a benzotriazole moiety elicited more pronounced cancer cell growth inhibitory effects than those with a 1,2,4-triazole ring.[14] Another study suggested that electron-donating groups on the scaffold could enhance the molecule's toxicity towards cancer cells.[20]
Table 1: In Vitro Cytotoxicity of Selected Quinoline-3-Carbaldehyde Derivatives
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Hydrazone Derivatives | A549 (Lung), MCF-7 (Breast) | Varied; some reduced viability to ~59% at 100 µM | [13] |
| Benzotriazole Hydrazones | DAN-G (Pancreas), SISO (Cervical) | 1.23–7.39 µM | [14] |
| Carboxylate Derivatives | MCF-7 (Breast) | As low as 0.33 µM | [19] |
| Carboxylate Derivatives | K562 (Leukemia) | As low as 0.28 µM |[19] |
Antimicrobial Activity
The quinoline core is famously present in many antibacterial drugs (e.g., fluoroquinolones), and derivatives from the 3-carbaldehyde scaffold continue this legacy.[4][21]
-
Broad-Spectrum Efficacy: These compounds have shown activity against both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[8][13] Antifungal properties have also been reported.[8]
-
Mechanism of Action: A key mechanism for antimicrobial action is the inhibition of essential bacterial enzymes. Molecular docking studies on quinoline-3-carbaldehyde hydrazones have suggested that they can bind to the active site of DNA topoisomerase IV, an enzyme vital for bacterial DNA replication.[13] Other derivatives have been investigated as inhibitors of GlcN-6-P synthase, which is crucial for building the cell walls of bacteria and fungi.[22]
-
SAR Insights: The antimicrobial potency is highly dependent on the specific functional groups attached to the quinoline core. For example, a bromo-substituted derivative of a 2-morpholinoquinoline-3-carbaldehyde was found to exhibit the highest antibacterial and antifungal activity in its series.[8]
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a key factor in many diseases, and there is a continuous search for novel anti-inflammatory agents with improved safety profiles compared to traditional NSAIDs.[23] Quinoline-3-carbaldehyde has served as a starting point for the synthesis of new compounds with potent anti-inflammatory and analgesic effects.[16][24][25]
-
In Vivo Efficacy: The anti-inflammatory activity of synthesized compounds has been successfully evaluated using the carrageenan-induced paw edema model in rats.[16][24] Analgesic effects have been tested using methods like the acetic acid-induced writhing assay.[16]
-
Potency: Several studies have reported derivatives with efficacy comparable to the well-known anti-inflammatory drug, diclofenac sodium.[16][24]
-
Chemical Scaffolds: The transformation of 2-chloroquinoline-3-carbaldehyde into various fused heterocyclic systems, such as pyranes and azetidinones, has yielded compounds with significant anti-inflammatory and analgesic activities.[16][23]
Caption: Overview of the diverse biological activities linked to the scaffold.
Other Emerging Biological Activities
The therapeutic potential of this scaffold extends beyond the major areas above. For example, novel quinoline-carbaldehyde derivatives have been identified as specific inhibitors of methionine aminopeptidase 1 in Leishmania donovani (LdMetAP1), a validated target for treating the parasitic disease leishmaniasis.[26] These compounds showed high affinity and good drug-like properties, demonstrating the scaffold's utility in tackling neglected tropical diseases.[26]
Section 3: Key Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, the following section details standardized protocols for the synthesis and evaluation of quinoline-3-carbaldehyde derivatives. These protocols are designed as self-validating systems, with clear steps and expected outcomes.
Protocol 1: Synthesis of a Quinoline-3-carbaldehyde Schiff Base Derivative
This protocol describes a general and robust method for synthesizing a Schiff base from 2-chloroquinoline-3-carbaldehyde and a substituted aniline.
Rationale: This single-step condensation is a highly efficient method for diversifying the core scaffold. The resulting imine bond is a key pharmacophoric feature in many biologically active molecules.
Materials:
-
2-chloro-8-methylquinoline-3-carbaldehyde
-
Substituted aniline (e.g., 4-chloroaniline)
-
Acetone (reagent grade)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.0 equivalent of 2-chloro-8-methylquinoline-3-carbaldehyde in a minimal amount of acetone in a round-bottom flask.
-
Add 1.05 equivalents of the substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Upon completion, the solid product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold acetone or ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.[8]
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.
Rationale: This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a reliable readout of cellular health.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]
Caption: A typical workflow for drug discovery using the described scaffold.
Section 4: Future Perspectives and Conclusion
The quinoline-3-carbaldehyde scaffold has unequivocally established itself as a cornerstone for the development of novel therapeutic agents. Its synthetic accessibility and the reactivity of the aldehyde group provide an unparalleled platform for generating vast libraries of structurally diverse compounds. The broad spectrum of demonstrated biological activities—from anticancer and antimicrobial to anti-inflammatory—underscores its immense potential.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While many activities have been reported, the precise molecular mechanisms often remain to be fully elucidated. Advanced biochemical and cellular assays are needed to identify specific protein targets.
-
Rational Drug Design: The wealth of existing SAR data should be leveraged, in combination with computational modeling and molecular docking, to design next-generation derivatives with enhanced potency, selectivity, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Exploration of New Therapeutic Areas: While the focus has been on cancer, infection, and inflammation, the scaffold's versatility suggests it could be applied to other disease areas, such as neurodegenerative disorders or metabolic diseases.
References
- Hayat, F., et al. (2011). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. [Source details not fully available, but describes synthesis of quinoline-substituted chalcones].
-
Puskullu, M. O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. Pharma Focus Asia. [Link]
-
Sharma, S., et al. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Journal of the Iranian Chemical Society. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1336-1369. [Link]
-
Głowacka, I. E., et al. (2021). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 26(11), 3396. [Link]
-
Patel, H. D., et al. (2014). Antibacterial Evaluation of Novel 2-Aryl-Quinoline-3-Carbaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Khidre, R. E., et al. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Letters in Drug Design & Discovery, 8(7), 640-648. [Link]
-
Mphahlele, M. J., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Chemistry. [Link]
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736-1746. [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Salem, M. A., et al. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]
-
Khidre, R. E., et al. (2011). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. ResearchGate. [Link]
-
Konidala, S. K., et al. (2022). Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR. Neuroquantology, 20(8), 4410-4423. [Link]
-
Kumar, V., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Bioorganic & Medicinal Chemistry Letters, 30(2), 126839. [Link]
-
Rocha, D. H. A., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(23), 7136. [Link]
-
Bala, S., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Applied Pharmaceutical Science, 13(1), 023-042. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science Review and Letters, 4(16), 1170-1187. [Link]
-
Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6523. [Link]
-
Shaik, A. B., et al. (2021). Novel quinoline-carbaldehyde derivatives as potent antileishmanial agents. Journal of Molecular Structure, 1238, 130453. [Link]
-
Zeleke, G., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19486-19507. [Link]
-
Kumar, A., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 22(2), 219-239. [Link]
-
Kumar, S., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Quinoline. International Journal of Scientific Research and Management, 21(2), 219-227. [Link]
-
Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 183-195. [Link]
-
Puskullu, M. O., et al. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Semantic Scholar. [Link]
-
Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. chemijournal.com [chemijournal.com]
- 10. Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes: Ingenta Connect [ingentaconnect.com]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 18. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 19. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 21. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Chloroquinolines
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in 2-chloroquinoline scaffolds, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The unique electronic and steric environment created by the quinoline ring system and the C-2 chloro substituent profoundly influences the chemical behavior of the formyl group. This document delves into the fundamental principles governing this reactivity, offering field-proven insights into key transformations including nucleophilic additions, condensation reactions, oxidation, and reduction. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to serve as a practical resource for the synthesis and functionalization of these versatile heterocyclic building blocks.
Introduction: The 2-Chloroquinoline-Aldehyde Scaffold - A Privileged Synthon
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a chloro group at the 2-position and a formyl group at the 3-position creates the 2-chloro-3-formylquinoline scaffold, a highly versatile synthetic intermediate.[3] The presence of these two reactive centers allows for sequential and diverse functionalization, making it a valuable building block for the construction of complex fused heterocyclic systems and novel molecular entities.[4]
This guide will focus specifically on the reactivity of the aldehyde group, which is significantly modulated by the electronic interplay with the chloro-substituted quinoline core.
Synthesis of 2-Chloro-3-formylquinolines
The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction .[3][5] This reaction typically involves the treatment of N-arylacetamides (acetanilides) with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[4][6] The reaction proceeds via an electrophilic cyclization of the acetanilide.[3] The presence of electron-donating groups on the acetanilide generally leads to better yields. Alternative chlorinating agents such as phosphorus pentachloride (PCl₅) can also be employed.[7]
The general synthetic workflow is depicted below:
Caption: Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in 2-chloro-3-formylquinoline is a direct consequence of the electronic properties of the heterocyclic ring and its substituents.
-
Electron-Withdrawing Nature: The quinoline ring, particularly the nitrogen atom, and the chlorine atom at the C-2 position are both electron-withdrawing. This inductive effect increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes.
-
Steric Hindrance: The proximity of the C-2 chloro substituent can exert some steric hindrance, which may influence the approach of bulky nucleophiles. However, for many common reagents, this effect is not prohibitive.
These combined effects make the aldehyde group a prime site for a variety of chemical transformations.
Key Reactions of the Aldehyde Group
The enhanced electrophilicity of the formyl group in 2-chloroquinolines allows for a rich and diverse reaction chemistry.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is highly susceptible to attack by various nucleophiles.
3.1.1. Reduction to Alcohols
The aldehyde group can be readily reduced to a primary alcohol using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and effective reagent for this transformation.[4][8] This reaction is typically high-yielding and proceeds under gentle conditions. The resulting (2-chloroquinolin-3-yl)methanol is a valuable intermediate for further functionalization, such as esterification.
Experimental Protocol: Reduction of 2-Chloro-3-formylquinoline with NaBH₄ [8]
-
Dissolve 2-chloro-3-formylquinoline (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 mmol) portion-wise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography or recrystallization.
Condensation Reactions
Condensation reactions are a cornerstone of the synthetic utility of 2-chloro-3-formylquinolines, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
3.2.1. Schiff Base Formation
The aldehyde readily condenses with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones.[4][9] These reactions are often catalyzed by a small amount of acid and are typically performed in a suitable solvent like ethanol or methanol.[4] The resulting Schiff bases are themselves versatile intermediates for the synthesis of more complex heterocyclic systems, such as thiazolidinones.[4]
3.2.2. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[10] This reaction leads to the formation of an α,β-unsaturated product. The use of a mild base, such as piperidine or l-proline, is crucial to avoid self-condensation of the aldehyde.[10][11] The resulting products are valuable precursors for multicomponent reactions to build complex heterocyclic frameworks.[11]
Sources
- 1. newsama.com [newsama.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsr.net [ijsr.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
An In-Depth Technical Guide to the Electrophilicity and Synthetic Utility of the C2 Position in 2-Chloroquinolines
Foreword
The quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and functional materials.[1][2][3] Among its many derivatives, 2-chloroquinoline stands out as a singularly versatile and indispensable synthetic intermediate.[1][4][5] Its utility is fundamentally rooted in the pronounced electrophilicity of the carbon atom at the C2 position, which is readily susceptible to nucleophilic attack. This guide provides a comprehensive exploration of the electronic principles governing this reactivity, details key synthetic transformations, and presents field-proven protocols for its application, offering researchers and drug development professionals a robust framework for leveraging this powerful chemical building block.
The Electronic Architecture of 2-Chloroquinoline: A Foundation for Reactivity
To comprehend the synthetic versatility of 2-chloroquinoline, one must first appreciate its intrinsic electronic properties. The quinoline ring is an electron-deficient heteroaromatic system, a consequence of the highly electronegative nitrogen atom within its pyridine subunit.[6] This nitrogen atom exerts a potent electron-withdrawing inductive (-I) and mesomeric (-M) effect, which significantly reduces the electron density across the entire ring system, particularly at the α (C2) and γ (C4) positions.
This phenomenon, often termed the "α-aza effect," renders the C2 carbon atom a prime target for nucleophiles.[7] The presence of a chlorine atom at this position further amplifies this inherent electrophilicity. Chlorine, being an electronegative halogen, contributes an additional inductive pull on the C2 carbon's electron density.[8] More importantly, it functions as an excellent leaving group, facilitating the completion of nucleophilic substitution reactions.
Computational studies using Density Functional Theory (DFT) and analyses of the Molecular Electrostatic Potential (MEP) provide quantitative validation of this electronic landscape.[9] MEP maps visually depict the charge distribution, highlighting the C2 position as a region of significant positive potential (electron deficiency), thereby predicting it as the most probable site for nucleophilic attack.[9][10]
Figure 1. Resonance structures illustrating the delocalization of positive charge to the C2 and C4 positions upon N-protonation, enhancing their electrophilicity.
The SNAr Mechanism: The Primary Pathway for Functionalization
The functionalization of 2-chloroquinoline predominantly proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[7][11][12] The widely accepted model for this reaction is a two-step addition-elimination process.
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electrophilic C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, tetrahedral intermediate known as a Meisenheimer complex .[11] This intermediate is stabilized by resonance, which delocalizes the negative charge onto the electronegative nitrogen atom.
-
Elimination of the Leaving Group: Aromaticity is restored in the second, typically rapid, step as the chloride ion (Cl⁻) is expelled, resulting in the formation of the 2-substituted quinoline product.
While this two-step model is broadly applicable, it is worth noting that recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously, bypassing a discrete intermediate.[13]
Figure 2. A simplified workflow of the two-step addition-elimination SNAr mechanism.
Comparative Reactivity: C2 vs. C4 Position
In di-substituted systems like 2,4-dichloroquinazoline, the C4 position is often found to be more reactive towards nucleophiles under mild conditions.[14][15] However, in the context of mono-chloroquinolines, the relative reactivity can be nuanced. For instance, 2-chloroquinoline exhibits a higher reactivity toward methoxide ions than its 4-chloro counterpart, while showing less propensity for acid-catalyzed reactions with amines.[7]
| Nucleophile | 2-Chloroquinoline Reactivity | 4-Chloroquinoline Reactivity | Key Observation |
| Methoxide Ions | Higher | Lower | The α-aza effect is particularly pronounced with strong, anionic nucleophiles.[7] |
| Amines | Less tendency for acid catalysis | More prone to acid/autocatalysis | Mechanistic pathways can differ based on the nucleophile and conditions.[7] |
Table 1. Comparative reactivity insights between 2-chloro- and 4-chloroquinoline.
Field-Proven Protocols for Key Synthetic Transformations
The electrophilic nature of the C2 position enables a vast range of C-N, C-O, C-S, and C-C bond-forming reactions. These transformations are foundational to building the molecular diversity required for drug discovery and materials science.
C-N Bond Formation: Amination
The introduction of nitrogen-containing functional groups is arguably the most common modification of 2-chloroquinoline, leading to countless bioactive molecules.
Protocol: Synthesis of 2-(Piperidin-1-yl)quinoline
-
Trustworthiness & Causality: This protocol employs a polar aprotic solvent (DMF) to effectively solvate the reactants and facilitate the SNAr reaction. The use of a mild base (K₂CO₃) is to neutralize the HCl generated in situ, driving the reaction to completion without promoting unwanted side reactions. Heating is necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex. The workup is designed to remove inorganic salts and the polar solvent, yielding a clean product.
-
Step-by-Step Methodology:
-
To a solution of 2-chloroquinoline (1.0 eq.) in N,N-dimethylformamide (DMF, 5-10 mL per mmol of substrate) in a round-bottom flask, add piperidine (1.2 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Allow the mixture to cool to room temperature. Pour the reaction mixture into cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(piperidin-1-yl)quinoline.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China [quinoline-thiophene.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. mdpi.com [mdpi.com]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous pharmacologically active agents, and the presence of reactive chloro, methoxy, and carbaldehyde groups makes it a versatile intermediate for the synthesis of a diverse array of potential therapeutic molecules. The successful progression of this compound, or any active pharmaceutical ingredient (API), from laboratory-scale synthesis to viable drug product is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.
This in-depth technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this guide emphasizes the foundational principles governing its solubility and presents a robust, field-proven experimental protocol for its empirical determination. This document is designed to empower researchers to generate reliable and reproducible solubility data, thereby facilitating informed decisions in reaction optimization, purification strategies, and formulation development.
Physicochemical Properties of this compound
A foundational understanding of a compound's intrinsic properties is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈ClNO₂ | [PubChem][1] |
| Molecular Weight | 221.64 g/mol | [PubChem][1] |
| Appearance | Light yellow to yellow solid | [ChemicalBook][2] |
| Melting Point | 149-151 °C | [ChemicalBook][2] |
| Water Solubility | Insoluble | [ChemicalBook, Fisher Scientific][3][4] |
| pKa (Predicted) | -1.29 ± 0.50 | [ChemicalBook][2] |
Theoretical Framework for Solubility: A Molecular Perspective
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound offers several key insights into its expected solubility in organic solvents.
The quinoline ring system, being a heterocyclic aromatic structure, contributes to the molecule's overall nonpolar character, suggesting favorable interactions with aromatic and nonpolar solvents.[5] Quinoline itself is readily soluble in most organic solvents.[5][6] The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position introduces polarity and the potential for dipole-dipole interactions. The carbaldehyde group at the 3-position is a significant contributor to the molecule's polarity and can act as a hydrogen bond acceptor.[4] Aldehydes and ketones are generally soluble in common organic solvents.[4]
The interplay of these functional groups dictates the compound's overall polarity and its ability to interact with various solvents. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, where dipole-dipole interactions can be established. Solubility in polar protic solvents like ethanol and methanol is also expected, facilitated by hydrogen bonding between the solvent's hydroxyl group and the nitrogen and oxygen atoms in the quinoline derivative. Conversely, its solubility in nonpolar solvents such as hexane is likely to be limited due to the significant polarity introduced by the aldehyde and methoxy groups.
Caption: Intermolecular forces influencing solubility.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a range of organic solvents. This method is robust, requires standard laboratory equipment, and provides accurate quantitative data.
Materials and Equipment:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a series of vials.
-
Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the bottom of the vials confirms saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation:
-
Record the exact weight of the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature well below the compound's melting point.
-
-
Determination of Solute Mass:
-
Once the solvent is completely evaporated, place the vial in a vacuum desiccator to remove any residual solvent.
-
Weigh the vial containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units, such as g/100 mL or mg/mL.
-
Solubility ( g/100 mL) = (Mass of solute in g / Volume of solvent used for dissolution in mL) x 100
-
Caption: Experimental workflow for solubility determination.
Illustrative Data Presentation
While experimentally determined data is paramount, the following table provides an illustrative template for presenting the solubility of this compound in common organic solvents at ambient temperature. Researchers should replace the placeholder values with their empirically determined data.
| Solvent | Molecular Formula | Dielectric Constant (20°C) | Illustrative Solubility ( g/100 mL) |
| Methanol | CH₃OH | 32.7 | To be determined |
| Ethanol | C₂H₅OH | 24.5 | To be determined |
| Acetone | C₃H₆O | 20.7 | To be determined |
| Dichloromethane | CH₂Cl₂ | 9.1 | To be determined |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | To be determined |
| Chloroform | CHCl₃ | 4.8 | To be determined |
| Toluene | C₇H₈ | 2.4 | To be determined |
| Hexane | C₆H₁₄ | 1.9 | To be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | To be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 38.3 | To be determined |
Conclusion: Empowering Rational Drug Development Through Foundational Knowledge
A comprehensive understanding of the solubility of this compound in organic solvents is indispensable for its effective utilization in synthetic chemistry and pharmaceutical development. This guide has provided a theoretical framework for predicting its solubility behavior and, more critically, a detailed, actionable protocol for its experimental determination. By adhering to the methodologies outlined herein, researchers can generate the high-quality, reliable data necessary to optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation design. This foundational knowledge is a cornerstone of efficient and rational drug development, ultimately accelerating the journey of promising molecules from the laboratory to clinical application.
References
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Quinoline. Retrieved from [Link]
-
El-Gendy, A. A., & El-Sherbeny, M. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6267–6297. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73568-29-3 [m.chemicalbook.com]
- 3. This compound | 73568-29-3 [chemicalbook.com]
- 4. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the synthesis, characterization, and strategic applications of 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will dissect the widely employed Vilsmeier-Haack reaction, offering not just a procedural overview, but a deep dive into the mechanistic rationale and experimental nuances that ensure a successful and reproducible synthesis. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for the creation of novel therapeutic agents.
Introduction: The Significance of the Quinoline Scaffold
Quinolines, bicyclic aromatic heterocycles composed of a fused benzene and pyridine ring, are privileged structures in drug discovery.[1] Their planar nature allows for effective interaction with biological macromolecules, and the nitrogen atom introduces a key site for hydrogen bonding and metabolic activity. The quinoline core is present in a wide array of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[2]
The specific compound, this compound, is of particular interest due to its trifunctional nature. The chloro, methoxy, and carbaldehyde groups each offer distinct handles for chemical modification, making it a highly versatile starting material for the synthesis of diverse compound libraries. The electron-donating methoxy group at the 6-position and the reactive chloro and carbaldehyde groups at the 2- and 3-positions, respectively, create a unique electronic and steric environment that can be exploited for targeted drug design.
The Vilsmeier-Haack Approach: A Powerful Tool for Quinoline Synthesis
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect the formylation and cyclization of an appropriately substituted acetanilide.[3][4]
The "Why": Causality Behind Experimental Choices
The success of the Vilsmeier-Haack synthesis hinges on a series of well-considered experimental parameters. Understanding the rationale behind these choices is crucial for troubleshooting and optimizing the reaction.
-
Choice of Starting Material: The synthesis commences with N-(4-methoxyphenyl)acetamide (also known as N-(4-anisyl)acetamide). The acetamido group serves as a directing group and a source of two carbons for the newly formed pyridine ring. The methoxy group at the para-position of the aniline precursor is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution by the Vilsmeier reagent.[5] This activation is critical for achieving high yields.
-
Formation of the Vilsmeier Reagent: The reaction of DMF with POCl₃ generates the electrophilic Vilsmeier reagent, a chloroiminium ion.[3] This reagent is a weak electrophile, necessitating an electron-rich aromatic substrate for the reaction to proceed efficiently.[5] The in-situ formation of this reagent is a key aspect of the reaction's convenience.
-
Temperature Control: The initial formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction between DMF and POCl₃. Subsequently, the reaction mixture is heated (often to around 60-90 °C) to drive the cyclization and aromatization steps, which require higher activation energies.[6]
-
Work-up Procedure: Pouring the reaction mixture onto ice is a critical step. This serves two primary purposes: it hydrolyzes the intermediate iminium species to the final aldehyde and quenches any remaining reactive Vilsmeier reagent and POCl₃. The resulting acidic solution also facilitates the precipitation of the organic product.
Detailed Reaction Mechanism
The transformation of N-(4-methoxyphenyl)acetamide into this compound is a multi-step process that elegantly combines electrophilic aromatic substitution, cyclization, and dehydration/aromatization.
Caption: The Vilsmeier-Haack synthesis of this compound.
Step-by-Step Mechanistic Breakdown:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of N-(4-methoxyphenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. This substitution occurs at the position ortho to the activating acetamido group.
-
Intramolecular Cyclization: The nitrogen of the acetamido group then acts as a nucleophile, attacking the newly introduced formyl carbon, leading to the formation of a six-membered ring.
-
Dehydration and Aromatization: Subsequent dehydration and tautomerization lead to the formation of a 2-hydroxyquinoline intermediate.
-
Chlorination: The hydroxyl group at the 2-position is then chlorinated by excess Vilsmeier reagent or a derivative thereof, yielding the final product, this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of procedures reported in the literature and is designed to be self-validating through clear checkpoints and expected observations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(4-methoxyphenyl)acetamide | 165.19 | 10 | 1.65 g |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 | 2.3 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 70 | 6.5 mL |
| Ice | - | - | As needed |
| Petroleum ether | - | - | For recrystallization |
| Ethyl acetate | - | - | For recrystallization |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (2.3 mL, 30 mmol). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (6.5 mL, 70 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5 °C during the addition. A thick, white slurry of the Vilsmeier reagent will form.
-
Addition of Acetanilide: To this slurry, add N-(4-methoxyphenyl)acetamide (1.65 g, 10 mmol) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 15 hours. The color of the mixture will typically darken.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product and then recrystallize it from a mixture of petroleum ether and ethyl acetate to obtain pure this compound as a white or pale yellow solid.
Characterization and Data Analysis
Thorough characterization of the final product is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Melting Point | 146 °C |
| Appearance | White to pale yellow crystalline solid |
Spectroscopic Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, 1H, Ar-H), 7.34-7.37 (m, 2H, Ar-H), 6.74 (s, 1H, Ar-H), 3.40 (s, 3H, OCH₃).[7]
-
IR (KBr) cm⁻¹: 2731, 2677 (aldehyde C-H), 1636 (C=O), 1600-1474 (aromatic C=C).[7]
-
Crystal Structure: The quinoline ring system is planar, with the formyl group slightly out of this plane.[8]
Applications in Drug Discovery: A Versatile Synthon
This compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The reactivity of the chloro and aldehyde groups allows for diverse chemical transformations.
Caption: Reactivity and applications of this compound.
-
Synthesis of Fused Heterocycles: The aldehyde group can undergo condensation with various nucleophiles, such as hydrazines, to form Schiff bases, which can then be cyclized to yield fused pyrazolo[3,4-b]quinolines.[1] These fused systems are of interest for their potential anticancer and other biological activities.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups, including amines, thiols, and alkoxides. This further enhances the diversity of compounds that can be synthesized from this versatile starting material.
-
Modification of the Aldehyde: The aldehyde group can also be oxidized to a carboxylic acid, reduced to an alcohol, or converted to other functional groups, providing additional avenues for structural modification.
Conclusion
The Vilsmeier-Haack synthesis of this compound is a robust and efficient method for producing a key intermediate in drug discovery. A thorough understanding of the reaction mechanism and the rationale behind the experimental conditions empowers researchers to optimize the synthesis and troubleshoot potential issues. The trifunctional nature of this compound makes it an invaluable tool for the development of novel quinoline-based therapeutic agents.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Patel, H. V., & Chaudhari, K. C. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 2552-2556.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Ali, M. M., et al. (2001). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 40(6), 455-459.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in organic synthesis. (2020). Journal of Chemical Reviews, 2(4), 263-276.
- Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012).
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(1), 1-36. Retrieved from [Link]
- Kumar, P., & Singh, A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Patel, H. V., & Chaudhari, K. C. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 2552-2556. Retrieved from [Link]
- A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. (2020). Molecular Diversity, 25(3), 1545-1567.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Subashini, R., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2710.
- Kumar, P., & Singh, A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723.
-
Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. Retrieved from [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Medicinal Chemistry, 14(10), 1851-1886.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development, 9(6), 967-970.
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. chemijournal.com [chemijournal.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of a Bifunctional Synthon
An In-depth Technical Guide to the Chemistry of 2-Chloroquinoline-3-carbaldehydes
In the landscape of modern synthetic and medicinal chemistry, the strategic value of a molecular scaffold is often defined by its synthetic versatility and its prevalence in biologically active molecules. 2-Chloroquinoline-3-carbaldehyde, a seemingly simple heterocyclic compound, stands as a premier example of such a scaffold. Possessing two distinct and orthogonally reactive functional groups—an electrophilic aldehyde at the C3 position and a labile chlorine atom at the C2 position—it serves as a powerful and versatile building block for the construction of complex, fused heterocyclic systems.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal intermediate, offering field-proven insights for researchers in drug discovery and materials science. The quinoline core itself is a privileged structure, found in a vast array of natural products and pharmaceuticals exhibiting activities from antimalarial to anticancer.[2] The strategic placement of the chloro and formyl groups on this core unlocks a rich and diverse chemistry, enabling the synthesis of novel molecular architectures with significant therapeutic potential.
Synthesis: The Vilsmeier-Haack Approach and Its Variants
The predominant and most efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][3] This reaction leverages the cyclization and formylation of readily available acetanilides.
The Classical Vilsmeier-Haack Reaction
The reaction involves treating an N-arylacetamide (acetanilide) with the Vilsmeier reagent, which is generated in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2][4]
Causality of Experimental Choices:
-
Acetanilide Substrate: The nature of the substituent on the aniline ring significantly impacts the reaction yield. Electron-donating groups (e.g., methoxy, methyl) on the aromatic ring facilitate the electrophilic cyclization step, generally leading to higher yields. Conversely, strong electron-withdrawing groups (e.g., nitro) can deactivate the ring to the extent that the reaction fails or gives very low yields.[4]
-
Vilsmeier Reagent: The combination of DMF and POCl₃ generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, which is the key formylating and cyclizing agent. The amount of reagent used is critical; a molar excess is required to drive the reaction to completion.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C). The subsequent reaction with the acetanilide requires heating (typically 80-120 °C) to facilitate the cyclization.[4][5]
Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack reaction.[3]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise to the cooled DMF with constant stirring over 30 minutes. The temperature must be maintained below 10 °C.
-
Scientist's Note: This dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.
-
-
Substrate Addition: Once the addition is complete, add 4-methylacetanilide (0.05 mol) portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture into 500 mL of crushed ice with vigorous stirring.
-
Self-Validation Check: This step hydrolyzes the reaction intermediates and quenches any remaining Vilsmeier reagent. The desired product is typically insoluble in water and will precipitate.
-
-
Isolation: Stir the resulting suspension for 30 minutes in the cold. Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate or ethanol, to afford the pure 2-chloro-6-methylquinoline-3-carbaldehyde.
Yield Data for Vilsmeier-Haack Synthesis
The efficiency of the Vilsmeier-Haack synthesis is highly dependent on the substituents of the starting acetanilide.
| Entry | Acetanilide Substituent | Product | Yield (%) | Reference |
| 1 | H | 2-Chloroquinoline-3-carbaldehyde | 65-70% | [4] |
| 2 | 4-Methoxy | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 72% | [4] |
| 3 | 4-Methyl | 2-Chloro-6-methylquinoline-3-carbaldehyde | 68% | [4] |
| 4 | 4-Chloro | 2,6-Dichloroquinoline-3-carbaldehyde | 55% | [4] |
| 5 | 4-Nitro | 2-Chloro-6-nitroquinoline-3-carbaldehyde | 30% | [4] |
The Dual Reactivity of 2-Chloroquinoline-3-carbaldehydes
The synthetic power of this scaffold lies in the presence of two distinct electrophilic centers. The reactivity can be directed towards the aldehyde group, the C2-chloro substituent, or both, often in a sequential or one-pot manner to build molecular complexity.
Caption: The dual electrophilic nature of the core scaffold.
Reactions at the C3-Aldehyde Group
The formyl group undergoes typical aldehyde reactions, providing a gateway to a wide range of derivatives.
-
Knoevenagel Condensation: The reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base (like piperidine or L-proline) yields α,β-unsaturated products.[2][6] These adducts are valuable intermediates for further cyclization reactions. An eco-friendly approach using ultrasonic irradiation in a solvent-free medium has also been reported to improve yields and reduce reaction times.
-
Schiff Base Formation: Condensation with primary amines or hydrazines readily forms the corresponding imines (Schiff bases) or hydrazones.[2][7] These intermediates are often not isolated but are cyclized in situ to generate fused heterocyclic systems.[2][7]
-
Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) without affecting the chloro group.[1] This alcohol can then be used in further functionalization. Oxidation to the corresponding carboxylic acid is also possible.
Reactions at the C2-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing nature of the quinoline ring system. This allows for the introduction of a variety of substituents.
-
With N-Nucleophiles: Amines, anilines, and hydrazines readily displace the chloride to form 2-amino-, 2-anilino-, or 2-hydrazinoquinoline derivatives.[2][8]
-
With S-Nucleophiles: Thiols and thiophenols react to yield 2-thioether substituted quinolines.[2]
-
With O-Nucleophiles: Alkoxides and phenoxides can substitute the chlorine, although this often requires harsher conditions compared to N- and S-nucleophiles.
-
With Azide: Reaction with sodium azide (NaN₃) is a key step in the synthesis of tetrazolo[1,5-a]quinolines, where the initial substitution is followed by an intramolecular cyclization onto the C3-aldehyde.[2][9]
Reactions Involving Both Functional Groups: Gateway to Fused Heterocycles
The true synthetic utility of 2-chloroquinoline-3-carbaldehydes is most evident in reactions that engage both functional groups to construct fused polycyclic systems. These reactions are often performed as one-pot or tandem sequences and are cornerstones of drug discovery programs.
| Fused Heterocycle | Key Reagent(s) | Reaction Type | Reference |
| Pyrazolo[3,4-b]quinolines | Hydrazine or Phenylhydrazine | Condensation / Intramolecular SNAr | [2][7][10] |
| Thieno[2,3-b]quinolines | Sodium Sulfide (Na₂S), then α-haloketone | SNAr / Cyclocondensation | [11] |
| Tetrazolo[1,5-a]quinolines | Sodium Azide (NaN₃) | SNAr / Intramolecular Cyclization | [2][9] |
| Pyrrolo[3,4-b]quinolinones | Formamide, Formic Acid | Condensation / Intramolecular SNAr | [2][7] |
| Pyrano[2,3-b]quinolines | Active Methylene Compounds (MCR) | Knoevenagel / Intramolecular SNAr | [2][12] |
2.3.1 Synthesis of Pyrazolo[3,4-b]quinolines
This class of compounds is widely studied for its potential antiviral and antitumor activities.[10] The synthesis is remarkably straightforward.
-
Condensation: 2-Chloroquinoline-3-carbaldehyde is first condensed with a hydrazine (e.g., hydrazine hydrate or phenylhydrazine). This forms a hydrazone intermediate.
-
Cyclization: The hydrazone then undergoes an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazine attacks the C2 position, displacing the chloride and forming the pyrazole ring.[2][7] This cyclization can be promoted by heating in a high-boiling solvent like nitrobenzene.[2]
Caption: A common pathway to a fused heterocyclic system.
2.3.2 Experimental Protocol: Synthesis of 1-p-methylphenylpyrazolo[3,4-b]quinoline
This protocol is based on procedures for synthesizing substituted pyrazolo[3,4-b]quinolines.[10]
-
Reactant Mixture: In a round-bottom flask, dissolve 2-chloro-3-formylquinoline (1 mmol) and p-methylphenylhydrazine hydrochloride (1.1 mmol) in absolute ethanol (20 mL).
-
Base Addition: Add triethylamine (1.5 mmol) to the mixture.
-
Scientist's Note: Triethylamine acts as a base to neutralize the HCl generated during the reaction and to free the hydrazine from its hydrochloride salt, facilitating the initial condensation.
-
-
Reaction: Reflux the reaction mixture for 12-15 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Filter the solid product.
-
Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent system (e.g., benzene-methanol) to obtain the pure product.[10]
-
Self-Validation Check: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of signals corresponding to the new aromatic protons confirm the cyclization.
-
Applications in Drug Discovery and Beyond
The diverse reactivity of 2-chloroquinoline-3-carbaldehydes makes them invaluable starting materials for the synthesis of compounds with a wide spectrum of biological activities.[1][2]
-
Anticancer Agents: Many fused quinoline systems derived from this scaffold, particularly pyrazolo[3,4-b]quinolines, have been investigated as potential anticancer agents.[2]
-
Antimicrobial and Antifungal Agents: The quinoline nucleus is a well-known pharmacophore in antimicrobial drugs. Derivatives have shown potent activity against various bacterial and fungal strains.[2][8]
-
Anti-inflammatory Activity: Several compounds synthesized from 2-chloroquinoline-3-carbaldehydes have demonstrated significant anti-inflammatory properties.[2][8]
-
Enzyme Inhibitors: Specific derivatives have been designed as inhibitors for enzymes like soybean 15-lipoxygenase (15-LOX), highlighting their potential in treating inflammatory diseases.[12]
Conclusion
2-Chloroquinoline-3-carbaldehyde is a testament to the power of bifunctional synthons in organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the predictable, yet versatile, reactivity of its chloro and formyl groups provide an efficient and modular platform for generating molecular diversity. The ability to construct complex, fused heterocyclic systems, many of which possess significant biological activity, ensures that this scaffold will remain a molecule of high interest for researchers and drug development professionals. The continued exploration of its chemistry, particularly through the development of novel multicomponent and green synthetic methodologies, will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.[13]
References
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6293-6320. [Link]
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Mendoza-Vivar, M., et al. (2018). Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride. Synthetic Communications, 48(13), 1629-1636. [Link]
- Vertex AI Search. (2018).
-
Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Gouda, M. A., et al. (2021). A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications, 51(2), 205-225. [Link]
-
Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]
-
ResearchGate. (n.d.). (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from... [Link]
-
ResearchGate. (n.d.). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. [Link]
-
Sridhar, R., Perumal, P. T., & Etti, S. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 2465-2471. [Link]
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
-
Sangeetha, R., & Sekar, M. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research, 3(11), 174-177. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]
-
Sekar, M., & Prasad, K. J. R. (2015). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology, Engineering and Science, 2(7), 1-4. [Link]
-
Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-21. [Link]
-
ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [Link]
-
ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
Al-Heidous, M., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. MedChemComm, 12(1), 118-128. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. [Link]
-
Nowak, M., & Gloc, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7349. [Link]
-
ResearchGate. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Aly, A. S. (2020). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Polycyclic Aromatic Compounds, 42(5), 2095-2122. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. tandfonline.com [tandfonline.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. newsama.com [newsama.com]
- 9. researchgate.net [researchgate.net]
- 10. ijartet.com [ijartet.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-Chloro-6-methoxyquinoline-3-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry
This guide provides an in-depth technical overview of 2-Chloro-6-methoxyquinoline-3-carbaldehyde, a pivotal heterocyclic intermediate. We will delve into its molecular structure, synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile chemical building block.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are the core of numerous natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4][5] this compound (CAS No. 73568-29-3) serves not as an end-product therapeutic agent itself, but as a highly valuable and versatile precursor for the synthesis of more complex, biologically active molecules.[3] Its strategic functionalization—a reactive aldehyde and a displaceable chloro group—provides synthetic handles for extensive molecular elaboration.
Molecular Structure and Physicochemical Properties
The structural integrity of this compound is foundational to its chemical behavior. The molecule consists of a planar quinoline fused-ring system.[6][7] Key substitutions include a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carbaldehyde (formyl) group at the 3-position. Crystal structure data confirms the planarity of the quinoline system, with the formyl group only slightly bent out of this plane.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈ClNO₂ | [8][9] |
| Molecular Weight | 221.64 g/mol | [9] |
| CAS Number | 73568-29-3 | [8][10] |
| Melting Point | 146-151 °C | [10][11] |
| Appearance | White to off-white solid | [7] |
| Solubility | Insoluble in water. Soluble in solvents like ethyl acetate for recrystallization. | [10][12] |
Synthesis and Purification: The Vilsmeier-Haack Approach
The most efficient and widely adopted method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[13][14] This reaction is not a direct formylation of a pre-existing quinoline ring, but rather a cyclization and formylation of an N-arylacetamide, which ensures high regioselectivity.[13]
Rationale of the Vilsmeier-Haack Reaction
The reaction proceeds by forming an electrophilic chloroiminium ion, known as the Vilsmeier reagent, in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[11][13] This potent electrophile attacks the electron-rich aromatic ring of the starting material, N-(4-methoxyphenyl)acetamide, leading to a cyclization cascade that ultimately forms the functionalized quinoline core.[13] The presence of the electron-donating methoxy group on the acetanilide facilitates this electrophilic substitution.
Caption: Workflow for the Vilsmeier-Haack Synthesis
Detailed Experimental Protocol
This protocol is a synthesized representation based on established methodologies.[13][15]
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5°C using an ice-salt bath.[13] Slowly add phosphorus oxychloride (POCl₃) (approx. 12 equivalents) dropwise while stirring vigorously, ensuring the temperature is maintained below 5°C.[13] Stir the resulting mixture for 30 minutes at this temperature.
-
Addition of Substrate: Add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-10 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[13]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.[11] Neutralize the solution by adding a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7.[13] This will cause the product to precipitate.
-
Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[13] Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure compound.[11]
Spectroscopic Analysis and Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below is consistent with literature findings.[11][16]
| Technique | Key Observations |
| ¹H NMR | δ ~11.13 ppm (s, 1H): Aldehyde proton (-CHO).δ ~8.7 ppm (s, 1H): Proton at C4 (H-4).δ ~6.7-7.7 ppm (m, 3H): Aromatic protons (H-5, H-7, H-8).δ ~3.40 ppm (s, 3H): Methoxy group protons (-OCH₃). |
| ¹³C NMR | Expected signals include the aldehyde carbonyl carbon (~190 ppm), carbons of the quinoline ring system, and the methoxy carbon (~55 ppm). |
| IR (KBr, cm⁻¹) | ~2800, ~2700: Characteristic C-H stretching of the aldehyde.~1690-1636: Strong C=O stretching of the aldehyde.~1600-1450: Aromatic C=C and C=N stretching vibrations. |
| Mass Spec. | m/z: 221/223 (M⁺/M⁺+2), corresponding to the molecular ion peak with the characteristic isotopic pattern for one chlorine atom. |
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
2-Chloro Group: This position is activated towards nucleophilic aromatic substitution. The chlorine atom acts as a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular diversity.
-
3-Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo a wide array of transformations.[2]
-
Condensation Reactions: It readily reacts with primary amines, hydrazines, and hydroxylamines to form Schiff bases, hydrazones, and oximes, respectively.[1] These products are often intermediates for synthesizing fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines.[1]
-
Reduction: The aldehyde can be reduced to a primary alcohol.
-
Oxidation: It can be oxidized to a carboxylic acid.
-
Wittig Reaction: It can be used in Wittig reactions to form alkenes.[17]
-
Caption: Key Reaction Sites and Derivatization Pathways
Biological Activity and Therapeutic Potential
While this compound is primarily an intermediate, the derivatives synthesized from it are of significant interest in drug discovery.[3] The quinoline core is associated with a wide range of pharmacological activities.[5] By modifying the 2- and 3-positions of this scaffold, researchers can systematically explore structure-activity relationships (SAR) to develop potent and selective therapeutic agents. For instance, derivatives have been investigated for their potential as anti-cancer and anti-inflammatory drugs.[3] The ability to readily generate a library of diverse compounds from this single starting material makes it an invaluable tool in high-throughput screening and lead optimization campaigns.
Caption: From Core Scaffold to Diverse Biological Activity
Conclusion
This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward and high-yield synthesis via the Vilsmeier-Haack reaction, combined with the orthogonal reactivity of its chloro and carbaldehyde functionalities, provides a robust platform for the development of novel heterocyclic compounds. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential as a building block for the next generation of therapeutic agents.
References
-
M. A. P. V. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Retrieved from [Link]
-
Patel, H., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties. Chemcasts. Retrieved from [Link]
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]
-
Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Properties vs Pressure. Chemcasts. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Yadav, A. S., & Mishra, A. K. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. LinkedIn. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. SpectraBase. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved from [Link]
-
Wiley Online Library. (2023). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Retrieved from [Link]
-
Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Subashini, R., et al. (2009). This compound. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. LinkedIn. Retrieved from [Link]
-
Al-Warhi, T., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem-casts.com [chem-casts.com]
- 9. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 73568-29-3 [chemicalbook.com]
- 11. ijsr.net [ijsr.net]
- 12. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 15. chemijournal.com [chemijournal.com]
- 16. spectrabase.com [spectrabase.com]
- 17. mdpi.com [mdpi.com]
A Strategic Guide to Starting Materials for Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the efficacy of a vast majority of pharmaceuticals and functional materials.[1] The strategic selection of starting materials is paramount, as it dictates the efficiency, regioselectivity, and ultimate diversity of the synthetic route. This guide eschews a simple catalog of precursors, instead focusing on the chemical logic and strategic considerations behind the selection of core starting materials for the synthesis of foundational heterocyclic scaffolds. We will explore classic, name-reaction-driven syntheses and modern multicomponent strategies, elucidating the causal relationships between the structure of the starting material and the resulting heterocycle.
I. The Logic of Precursor Selection: A Synthon-Based Overview
The art of heterocyclic synthesis lies in recognizing key structural fragments, or synthons, within a target molecule and identifying the real-world starting materials that can provide them. The most common strategies involve combining nucleophilic and electrophilic partners to construct the ring system.
Caption: Core strategies for heterocycle synthesis based on starting material roles.
II. Synthesizing Five-Membered Heterocycles: The Power of 1,4-Dicarbonyls
The 1,4-dicarbonyl motif is a cornerstone starting material for the synthesis of furans, pyrroles, and thiophenes via the Paal-Knorr Synthesis .[2] This reaction's prevalence stems from its reliability and the straightforward logic of its mechanism: the 1,4-relationship of the two carbonyl groups provides the perfect four-carbon framework for intramolecular cyclization with a heteroatom source.[2][3]
The Paal-Knorr Synthesis
The choice of reagent dictates the resulting heterocycle from the same 1,4-dicarbonyl precursor.
| Heterocycle | Required Reagent | General Conditions |
| Furan | Dehydrating Acid | Protic (H₂SO₄, HCl) or Lewis (ZnCl₂, BF₃·OEt₂) acids.[3] |
| Pyrrole | Primary Amine or Ammonia | Acid-catalyzed condensation with an amine (R-NH₂).[3] |
| Thiophene | Sulfurizing Agent | Reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[2] |
Causality in Mechanism: The reaction is initiated by the protonation of one carbonyl group, which enhances its electrophilicity. The second carbonyl tautomerizes to its enol form, which then acts as the intramolecular nucleophile, attacking the protonated carbonyl to form a five-membered ring hemiacetal (or amino alcohol equivalent).[2][3] Subsequent dehydration steps lead to the stable, aromatic heterocycle.[3]
Caption: Simplified workflow for the Paal-Knorr furan synthesis.
Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran[4]
-
Setup: To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Reaction: Equip the flask with a Dean-Stark apparatus to facilitate the removal of water. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the solution sequentially with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
III. Indoles: The Fischer Synthesis from Hydrazines and Carbonyls
The Fischer Indole Synthesis is a classic and powerful method for creating the indole nucleus, a privileged scaffold in countless pharmaceuticals.[4] The strategic starting materials are a (substituted) phenylhydrazine and an aldehyde or ketone, which undergo an acid-catalyzed intramolecular rearrangement.[5]
Core Reactants:
-
Phenylhydrazine: Provides the benzene ring and both nitrogen atoms of the final indole.
-
Aldehyde or Ketone: Must possess at least two alpha-hydrogens to form the necessary enamine intermediate.[6] It provides the remaining two carbons of the pyrrole ring.
-
Acid Catalyst: Brønsted (HCl, H₂SO₄) or Lewis (ZnCl₂, BF₃) acids are used to facilitate the key rearrangement step.[5][7]
The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. The crucial step is a proton-catalyzed[1][1]-sigmatropic rearrangement, which forms a new C-C bond and breaks the weak N-N bond.[5][8] A final cyclization and elimination of ammonia yield the aromatic indole.[7]
Caption: Mechanistic pathway of the Fischer Indole Synthesis.
IV. Six-Membered Rings: Pyridines and Pyrimidines
Hantzsch Pyridine Synthesis
This multicomponent reaction is a highly reliable method for synthesizing 1,4-dihydropyridines, which can be easily oxidized to the corresponding pyridines.[9] The choice of starting materials is a testament to convergent synthesis.
-
An Aldehyde: Provides the C4 carbon of the pyridine ring.
-
Two Equivalents of a β-Ketoester: Each molecule provides a C2-C3 and a C5-C6 fragment.
-
A Nitrogen Donor (Ammonia or Ammonium Acetate): Provides the nitrogen atom of the ring.
The mechanism involves a Knoevenagel condensation between one molecule of the β-ketoester and the aldehyde, and the formation of an enamine from the second molecule of the β-ketoester and ammonia.[10] A subsequent Michael addition followed by cyclization and dehydration yields the 1,4-dihydropyridine.[10][12] The final aromatization is a key driving force and is often performed in a subsequent step.[9]
Biginelli Reaction
The Biginelli reaction is another powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable in the pharmaceutical industry.[13][14]
-
An Aryl Aldehyde: Provides the C4 carbon and its substituent.
-
A β-Ketoester (e.g., Ethyl Acetoacetate): Provides C5, C6, and the ester group.
-
Urea (or Thiourea): Provides N1, C2, and N3 of the pyrimidine ring.
The reaction is acid-catalyzed and is believed to proceed via an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[15][16] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final product.[16]
V. Fused Systems: The Synthesis of Isoquinolines
Isoquinolines are a common core in many natural alkaloids. The Bischler-Napieralski and Pictet-Spengler reactions are two complementary and foundational methods for their synthesis, differing primarily in the oxidation state of the final product and the nature of the starting materials.
Bischler-Napieralski Reaction
This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[17][18]
Core Reactants:
-
β-Arylethylamide: The core precursor, providing the entire carbon and nitrogen framework. The aryl ring must be sufficiently electron-rich to undergo electrophilic aromatic substitution.[19]
-
Dehydrating Agent/Lewis Acid: Reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are crucial for activating the amide carbonyl for cyclization.[18][20]
The mechanism involves the activation of the amide oxygen by the Lewis acid, followed by an intramolecular electrophilic attack of the activated species onto the electron-rich aromatic ring to form the new six-membered ring.[18][19] The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized (dehydrogenated) to the fully aromatic isoquinoline.[17]
Pictet-Spengler Reaction
The Pictet-Spengler reaction synthesizes tetrahydroisoquinolines from a β-arylethylamine and a carbonyl compound (aldehyde or ketone).[21][22]
Core Reactants:
-
β-Arylethylamine: Provides the benzene ring, the nitrogen, and the C3-C4 bond. Electron-donating groups on the aryl ring facilitate the reaction.[23]
-
Aldehyde or Ketone: Provides the C1 carbon of the isoquinoline ring.
-
Acid Catalyst: A protic acid (e.g., HCl) or Lewis acid is required.[22][23]
The reaction begins with the formation of a Schiff base (iminium ion) between the amine and the carbonyl compound.[21] This is followed by an intramolecular electrophilic attack of the iminium carbon onto the aryl ring, a process known as a Mannich-type reaction, to yield the tetrahydroisoquinoline product.[21][23]
VI. Modern Paradigms: Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly relies on strategies that build molecular complexity rapidly and efficiently.[1][24] Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, are at the forefront of this effort.[25][26]
Ugi and Passerini Reactions
The Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction are premier examples of isocyanide-based MCRs.[27][28] While they produce linear peptide-like adducts, their true power in heterocyclic synthesis is realized through post-cyclization strategies.[29][30][31]
-
Passerini Reaction: Combines an aldehyde/ketone , a carboxylic acid , and an isocyanide to form an α-acyloxy amide.[28]
-
Ugi Reaction: Combines an aldehyde/ketone , a carboxylic acid , an isocyanide , and a primary amine .[30][32]
By strategically choosing starting materials with additional functional groups, the linear Ugi or Passerini adducts can be designed to undergo subsequent intramolecular reactions to form a diverse array of heterocycles.[27][29][31] This approach, often termed a Ugi/deprotect/cyclize (UDC) strategy, allows for the rapid generation of complex heterocyclic libraries from simple, readily available starting materials.[27]
Conclusion
The selection of starting materials in heterocyclic synthesis is a decision guided by the principles of retrosynthetic analysis and a deep understanding of reaction mechanisms. From the classic reliability of the Paal-Knorr and Fischer syntheses to the convergent power of the Hantzsch and Biginelli reactions, and the modular efficiency of modern multicomponent strategies, the logic remains consistent: choose precursors that provide the necessary atoms in the correct connectivity and reactivity to facilitate efficient ring formation. For the modern drug discovery professional, mastering these foundational principles is essential for the rational design and execution of synthetic routes to novel and impactful heterocyclic molecules.
References
-
Pictet–Spengler reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). ACS Publications. Retrieved from [Link]
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2014). Beilstein Journals. Retrieved from [Link]
-
Pictet-Spengler reaction. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Bischler napieralski reaction. (2015). Slideshare. Retrieved from [Link]
-
Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. (1998). ACS Publications. Retrieved from [Link]
-
Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved from [Link]
-
Biginelli reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2020). MDPI. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). SpringerLink. Retrieved from [Link]
-
Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (2003). ACS Publications. Retrieved from [Link]
-
Pictet-Spengler Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Bischler-Napieralski Reaction. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Bischler–Napieralski reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). PMC. Retrieved from [Link]
-
Passerini reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2019). PMC. Retrieved from [Link]
-
Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (2013). NIH. Retrieved from [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. (2018). Frontiers. Retrieved from [Link]
-
Fischer indole synthesis. (2023). In Wikipedia. Retrieved from [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Metal-Promoted Variants of the Passerini Reaction Leading to Functionalized Heterocycles. (2001). ACS Publications. Retrieved from [Link]
-
Recent Advances in Heterocycle Generation Using the Efficient Ugi Multiple-Component Condensation Reaction. (2019). ResearchGate. Retrieved from [Link]
-
Fischer indole synthesis. (n.d.). chemeurope.com. Retrieved from [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2020). MDPI. Retrieved from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved from [Link]
-
Hantzsch pyridine synthesis. (n.d.). Chem-Station. Retrieved from [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube. Retrieved from [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The 100 facets of the Passerini reaction. (2021). PMC. Retrieved from [Link]
-
Three component Passerini reaction to access heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Polyoxygenated Heterocycles by Diastereoselective Functionalization of a Bio-Based Chiral Aldehyde Exploiting the Passerini Reaction. (2022). PubMed Central. Retrieved from [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of. (2006). ScienceDirect. Retrieved from [Link]
-
Hantzsch pyridine synthesis - overview. (n.d.). ChemTube 3D. Retrieved from [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2021). ACS Publications. Retrieved from [Link]
-
Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2021). RSC Publishing. Retrieved from [Link]
Sources
- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. scribd.com [scribd.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Biginelli Reaction [sigmaaldrich.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Bischler napieralski reaction | PPTX [slideshare.net]
- 20. Bischler-Napieralski Reaction [organic-chemistry.org]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. name-reaction.com [name-reaction.com]
- 23. jk-sci.com [jk-sci.com]
- 24. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 25. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 26. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Passerini reaction - Wikipedia [en.wikipedia.org]
- 29. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
- 30. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 31. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
chemical suppliers of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
An In-Depth Technical Guide to 2-Chloro-6-methoxyquinoline-3-carbaldehyde for Researchers and Drug Development Professionals
Introduction
This compound is a highly functionalized quinoline derivative that serves as a critical building block in synthetic organic chemistry. Its unique arrangement of a reactive aldehyde group, a nucleophilically displaceable chlorine atom, and a methoxy-substituted benzene ring makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic systems.[1] Quinolines, in general, are a significant class of N-heterocyclic compounds due to their presence in numerous natural products and their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 73568-29-3, is a solid at room temperature, typically appearing as a yellow to pale orange or brown powder.[2] Its molecular formula is C₁₁H₈ClNO₂, corresponding to a molecular weight of approximately 221.64 g/mol .[3] The compound is generally insoluble in water but soluble in various organic solvents.[4] It is known to be air-sensitive, and therefore, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[4]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 73568-29-3 | [3][5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [3][5] |
| Molecular Weight | 221.64 g/mol | [3] |
| Appearance | Yellow to pale orange or pale brown powder | [2] |
| Melting Point | 145-151 °C | [2] |
| Purity | ≥98.5% (GC) | [2] |
| Solubility | Insoluble in water | [4] |
Structural Information
The structure of this compound has been confirmed by single-crystal X-ray diffraction.[6][7] The quinoline fused-ring system is planar, with the formyl group slightly bent out of this plane.[6][7]
Caption: Chemical structure of this compound.
Synthesis
The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[8] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[8]
Vilsmeier-Haack Synthesis Protocol
This protocol is adapted from the literature for the synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes.[6][7][8]
Step 1: Preparation of the Vilsmeier Reagent
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with constant stirring. The molar ratio of POCl₃ to DMF is crucial and should be optimized. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
Step 2: Formylation and Cyclization
-
To the freshly prepared Vilsmeier reagent, add the starting material, N-(4-methoxyphenyl)acetamide.
-
Heat the reaction mixture, typically at temperatures ranging from 60°C to 120°C, for several hours (e.g., 15-16 hours).[7][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, carefully pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the intermediate and precipitates the crude product.
-
Filter the resulting solid, wash it with cold water, and dry it.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield pure this compound.[6]
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable intermediate due to the presence of two reactive sites: the aldehyde group and the chloro substituent. This allows for a wide range of chemical transformations, making it a key precursor for the synthesis of various fused heterocyclic systems with potential biological activities.[1][9]
Reactions of the Aldehyde Group
The aldehyde functionality can undergo various condensation reactions. For instance, it can react with hydrazines to form hydrazones, which can then be cyclized to synthesize pyrazolo[3,4-b]quinolines.[1] Specifically, the condensation of this compound with phenylhydrazine yields a Schiff base that, upon intramolecular cyclization, affords 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline.[1]
Reactions Involving the Chloro Group
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution. This allows for the introduction of various functional groups, such as hydroxyl, alkoxyl, and amino groups.[10] For example, reaction with sodium acetate in acetic acid can replace the chloro group with a hydroxyl group, leading to the formation of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[1]
A Versatile Precursor for Fused Heterocycles
The dual reactivity of this compound has been exploited to synthesize a variety of fused quinoline systems, including thienoquinolines, pyridazinoquinolines, and pyranoquinolines.[10] These complex heterocyclic scaffolds are of great interest in medicinal chemistry due to their potential as therapeutic agents.
Caption: Key reaction pathways for this compound.
Chemical Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities may vary among suppliers.
| Supplier | Purity | Notes |
| Jigs Chemical Limited | Not specified | Offered in powder form, with a shelf life of 36 months.[11] |
| Amerigo Scientific | 95% | For research use only.[5] |
| Fisher Scientific (Thermo Scientific Chemicals) | 99% | Originally an Alfa Aesar product.[4] |
| ChemicalBook | Varies | A platform listing multiple suppliers from China.[12][13] |
| IndiaMART | Not specified | A B2B marketplace with listings from various Indian suppliers.[11] |
Conclusion
This compound is a pivotal intermediate in the synthesis of diverse and complex heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its functional groups provide a versatile platform for the construction of novel molecular architectures. For researchers and professionals in drug discovery, this compound offers significant opportunities for the development of new therapeutic agents. A thorough understanding of its chemistry and handling requirements is essential for its effective utilization in the laboratory.
References
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
-
Patel, H. R., & Patel, K. C. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1833-1836. [Link]
-
Jigs Chemical Limited. (n.d.). 2- CHLORO - 6- METHOXYQUINOLINE-3- CARBALDEHYDE. IndiaMART. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. [Link]
-
Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2723. [Link]
-
Chemcasts. (n.d.). 2-Chloro-6-methoxyquinoline-3-carboxaldehyde Thermodynamic Properties vs Temperature. Retrieved from [Link]
-
Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]
-
Subashini, R., Khan, F. N., Fun, H. K., & Ng, S. W. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(1), o163. [Link]
-
Meth-Cohn, O. (1986). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1547-1560. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Request for Quote [thermofisher.com]
- 3. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsr.net [ijsr.net]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. indiamart.com [indiamart.com]
- 12. This compound | 73568-29-3 [chemicalbook.com]
- 13. This compound CAS#: 73568-29-3 [m.chemicalbook.com]
Methodological & Application
synthesis of pyrazolo[3,4-b]quinolines from 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Introduction: The Significance of the Pyrazolo[3,4-b]quinoline Scaffold
The fusion of pyrazole and quinoline ring systems creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic framework of significant interest in medicinal chemistry and materials science. These compounds have garnered attention for their diverse biological activities, including potential antiviral, antimicrobial, and antitumor properties.[1] Furthermore, their inherent fluorescent properties make them promising candidates for the development of novel optical materials and sensors.
This application note provides a comprehensive guide for the synthesis of a representative pyrazolo[3,4-b]quinoline derivative, 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline , starting from the versatile building block, 2-chloro-6-methoxyquinoline-3-carbaldehyde . This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and mechanistic pathways.
Strategic Overview of the Synthesis
The synthetic strategy is a two-stage process. The first stage involves the construction of the core quinoline aldehyde intermediate, this compound, through a Vilsmeier-Haack reaction. The second stage details the subsequent condensation with phenylhydrazine and intramolecular cyclization to yield the final pyrazolo[3,4-b]quinoline product.
Sources
Synthesis of 8-methoxy-1H-pyrazolo[4,3-c]quinoline: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 8-methoxy-1H-pyrazolo[4,3-c]quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The protocol outlines the one-pot reaction of 2-Chloro-6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. This application note details the underlying reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this valuable compound in their research endeavors.
Introduction
The fusion of quinoline and pyrazole ring systems has yielded a class of compounds, the pyrazoloquinolines, with a diverse range of pharmacological activities. Notably, pyrazolo[4,3-c]quinolines have demonstrated potential as anti-inflammatory and antibacterial agents, making them attractive targets for drug development programs.[1][2][3] The synthesis of these scaffolds is a key step in the exploration of their therapeutic potential.
This application note describes a robust and efficient method for the synthesis of 8-methoxy-1H-pyrazolo[4,3-c]quinoline. The presented protocol is based on the reaction of readily available this compound with hydrazine hydrate. This reaction proceeds through a tandem condensation and intramolecular cyclization, offering a straightforward route to the desired heterocyclic system.
Reaction Mechanism
The formation of 8-methoxy-1H-pyrazolo[4,3-c]quinoline from this compound and hydrazine hydrate is a two-step process that can be conveniently performed in a single pot.
Step 1: Hydrazone Formation The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the carbaldehyde. This is a classic condensation reaction that, after the elimination of a water molecule, yields the corresponding hydrazone intermediate.
Step 2: Intramolecular Cyclization The second step involves an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen atom of the hydrazone acts as a nucleophile, attacking the C2 position of the quinoline ring, which is activated by the electron-withdrawing nature of the ring nitrogen. The chloride ion is subsequently displaced, leading to the formation of the fused pyrazole ring and yielding the final product, 8-methoxy-1H-pyrazolo[4,3-c]quinoline.
Sources
Application Notes & Protocols: Multicomponent Reactions of 2-Chloro-6-methoxyquinoline-3-carbaldehyde in Modern Drug Discovery
Foreword: The Strategic Value of Quinoline Scaffolds and Multicomponent Reactions
In the landscape of medicinal chemistry and drug development, the quinoline nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of therapeutic agents.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The inherent biological activities of quinoline derivatives are vast, spanning applications as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[2][3]
The subject of this guide, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, is a particularly valuable building block. The electron-withdrawing nature of the chlorine atom at the 2-position and the aldehyde at the 3-position, combined with the electron-donating methoxy group at the 6-position, creates a unique electronic profile that facilitates a diverse range of chemical transformations. The aldehyde group serves as a reactive handle for condensation and cycloaddition reactions, while the chloro group is a competent leaving group for nucleophilic substitution, often leading to subsequent cyclization events.
This guide focuses on the application of multicomponent reactions (MCRs) utilizing this compound. MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials.[4][5][6] This approach is highly prized in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors.[4][7] By leveraging MCRs with this versatile quinoline aldehyde, researchers can efficiently explore vast chemical spaces to identify novel bioactive compounds.
This document provides detailed protocols and the underlying scientific rationale for several key MCRs, designed to be a practical resource for researchers in organic synthesis and drug development.
Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of the starting material is paramount. The Vilsmeier-Haack reaction is the most common and effective method for the formylation and cyclization of acetanilides to produce 2-chloroquinoline-3-carbaldehydes.[3][8][9]
Underlying Principle: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is an iminium salt typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[3][8] In the case of N-(4-methoxyphenyl)acetamide (p-acetanisidide), the Vilsmeier reagent acts as both a formylating agent and a cyclizing agent, leading to the formation of the quinoline ring system with a chlorine atom at the 2-position and a carbaldehyde group at the 3-position.[9][10]
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
N-(4-methoxyphenyl)acetamide (p-acetanisidide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate (for recrystallization)
-
Petroleum ether (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, cool N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (7 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.[9][10]
-
To this freshly prepared reagent, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 15-16 hours.[10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield this compound as a white or pale yellow solid.[9][10]
Causality: The use of excess POCl₃ and DMF ensures the complete formation of the Vilsmeier reagent and drives the reaction to completion. The final hydrolysis with ice-water quenches the reaction and precipitates the organic product.
Isocyanide-Based Multicomponent Reactions: The Passerini and Ugi Reactions
Isocyanide-based multicomponent reactions (I-MCRs) are powerful tools for the rapid synthesis of complex, peptide-like molecules and diverse heterocyclic scaffolds.[6][12] The unique reactivity of the isocyanide functional group allows it to act as both a nucleophile and an electrophile, facilitating the formation of multiple new bonds in a single step.
The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (in this case, our quinoline aldehyde), and an isocyanide to form an α-acyloxy carboxamide.[12][13] This reaction is highly convergent and offers a straightforward route to depsipeptide analogues.
The reaction is initiated by the interaction of the three components. In aprotic solvents, a concerted mechanism is often proposed, while in polar solvents, an ionic pathway involving the protonation of the aldehyde is more likely.[13] The aldehyde is activated, followed by nucleophilic attack from both the isocyanide and the carboxylate, ultimately leading to the stable α-acyloxy carboxamide product after an acyl transfer (Mumm rearrangement).
Caption: Workflow for the Passerini Three-Component Reaction.
This protocol is adapted from a procedure for synthesizing alkyne-2-chloroquinolines via the Passerini reaction, demonstrating the synthesis of a complex, functionalized molecule under mild conditions.[12][14]
Materials:
-
This compound
-
Propynoic acid (or other carboxylic acid)
-
tert-Butyl isocyanide (or other isocyanide)
-
Dichloromethane (DCM)
-
Deionized water
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL sealed vial, dissolve this compound (1.0 equivalent, e.g., 0.365 mmol) in a 1:1 mixture of DCM and water.
-
To this solution, add the carboxylic acid (e.g., propynoic acid, 1.0 equivalent) and the isocyanide (e.g., tert-butyl isocyanide, 1.0 equivalent).[12]
-
Seal the vial and stir the mixture at room temperature for 8 hours. The use of a biphasic DCM/H₂O system has been shown to be effective for this transformation.[12]
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired α-acyloxy carboxamide product.
Causality: The reaction is performed at room temperature, highlighting the efficiency of the P-3CR. The biphasic solvent system facilitates the reaction, and the one-pot nature simplifies the experimental setup significantly. The alkyne functionality introduced via propynoic acid serves as a valuable handle for further modifications, such as click chemistry.
| Reactant 1 (Aldehyde) | Reactant 2 (Carboxylic Acid) | Reactant 3 (Isocyanide) | Conditions | Yield | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Propynoic acid | tert-Butyl isocyanide | DCM/H₂O (1:1), rt, 8h | 40-65% | [12] |
| 2-Chloroquinoline-3-carbaldehyde | Pentynoic acid | Cyclohexyl isocyanide | DCM/H₂O (1:1), rt, 8h | 40-65% | [12] |
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction extends the Passerini concept by incorporating a fourth component, typically a primary or secondary amine.[15] The Ugi-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide, a scaffold that closely mimics a dipeptide backbone.[15]
The generally accepted mechanism begins with the condensation of the aldehyde and the amine to form an imine (or iminium ion after protonation by the carboxylic acid). The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, which then undergoes an intramolecular acyl transfer (a Mumm-type rearrangement) to yield the final stable product.[15]
Caption: Mechanistic workflow of the Ugi Four-Component Reaction.
This protocol describes a Ugi-4CR followed by an intramolecular cyclization, demonstrating the power of MCRs to build complex fused heterocyclic systems in a single step. The reaction utilizes 2-chloro-3-formylquinolines, 2-aminophenol, a carboxylic acid, and an isocyanide.[1]
Materials:
-
This compound
-
2-Aminophenol
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol, add 2-aminophenol (1.0 equivalent), a carboxylic acid (1.0 equivalent), and an isocyanide (1.0 equivalent).
-
Reflux the reaction mixture. The reaction progress can be monitored by TLC.
-
The Ugi reaction proceeds to form an α-acylamino amide intermediate.
-
Under the reaction conditions, this intermediate undergoes an intramolecular nucleophilic substitution, where the phenolic hydroxyl group displaces the chlorine atom at the C2 position of the quinoline ring, leading to the formation of the fused benzo[b][16][17]oxazepino[7,6-b]quinoline system.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure fused heterocyclic compound.
Causality: The choice of 2-aminophenol is critical as it provides the nucleophile (the phenolic -OH group) required for the post-Ugi intramolecular cyclization. Refluxing in methanol provides the necessary thermal energy to overcome the activation barriers for both the Ugi reaction and the subsequent cyclization. This one-pot process is highly efficient for constructing complex polycyclic structures.
| Reactants | Conditions | Product Type | Yield Range | Reference |
| 2-Chloro-3-formylquinolines, 2-aminophenol, various acids, isocyanides | Refluxing Methanol | Benzo[b][16][17]oxazepino[7,6-b]quinolines | 58-85% | [1] |
L-Proline Catalyzed Multicomponent Reactions
Organocatalysis has emerged as a powerful strategy in organic synthesis. L-proline, a readily available and environmentally benign amino acid, is an effective catalyst for various transformations, including multicomponent reactions.[18] It often acts by forming nucleophilic enamines or by activating carbonyl groups through hydrogen bonding.
Synthesis of Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidines
This example showcases a complex, multi-step MCR catalyzed by L-proline to construct a fused polyheterocyclic system with significant potential for biological activity.
This reaction involves 2-chloro-3-formylquinolines, 6-amino-pyrimidine-2,4(1H,3H)-diones, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction likely proceeds through a cascade of condensation and Michael addition steps, facilitated by L-proline, culminating in the formation of the complex pyrano-quinolinyl-pyrimidine scaffold.[1]
Caption: L-Proline catalyzed multicomponent synthesis of a polyheterocyclic system.
Materials:
-
This compound
-
6-Amino-pyrimidine-2,4(1H,3H)-dione
-
5-Methyl-2,4-dihydro-3H-pyrazol-3-one
-
L-Proline
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), 6-amino-pyrimidine-2,4(1H,3H)-dione (1.0 equivalent), and 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1.0 equivalent) in ethanol.
-
Add a catalytic amount of L-proline (e.g., 10-20 mol%).
-
Reflux the reaction mixture with stirring. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidine derivative.[1]
Causality: L-proline catalyzes the initial Knoevenagel condensation between the quinoline aldehyde and one of the active methylene compounds. This is followed by a Michael addition of the second active methylene compound and subsequent intramolecular cyclization and dehydration steps. Ethanol is an effective and relatively green solvent for this transformation.
Conclusion
This compound is a powerful and versatile substrate for multicomponent reactions. The protocols outlined in this guide for Passerini, Ugi, and L-proline catalyzed reactions demonstrate the strategic advantage of MCRs in rapidly constructing complex, drug-like molecules. These one-pot methodologies offer significant benefits in terms of efficiency, atom economy, and operational simplicity, making them highly attractive for applications in medicinal chemistry and drug discovery. By employing these techniques, researchers can accelerate the synthesis of diverse chemical libraries based on the privileged quinoline scaffold, significantly enhancing the potential for identifying novel therapeutic leads.
References
-
Bhunia, A., Porwal, D., Gonnade, R. G., & Biju, A. T. (2013). Multicomponent Reactions Involving Arynes, Quinolines, and Aldehydes. Organic Letters, 15(17), 4620–4623. [Link]
-
Hamama, W. S., Zoorob, H. H., & El-Gohary, H. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8193–8223. [Link]
-
Yadav, D., & Singh, P. P. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(30), 6133-6156. [Link]
-
Bhunia, A., Porwal, D., Gonnade, R. G., & Biju, A. T. (2013). Multicomponent reactions involving arynes, quinolines, and aldehydes. PubMed, 15(17), 4620-3. [Link]
-
Kamal, A., & Malik, M. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21376-21407. [Link]
-
Patel, H. R., & Patel, H. V. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 1845-1848. [Link]
-
Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-15. [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2017). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 7(1), 12345. [Link]
-
Hamama, W. S., Zoorob, H. H., & El-Gohary, H. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Osorio-Olivares, M., et al. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. Molecules, 24(22), 4179. [Link]
-
Wikipedia. (n.d.). Passerini reaction. [Link]
-
Twarda-Cłapak, A., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7609. [Link]
-
Domling, A. (2012). Ugi Multicomponent Reaction. Organic Syntheses, 89, 21-31. [Link]
-
Sureshbabu, G., et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E, 67(Pt 11), o2958. [Link]
-
Subashini, R., et al. (2009). This compound. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Hamama, W. S., Zoorob, H. H., & El-Gohary, H. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]
-
Subashini, R., et al. (2009). This compound. Acta Crystallographica Section E, 65(Pt 11), o2723. [Link]
-
Osorio-Olivares, M., et al. (2018). Synthesis one pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. Sciforum. [Link]
-
Unknown. (n.d.). Passerini reaction.docx. [Link]
-
Gholap, S. S., & Gill, C. H. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. [Link]
-
Liang, Y., Yang, M., & Li, J. (2025). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers in Chemistry. [Link]
-
de la Torre, J. G., & Wessjohann, L. A. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 12(1), 16. [Link]
-
Al-dujaili, A. H., & Al-Mugdadi, S. F. H. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Chemistry, 5(1), 329-357. [Link]
-
Wessjohann, L. A., et al. (n.d.). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. [Link]
-
Vella, J. R., & Sammut, M. (2021). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Catalysts, 11(11), 1373. [Link]
-
Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. [Link]
-
Unknown. (n.d.). 1.2 Multicomponent reactions. Refubium. [Link]
-
Subashini, R., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newsama.com [newsama.com]
- 4. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. Frontiers | Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst [frontiersin.org]
- 8. ijsr.net [ijsr.net]
- 9. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemijournal.com [chemijournal.com]
- 12. mdpi.com [mdpi.com]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. sciforum.net [sciforum.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Multicomponent reactions involving arynes, quinolines, and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
protocol for condensation of 2-Chloro-6-methoxyquinoline-3-carbaldehyde with active methylene compounds
An In-Depth Guide to the Condensation of 2-Chloro-6-methoxyquinoline-3-carbaldehyde with Active Methylene Compounds for the Synthesis of Novel Bioactive Scaffolds
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the field of medicinal chemistry and drug discovery.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4][5][6] The versatility of the quinoline scaffold makes it a "privileged structure," a framework that can be readily modified to interact with various biological targets.
Among the many synthetic precursors, this compound stands out as a particularly valuable and versatile intermediate.[1][2] The chlorine atom at the 2-position is an excellent leaving group, amenable to nucleophilic substitution, while the aldehyde group at the 3-position provides a reactive handle for carbon-carbon bond formation. This dual reactivity allows for the construction of complex molecular architectures.
This application note provides a detailed protocol and scientific rationale for the condensation of this compound with active methylene compounds. This reaction, primarily a Knoevenagel condensation, is a robust and efficient method for synthesizing α,β-unsaturated quinoline derivatives, which are precursors to novel therapeutic agents, particularly in oncology.[3][4][7][8]
Pillar 1: The Underlying Chemistry - Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration reaction to yield a stable α,β-unsaturated product.[9][10] The success of this reaction hinges on the acidity of the α-protons of the active methylene compound.
Causality Behind the Reaction:
-
Carbanion Formation: The reaction is initiated by a weak base (e.g., piperidine, triethylamine) which abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The presence of two electron-withdrawing groups (Z) flanking the CH₂ group significantly increases the acidity of these protons, stabilizing the resulting carbanion through resonance.[9][10] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde.[9]
-
Nucleophilic Attack: The newly formed, highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound. This step forms a transient alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or solvent), yielding a β-hydroxy adduct, analogous to an aldol addition product.
-
Dehydration: This β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule). This elimination is energetically favorable as it results in a highly conjugated system, extending from the quinoline ring through the newly formed double bond to the electron-withdrawing groups. This stable conjugated product drives the reaction equilibrium forward.[10][11]
Caption: A diagram illustrating the key steps of the Knoevenagel condensation.
Pillar 2: Validated Experimental Protocols
The following protocols provide step-by-step methodologies for the condensation of this compound with representative active methylene compounds.
General Workflow:
Caption: A generalized experimental workflow for the condensation reaction.
Protocol 1: Synthesis of 2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)malononitrile
This protocol is a standard procedure for condensation with malononitrile, often providing high yields rapidly at room temperature.[12]
-
Materials and Reagents:
-
This compound (10 mmol, 2.21 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ethanol (50 mL)
-
Piperidine (catalytic amount, ~0.1 mL)
-
-
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
-
Procedure:
-
In the 250 mL round-bottom flask, dissolve this compound (2.21 g) and malononitrile (0.66 g) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (~3-4 drops) to the solution with stirring.
-
Continue to stir the reaction mixture at room temperature. A precipitate usually begins to form within 30-60 minutes.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 1-2 hours).
-
Once the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum to obtain a crystalline solid.
-
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloro-6-methoxyquinolin-3-yl)acrylate
This procedure uses ethyl cyanoacetate, which is slightly less reactive than malononitrile and may require gentle heating.
-
Materials and Reagents:
-
This compound (10 mmol, 2.21 g)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Ethanol (50 mL)
-
Triethylamine (catalytic amount, ~0.2 mL)
-
-
Equipment:
-
100 mL round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
Combine this compound (2.21 g), ethyl cyanoacetate (1.13 g), and ethanol (50 mL) in the round-bottom flask.
-
Add triethylamine (~0.2 mL) to the mixture.
-
Heat the reaction mixture to a gentle reflux (~80 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure acrylate derivative.
-
Protocol 3: Synthesis of Diethyl 2-((2-Chloro-6-methoxyquinolin-3-yl)methylene)malonate
Diethyl malonate is the least reactive of the three examples and typically requires longer reaction times and azeotropic removal of water to drive the reaction to completion.
-
Materials and Reagents:
-
This compound (10 mmol, 2.21 g)
-
Diethyl malonate (12 mmol, 1.92 g)
-
Toluene (60 mL)
-
Piperidine (0.5 mL)
-
Acetic Acid (0.3 mL)
-
-
Equipment:
-
250 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To the round-bottom flask, add this compound (2.21 g), diethyl malonate (1.92 g), piperidine (0.5 mL), acetic acid (0.3 mL), and toluene (60 mL).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 6-12 hours). Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl (1M, 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The resulting crude oil or solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
-
Pillar 3: Data Summary and Applications
The choice of active methylene compound and reaction conditions significantly impacts the outcome. The following table summarizes typical parameters for these condensation reactions.
| Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 25 | 1-2 | >90 |
| Ethyl Cyanoacetate | Triethylamine | Ethanol | 80 | 2-4 | 80-90 |
| Diethyl Malonate | Piperidine/AcOH | Toluene | 110 | 6-12 | 70-85 |
Applications in Drug Development:
The products of these condensation reactions are valuable scaffolds for developing new drugs. The resulting α,β-unsaturated system is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins.
-
Anticancer Agents: Many quinoline derivatives synthesized through this pathway, particularly quinoline-chalcone hybrids, have demonstrated potent anticancer activity.[3][4][7] For instance, certain compounds have been shown to arrest the cell cycle in the G2/M phase, induce apoptosis by upregulating proteins like Caspase-3 and Caspase-9, and inhibit tumor growth in xenograft models.[3][7][8]
-
Antimicrobial and Antiprotozoal Agents: The quinoline core is famous for its antimalarial properties, and derivatives have been investigated for broad-spectrum antibacterial and antifungal activities.[1][5][6] Furthermore, specific quinoline-carbaldehyde derivatives have been identified as novel inhibitors of enzymes crucial for parasites like Leishmania donovani.[13]
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds is a highly efficient and versatile synthetic strategy. It provides straightforward access to a diverse library of functionalized quinoline derivatives. By understanding the underlying mechanism and carefully selecting reagents and conditions, researchers can reliably synthesize novel compounds with significant potential for application in drug discovery and development. The protocols outlined in this document serve as a robust starting point for scientists aiming to explore the vast chemical space and therapeutic potential of the quinoline scaffold.
References
-
Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]
-
Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed. Available at: [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Available at: [Link]
-
ACS Publications. (n.d.). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis new derivatives of quinoline and study the biological activity for some of them. Available at: [Link]
-
PubMed. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. Available at: [Link]
-
ACS Publications. (n.d.). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
RSC Publishing. (n.d.). The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). recent developments in knoevenagel condensation reaction: a review. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Available at: [Link]
-
The International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. Available at: [Link]
-
RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Available at: [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Available at: [Link]
-
ResearchGate. (n.d.). This compound. Available at: [Link]
-
International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
-
ResearchGate. (n.d.). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available at: [Link]
- Polish Academy of Sciences. (n.d.). Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Available at: https://rcin.org.pl/Content/231129/WA308_259580_P-I-2524_kolesinska-prod_o.pdfinska-prod_o.pdf
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. praxilabs.com [praxilabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Novel Antimicrobial Agents from 2-Chloro-6-methoxyquinoline-3-carbaldehyde
An Application Note for Drug Development Professionals
Abstract
Quinoline scaffolds are a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of biological activities, including potent antimicrobial efficacy.[1][2] This application note provides a detailed guide for researchers and drug development scientists on the synthesis of novel antimicrobial compounds using 2-Chloro-6-methoxyquinoline-3-carbaldehyde as a versatile starting material. We present validated, step-by-step protocols for the synthesis of the precursor via the Vilsmeier-Haack reaction, followed by its conversion into two promising classes of antimicrobial candidates: Schiff bases and pyrazoline derivatives. The rationale behind key experimental steps is elucidated, and methodologies for downstream antimicrobial screening are detailed to create a comprehensive workflow from synthesis to preliminary biological evaluation.
Introduction: The Quinoline Core in Antimicrobial Discovery
The emergence of multidrug-resistant pathogens represents a critical global health challenge, necessitating the urgent discovery of new chemical entities with novel mechanisms of action.[3] Quinoline derivatives have historically been a rich source of antimicrobial drugs, with their fused heterocyclic ring system serving as a privileged pharmacophore.[4] The compound this compound is an exceptionally valuable and reactive synthon in this pursuit. Its aldehyde group is primed for condensation reactions, while the chloro-substituent at the 2-position offers a site for nucleophilic substitution, enabling extensive structural diversification.[5]
This guide focuses on two primary synthetic pathways that leverage the reactivity of this precursor:
-
Schiff Base Formation: Direct condensation with primary amines to form imines, a class of compounds known for their wide-ranging biological activities.[6][7]
-
Chalcone and Pyrazoline Synthesis: A two-step process involving a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with hydrazine to yield pyrazolines, which are five-membered heterocyclic compounds frequently associated with potent antimicrobial properties.[8][9][10]
Synthesis of the Core Precursor: this compound
The synthesis of the title compound is efficiently achieved through the Vilsmeier-Haack reaction. This reaction formylates an activated aromatic ring using a Vilsmeier reagent, which is an iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[11][12] The reaction proceeds via electrophilic aromatic substitution, followed by cyclization and subsequent hydrolysis to yield the desired 2-chloro-3-formylquinoline.
Diagram: Vilsmeier-Haack Synthesis Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mediresonline.org [mediresonline.org]
- 8. Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijsr.net [ijsr.net]
Application Notes and Protocols: Versatile Cyclization Strategies for 2-Chloroquinoline-3-carbaldehyde Derivatives in Heterocyclic Synthesis
Abstract: This guide provides an in-depth exploration of the cyclization reactions of 2-chloroquinoline-3-carbaldehyde derivatives, a class of compounds that serve as exceptionally versatile synthons in medicinal and materials chemistry. The unique bifunctional nature of this scaffold, featuring two key electrophilic sites—the formyl group at C3 and the chlorine-bearing carbon at C2—allows for a diverse array of annulation strategies to construct fused heterocyclic systems. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer expert insights into the synthesis of pharmacologically significant scaffolds such as pyrazoloquinolines, thienoquinolines, and complex naphthyridines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reactions for the creation of novel molecular entities.
Introduction: The Synthetic Power of a Bifunctional Synthon
2-Chloroquinoline-3-carbaldehydes are powerful intermediates in organic synthesis, primarily due to the orthogonal reactivity of their two electrophilic centers.[1] The aldehyde group readily participates in condensations, additions, and oxidations, while the 2-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for programmed, often one-pot, syntheses of complex, fused quinoline systems.[2] These resulting heterocyclic scaffolds are prevalent in a multitude of biologically active compounds, exhibiting activities such as anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1]
The most common and efficient route to the parent 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction, which employs a formylating agent (e.g., DMF/POCl₃) to effect a one-pot chlorination, formylation, and cyclization of readily available acetanilides.[3][4][5] This accessibility further enhances their value as starting materials.
This guide will systematically explore the major cyclization pathways, providing both the "how" (protocols) and the "why" (mechanistic insights).
Caption: General workflow for synthesizing fused quinolines.
Cyclizations with Binucleophiles: Synthesis of Pyrazolo[3,4-b]quinolines
One of the most direct cyclization methods involves the reaction of 2-chloroquinoline-3-carbaldehyde with a binucleophile, where one nucleophilic center attacks the aldehyde and the other displaces the C2-chloride. Hydrazine and its derivatives are perfect reagents for this transformation, leading to the formation of the medicinally important pyrazolo[3,4-b]quinoline core.
2.1. Mechanistic Rationale
The reaction proceeds through a well-defined sequence. First, the more nucleophilic nitrogen of the hydrazine derivative attacks the electrophilic aldehyde carbon, forming a hydrazone intermediate via a condensation reaction. This is often the faster step. Subsequently, an intramolecular SNAr reaction occurs where the second nitrogen atom of the hydrazone attacks the C2 position, displacing the chloride ion and leading to the aromatic, fused pyrazole ring.[6][7] The use of microwave irradiation can dramatically accelerate the cyclization step, leading to higher yields and shorter reaction times.
Caption: Mechanism for pyrazolo[3,4-b]quinoline synthesis.
2.2. Application Protocol 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinolines
This protocol describes a one-pot, water-mediated synthesis under microwave irradiation, which is an environmentally benign and efficient method.
-
Materials:
-
Substituted 2-chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Semicarbazide hydrochloride or 2,4-dinitrophenylhydrazine (1.2 mmol)
-
Water (5 mL)
-
Microwave reactor vials (10 mL)
-
Ethanol for recrystallization
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the 2-chloroquinoline-3-carbaldehyde derivative (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add 5 mL of deionized water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Purify the crude product by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]quinoline derivative.
-
-
Expert Insight: The use of water as a solvent under microwave conditions is highly effective. Water's high dielectric constant allows for efficient absorption of microwave energy, leading to rapid heating. This, combined with the increased pressure in the sealed vessel, accelerates the reaction significantly compared to conventional heating in organic solvents.
Table 1: Representative Yields for Pyrazolo[3,4-b]quinoline Synthesis
| R-group on Quinoline | Hydrazine Derivative | Conditions | Yield (%) | Reference |
| H | Semicarbazide HCl | MW, Water, 120°C, 10 min | 85 | |
| 6-CH₃ | Semicarbazide HCl | MW, Water, 120°C, 12 min | 88 | |
| 6-Cl | 2,4-Dinitrophenylhydrazine | MW, Water, 120°C, 15 min | 90 | |
| 8-CH₃ | Phenylhydrazine | Reflux, Nitrobenzene/Pyridine | ~75 | [7] |
Sequential SNAr and Cyclization: Synthesis of Thieno[2,3-b]quinolines
This strategy involves an initial displacement of the C2-chloride followed by a separate intramolecular cyclization step. This is particularly useful for building fused rings where the atoms of the new ring are introduced via the initial nucleophile. The synthesis of thieno[2,3-b]quinolines is a classic example.
3.1. Mechanistic Rationale
The synthesis begins with the SNAr reaction of 2-chloroquinoline-3-carbaldehyde with a sulfur nucleophile, such as sodium sulfide (Na₂S) or a thiolate. This forms a 2-mercaptoquinoline-3-carbaldehyde intermediate. This intermediate then undergoes an intramolecular cyclization. For instance, reaction with an α-halo ketone will lead to alkylation at the sulfur, followed by an aldol-type condensation involving the aldehyde and the methylene group adjacent to the ketone, ultimately forming the fused thiophene ring.[8]
3.2. Application Protocol 2: Synthesis of 2-Acyl-thieno[2,3-b]quinolines
This protocol details a two-step, one-pot synthesis from the parent aldehyde.[8]
-
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.2 mmol)
-
α-Halo ketone (e.g., 2-chloroacetophenone) (1.1 mmol)
-
Dimethylformamide (DMF) (10 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
-
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add sodium sulfide nonahydrate (1.2 mmol) and stir the mixture at room temperature for 1 hour. The formation of the 2-mercapto intermediate can be monitored by TLC.
-
To this mixture, add potassium carbonate (2.0 mmol) followed by the α-halo ketone (1.1 mmol) dissolved in DMF (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure thieno[2,3-b]quinoline.
-
-
Trustworthiness Note: It is crucial to ensure the complete formation of the 2-mercapto intermediate before adding the α-halo ketone to prevent side reactions where the ketone might react with the starting aldehyde. The base (K₂CO₃) is essential for both the S-alkylation and the subsequent cyclization-dehydration step.
Multicomponent Reactions (MCRs): Efficient Assembly of Complex Scaffolds
Multicomponent reactions, where three or more reactants combine in a single operation to form a product, represent a highly efficient approach to molecular complexity. 2-Chloroquinoline-3-carbaldehydes are excellent substrates for MCRs, often catalyzed by organocatalysts like L-proline.
4.1. Mechanistic Rationale: The Role of L-Proline
L-proline plays a crucial role in activating the aldehyde. It reversibly reacts with the aldehyde to form a reactive iminium ion. This iminium ion is more electrophilic than the parent aldehyde and readily undergoes a Knoevenagel condensation with an active methylene compound. After the elimination of L-proline, the resulting Knoevenagel adduct can then react with another component (e.g., an enaminone) via a Michael addition. The final step is an intramolecular cyclization, often an SNAr reaction involving the C2-chloro group, to furnish the complex fused product.[7]
Caption: L-Proline catalyzed multicomponent reaction pathway.
4.2. Application Protocol 3: L-Proline-Catalyzed Three-Component Synthesis of Benzo[b][2]naphthyridines
This protocol describes the synthesis of highly substituted benzo[b][2]naphthyridine derivatives.[7]
-
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., dimedone or 4-hydroxycoumarin) (1.0 mmol)
-
Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one) (1.0 mmol)
-
L-proline (20 mol%)
-
Ethanol (15 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add 2-chloroquinoline-3-carbaldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), the enaminone (1.0 mmol), and L-proline (0.2 mmol).
-
Add ethanol (15 mL) as the solvent.
-
Fit the flask with a condenser and reflux the mixture for 6-8 hours. The reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.
-
Wash the collected solid with cold ethanol (2 x 5 mL).
-
The product is typically of high purity, but can be further purified by column chromatography (silica gel, using a hexane-ethyl acetate gradient) if necessary.
-
Conclusion
2-Chloroquinoline-3-carbaldehyde and its derivatives stand out as remarkably versatile and powerful building blocks in modern synthetic chemistry. The strategic exploitation of their dual electrophilic nature enables the efficient construction of a wide variety of fused heterocyclic systems through direct cyclizations, sequential reactions, and elegant multicomponent strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to synthesize novel, complex molecules with significant potential in drug discovery and materials science.
References
-
Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287. [Link]
-
Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7176-7204. [Link]
-
Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
-
Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]
-
Gouda, M. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Gondru, R., et al. (2020). Synthesis of 2-chloroquinoline-3-carbaldehydes and tetrazolo[1,5-a]quinoline-4-carbaldehydes. ResearchGate. [Link]
-
El-Dean, A. M. K., et al. (2020). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]
-
Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi. [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98. [Link]
-
Sravanthi, G., & Rao, V. R. (2019). (a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from 2‐chloroquinoline‐3‐carbaldehyde 28 a, using Na2S. (b) Plausible reaction mechanism. ResearchGate. [Link]
-
Abdel-Gawad, H., & El-Gazzar, A. B. A. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(31), 24409-24434. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 211-276. [Link]
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]
-
Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc. [Link]
-
Shinde, S. D., & Shingare, M. S. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(11), 163-165. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. newsama.com [newsama.com]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. ijsr.net [ijsr.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Abstract
2-Chloro-6-methoxyquinoline-3-carbaldehyde is a pivotal building block in the synthesis of a wide array of heterocyclic compounds, many of which are investigated for their potential pharmacological activities.[1][2][3][4][5] The efficiency and selectivity of reactions involving this aldehyde are paramount for achieving desired product yields and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art analytical techniques for real-time and offline monitoring of chemical transformations involving this compound. We delve into the causality behind the selection of specific analytical methods, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Introduction: The Synthetic Versatility and Analytical Challenges
This compound is a highly reactive intermediate due to the presence of both a formyl group and a labile chlorine atom.[1] These functional groups allow for a diverse range of chemical transformations, including condensation reactions, nucleophilic substitutions, and cyclizations.[1][6] The ability to selectively target one functional group over the other is a key challenge in synthetic strategies. Therefore, precise and timely monitoring of these reactions is crucial for optimizing reaction conditions, maximizing the yield of the desired product, and minimizing the formation of impurities.
The choice of an analytical technique is dictated by the specific reaction being monitored, the properties of the reactants and products, and the information required (e.g., qualitative identification, quantitative measurement, kinetic data). This guide will explore the application of several powerful analytical techniques to provide a holistic view of the reaction progress.
Chromatographic Techniques for Reaction Monitoring
Chromatographic methods are indispensable for separating complex mixtures and quantifying individual components. For reactions involving this compound, HPLC and GC-MS are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for monitoring the progress of many organic reactions in solution.[7][8][9] It allows for the separation and quantification of the starting material, intermediates, and products in a single run.
Protocol: Monitoring a Condensation Reaction
This protocol outlines the monitoring of the reaction between this compound and a primary amine to form a Schiff base.
Experimental Workflow:
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] ANALYSIS OF CONTEMPORARY METHODS FOR THE SYNTHESIS OF QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemijournal.com [chemijournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Vilsmeier-Haack Cyclization of N-Arylacetamides for the Synthesis of Functionalized Quinolines
Introduction: A Powerful Tool for Heterocyclic Synthesis
The Vilsmeier-Haack reaction is a versatile and powerful method in organic synthesis, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, its utility extends significantly beyond simple formylation into complex cyclization and ring annulation reactions. A particularly impactful application, especially in medicinal chemistry and drug development, is the intramolecular cyclization of N-arylacetamides. This specific protocol provides a direct and efficient route to synthesize 2-chloro-3-formylquinolines, which are highly valuable and versatile synthons for building more complex, biologically active molecules.[4]
Quinolines are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibacterials.[5][6] The ability to introduce both a chloro-substituent at the 2-position and a formyl group at the 3-position in a single, regioselective step makes the Vilsmeier-Haack cyclization an indispensable tool. The chloro group acts as a versatile leaving group for subsequent nucleophilic substitutions, while the aldehyde functionality is a gateway for countless transformations, including condensations, oxidations, and reductions.
This guide provides a comprehensive overview of the reaction mechanism, a detailed, field-proven experimental protocol, and critical insights into the causality behind key procedural steps, ensuring a safe, reproducible, and high-yielding synthesis.
The Chemical Logic: Reaction Mechanism
Understanding the reaction mechanism is paramount to troubleshooting and adapting the protocol for different substrates. The process can be logically broken down into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack and cyclization cascade.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[2][7] This reaction is highly exothermic and forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent. This step is typically performed at low temperatures (0–5 °C) to control the exotherm and ensure the stability of the reagent.[8]
Stage 2: Electrophilic Substitution, Cyclization, and Aromatization The N-arylacetamide substrate, acting as the nucleophile, attacks the Vilsmeier reagent. The subsequent intramolecular electrophilic aromatic substitution (cyclization) onto the aryl ring is the key ring-forming step. A series of elimination and dehydration steps, driven by the excess POCl₃ and elevated temperature, leads to the formation of the stable, aromatic 2-chloro-3-formylquinoline product.
Experimental Design and Protocol
This section details the complete workflow for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. The procedure has been optimized based on established literature.[4]
Materials and Equipment
-
Reagents: N-arylacetamide substrate, Phosphorus oxychloride (POCl₃, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%), Crushed ice, Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Heating mantle with temperature controller, Condenser, Standard laboratory glassware for work-up, Rotary evaporator, Thin Layer Chromatography (TLC) plates and chamber, Column chromatography setup.
Workflow Visualization
Detailed Step-by-Step Protocol
SAFETY FIRST: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. N,N-Dimethylformamide (DMF) is a reproductive toxin. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a nitrogen inlet), add the N-arylacetamide (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (3.0 eq.) to the flask to dissolve the substrate.
-
Vilsmeier Reagent Formation: Cool the flask to 0–5 °C using an ice-water bath. With vigorous stirring, add POCl₃ (12.0 eq.) dropwise via the dropping funnel.
-
Causality Note: This initial cooling is critical. The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at low temperature prevents uncontrolled temperature spikes, which could lead to reagent decomposition and side reactions.[8] The large excess of POCl₃ not only drives the formation of the Vilsmeier reagent but also acts as a dehydrating agent in the final cyclization steps.
-
-
Cyclization: After the addition of POCl₃ is complete, remove the ice bath and slowly heat the reaction mixture to 80–90 °C using a heating mantle.
-
Causality Note: Thermal energy is required to overcome the activation barrier for the intramolecular electrophilic substitution (the cyclization step) and the subsequent dehydration/aromatization cascade.[4]
-
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4–16 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Field Insight: The reaction time can vary significantly depending on the electronic nature of the substituents on the aryl ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.
-
-
Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with stirring.
-
Causality Note: This step quenches the reaction by hydrolyzing any remaining Vilsmeier reagent and excess POCl₃. This process is also highly exothermic and must be done slowly to avoid splashing of corrosive materials.
-
-
Neutralization & Isolation: The resulting aqueous solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate (or solid NaHCO₃ in portions) until the pH is neutral to slightly basic (pH 7-8). This will often cause the product to precipitate as a solid.
-
Extraction: If the product precipitates, it can be collected by vacuum filtration. If it remains dissolved or oily, extract the aqueous mixture three times with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or hexane/ethyl acetate mixtures) to yield the pure 2-chloro-3-formylquinoline.
Data Summary: Substrate Scope and Yields
The Vilsmeier-Haack cyclization is robust and accommodates various substituents on the N-arylacetamide. The following table summarizes typical reaction conditions and outcomes based on literature data.
| Entry | Substituent on Aryl Ring | POCl₃ (eq.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | 12 | 90 | 10 | 75 |
| 2 | 4-Methyl | 12 | 90 | 8 | 82 |
| 3 | 4-Methoxy | 12 | 90 | 6 | 85 |
| 4 | 4-Chloro | 12 | 90 | 12 | 70 |
| 5 | 3-Methoxy | 12 | 90 | 4 | 88 |
| 6 | 4-Nitro | 12 | 90 | 16 | 55 |
As evidenced by the data, electron-donating groups (e.g., -CH₃, -OCH₃) in the meta and para positions facilitate the cyclization, leading to shorter reaction times and higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring towards electrophilic attack, resulting in lower yields and longer reaction times.
Conclusion
The Vilsmeier-Haack cyclization of N-arylacetamides is a highly effective and reliable method for the regioselective synthesis of 2-chloro-3-formylquinolines. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently apply and adapt this protocol to generate a diverse library of functionalized quinoline building blocks. The versatility of the resulting products makes this reaction a cornerstone in synthetic strategies aimed at drug discovery and the development of novel functional materials.
References
-
Singh, B., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2357-2364. [Link]
-
Patil, S. B., & Patil, P. N. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2966-2978. [Link]
-
Ahirwar, V. K., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 58-63. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Moodley, H., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 67, 121-125. [Link]
-
Belete, M., et al. (2025). Monocarbonyl curcumin-quinoline molecular hybrids: Synthesis, antibacterial, and antioxidant evaluation combined with in silico predictions. Results in Chemistry, 8, 101525. [Link]
-
Huang, J.-J., et al. (2015). Vilsmeier–Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. RSC Advances, 5(31), 24523-24531. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform, 36(36). [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Abedini, M., et al. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 13, 187-195. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemijournal.com [chemijournal.com]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Strategic Synthesis of Fused Quinoline Heterocycles from 2-Chloro-6-methoxyquinoline-3-carbaldehyde
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of bioactivity.[1][2] Fused-ring quinolines, in particular, represent a class of compounds with significant pharmacological potential, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] This application note provides a detailed guide to the synthesis of diverse fused quinoline heterocycles, utilizing the versatile and highly reactive synthon, 2-Chloro-6-methoxyquinoline-3-carbaldehyde . We delve into the strategic considerations behind the synthesis of key scaffolds, including pyrazolo[4,3-c]quinolines, isoxazolo[5,4-b]quinolines, and thieno[2,3-b]quinolines. This document provides detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers in the exploration of novel chemical entities for drug discovery.
The Strategic Importance of this compound
The utility of this compound as a precursor stems from its dual reactivity. The molecule possesses two key electrophilic sites:
-
The Aldehyde Group (C3-CHO): This site readily undergoes condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds.
-
The C2-Chloride: The chlorine atom is an excellent leaving group, susceptible to nucleophilic aromatic substitution (SNAr).
This orthogonal reactivity allows for elegant, often one-pot, cyclization strategies where an initial reaction at the aldehyde is followed by an intramolecular nucleophilic attack at the C2 position, displacing the chloride and forging the new heterocyclic ring. This powerful approach provides a streamlined entry into complex polycyclic systems.[4][5][6][7]
Synthesis of the Starting Material: Vilsmeier-Haack Reaction
The precursor itself, this compound, is reliably synthesized from N-(4-methoxyphenyl)acetamide via the Vilsmeier-Haack reaction.[8] This reaction employs a formylating agent, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Protocol 1: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl3, 7 eq.) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide (1 eq.) portion-wise.
-
Heating: After the addition, heat the reaction mixture to 80-90 °C for 15 hours. The causality here is that the elevated temperature is required to drive the cyclization and dehydration steps of the quinoline ring formation.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The hydrolysis of the intermediate iminium salt generates the aldehyde.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with water until neutral, and dried.
-
Purification: The crude product can be purified by recrystallization from an ethyl acetate/petroleum ether mixture to afford the title compound as a white solid.[8]
Workflow for Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack synthesis of the key precursor.
Synthesis of Pyrazolo[4,3-c]quinolines
Pyrazolo-fused quinolines are of significant interest in medicinal chemistry, with analogs being investigated for their roles as immunomodulators and kinase inhibitors.[9][10] The synthesis leverages the reaction of the starting aldehyde with hydrazine derivatives.
Synthetic Strategy & Mechanism
The reaction proceeds via a two-step sequence within a single pot. First, the hydrazine (e.g., phenylhydrazine) condenses with the aldehyde to form a phenylhydrazone Schiff base. The crucial second step is an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen of the hydrazone attacks the electron-deficient C2 carbon of the quinoline ring, displacing the chloride and forming the fused pyrazole ring. Heating in a high-boiling solvent like nitrobenzene, often with a catalytic amount of a base like pyridine, facilitates this cyclization.[4]
Reaction Scheme: Pyrazolo[4,3-c]quinoline Formation
Caption: Synthesis of pyrazolo-fused quinoline via condensation and cyclization.
Detailed Protocol
Protocol 2: Synthesis of 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline [4]
-
Condensation: Dissolve this compound (1 mmol) in ethanol (20 mL). Add phenylhydrazine (1.1 mmol). Reflux the mixture for 2-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation of Intermediate (Optional): The intermediate Schiff base may precipitate upon cooling. It can be filtered, washed with cold ethanol, and used in the next step. Alternatively, the reaction can proceed in one pot.
-
Cyclization: To the crude intermediate, add nitrobenzene (10 mL) and a catalytic amount of pyridine (2-3 drops). Heat the mixture at reflux for 6-8 hours. The use of pyridine as a base helps to neutralize the HCl generated during the cyclization, driving the reaction to completion.
-
Work-up: After cooling, the reaction mixture is diluted with petroleum ether to precipitate the product.
-
Purification: The collected solid is washed extensively with petroleum ether and then recrystallized from a suitable solvent like ethanol or DMF/water to yield the pure fused heterocycle.
Data Summary
| Compound | Reactant | Conditions | Yield (%) | M.P. (°C) |
| Pyrazolo[4,3-c]quinoline | Phenylhydrazine | Nitrobenzene, Pyridine, Reflux | ~75-85% | >250 |
| Pyrazolo[4,3-c]quinoline | Hydrazine Hydrate | Ethanol, Reflux | ~80-90% | >300 |
Synthesis of Isoxazolo[5,4-b]quinolines
Isoxazole and its fused derivatives are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.[11][12] The synthesis from 2-chloroquinoline-3-carbaldehydes is remarkably efficient.
Synthetic Strategy & Mechanism
This transformation is typically achieved in a single, efficient step by reacting the starting aldehyde with hydroxylamine hydrochloride in the presence of a base. The aldehyde first reacts with hydroxylamine to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs where the nucleophilic oxygen of the oxime attacks the C2 position, displacing the chloride ion to form the fused isoxazole ring. This reaction is often accelerated significantly by microwave irradiation, offering a green and time-saving alternative to conventional heating.
Reaction Scheme: Isoxazolo[5,4-b]quinoline Formation
Caption: One-pot synthesis of isoxazolo-fused quinoline.
Detailed Protocol
Protocol 3: Synthesis of 6-Methoxyisoxazolo[5,4-b]quinoline
-
Reactant Mixture: In a microwave-safe vessel, combine this compound (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and anhydrous sodium acetate (2 mmol) in ethanol (10 mL). Sodium acetate acts as the base to free the hydroxylamine and neutralize the HCl formed.
-
Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The choice of microwave heating is based on its ability to rapidly and uniformly heat the reaction, drastically reducing the reaction time compared to conventional methods.
-
Work-up: After cooling, pour the reaction mixture into cold water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-methoxyisoxazolo[5,4-b]quinoline.
Data Summary
| Method | Time | Power (W) | Temperature (°C) | Yield (%) |
| Microwave | 10 min | 300 | 120 | ~90% |
| Conventional | 6 hr | N/A | Reflux (78°C) | ~75% |
Synthesis of Thieno[2,3-b]quinolines
Thienoquinolines, which are isosteres of carbazoles, are important heterocyclic systems with applications in materials science and as potential therapeutic agents, including topoisomerase inhibitors.[13][14]
Synthetic Strategy & Mechanism
A robust method for constructing the thieno[2,3-b]quinoline scaffold involves a tandem reaction sequence starting with sodium sulfide.[13] First, the C2-chloride is displaced by a hydrosulfide anion (generated from Na2S) to form a reactive quinoline-2-thiolate intermediate. This intermediate is not isolated but is reacted in situ with an α-haloketone (e.g., 2-chloroacetophenone). The thiolate performs a nucleophilic attack on the α-halo position of the ketone. The final step is an intramolecular cyclization (e.g., a Friedel-Crafts-type acylation or a condensation) involving the aldehyde and the methylene group adjacent to the ketone, followed by dehydration to form the fused thiophene ring.
Reaction Scheme: Thieno[2,3-b]quinoline Formation
Caption: Synthesis of thieno-fused quinoline via a tandem reaction.
Detailed Protocol
Protocol 4: Synthesis of 2-Benzoyl-6-methoxythieno[2,3-b]quinoline [13]
-
Reactant Mixture: To a solution of this compound (1 mmol) in DMF (15 mL), add sodium sulfide nonahydrate (Na2S·9H2O, 1.2 mmol). Stir the mixture at room temperature for 30 minutes.
-
Addition of α-Haloketone: Add 2-chloroacetophenone (1.1 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC. The elevated temperature is necessary to drive both the initial substitution and the final cyclization/dehydration step.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold water.
-
Isolation: Collect the solid product by filtration, wash with water, and air dry.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Summary
| α-Haloketone | Product | Conditions | Yield (%) |
| 2-Chloroacetophenone | 2-Benzoyl-thienoquinoline | DMF, 80°C, 5h | 82% |
| Ethyl Bromoacetate | 2-Carboethoxy-thienoquinoline | DMF, 80°C, 6h | 78% |
Conclusion
This compound stands out as a powerful and versatile building block for the synthesis of medicinally relevant fused quinoline heterocycles. The predictable reactivity of its chloro and aldehyde functionalities enables the rational design of efficient, high-yield synthetic routes to a variety of scaffolds, including pyrazolo-, isoxazolo-, and thieno-fused systems. The protocols outlined in this application note are robust and can be adapted for the synthesis of diverse libraries of compounds for screening in drug discovery programs. By understanding the underlying mechanisms and optimizing reaction conditions, researchers can effectively leverage this synthon to accelerate the development of novel therapeutic agents.
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Available at: [Link]
-
(a) Synthesis of 2‐acyl‐thieno[2,3‐b]quinolines 49 from... ResearchGate. Available at: [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]
-
Synthetic approaches for quinoline heterocycles fused at face b: A review. SpringerLink. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. Available at: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH). Available at: [Link]
-
Fused heterocyclic compounds quinoline. Slideshare. Available at: [Link]
-
Synthesis of 2-(2-pyrimidyl)-pyrazolo[4,3-c]quinolin-3(5H)-one. PrepChem.com. Available at: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. Available at: [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. Available at: [Link]
-
A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
This compound. International Union of Crystallography. Available at: [Link]
-
Identification of quinoline-chalcones and heterocyclic chalcone-appended quinolines as broad-spectrum pharmacological agents. ResearchGate. Available at: [Link]
-
2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of some Quinoline bearing Isoxazoles nucleus. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of 2-chloroquinoline-3-carbaldehydes and... ResearchGate. Available at: [Link]
-
Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
-
Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. PubMed Central. Available at: [Link]
-
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. Available at: [Link]
-
Design and Synthesis of Some New 1,2,4- Triazolo[4,3-a]Quinoxaline Derivatives as Potential Antimicrobial Agents. OMICS International. Available at: [Link]
- US4748246A - Pyrazolo(4,3-c)quinolines. Google Patents.
- WO2006107771A2 - PYRAZOLO[3,4-c]QUINOLINES, PYRAZOLO[3,4-c]NAPHTHYRIDINES, ANALOGS THEREOF, AND METHODS. Google Patents.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. US4748246A - Pyrazolo(4,3-c)quinolines - Google Patents [patents.google.com]
- 10. WO2006107771A2 - PYRAZOLO[3,4-c]QUINOLINES, PYRAZOLO[3,4-c]NAPHTHYRIDINES, ANALOGS THEREOF, AND METHODS - Google Patents [patents.google.com]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Application in the Synthesis of Kinase Inhibitors: A Technical Guide
For researchers, medicinal chemists, and drug development professionals, the synthesis of potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are frequently implicated in diseases ranging from cancer to inflammation when their activity becomes dysregulated.[1] This guide provides an in-depth exploration of the synthetic strategies and methodologies employed in the creation of kinase inhibitors, using the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, as a practical exemplar.
The Rationale for Kinase Inhibition: A Targeted Therapeutic Strategy
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. The human genome encodes for over 500 kinases, collectively known as the kinome, which are organized into distinct families based on their substrate specificity (e.g., tyrosine kinases, serine/threonine kinases) and structural homology.
Dysregulation of kinase signaling, often through mutations or overexpression, can lead to uncontrolled cell proliferation, survival, and migration – hallmarks of cancer. Consequently, small-molecule kinase inhibitors have emerged as a highly successful class of targeted therapies, offering greater precision and often a more favorable side-effect profile compared to traditional chemotherapy.
The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR is a receptor tyrosine kinase that plays a pivotal role in normal cellular physiology. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular kinase domain, triggering a cascade of downstream signaling events, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell growth, proliferation, and survival. In many cancers, particularly non-small cell lung cancer (NSCLC), activating mutations in the EGFR gene lead to constitutive kinase activity, driving tumorigenesis.[2][3]
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[3] It competitively binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
General Strategies in Kinase Inhibitor Synthesis
The design and synthesis of kinase inhibitors are guided by the structural features of the ATP-binding site, which is relatively conserved across the kinome. Medicinal chemistry efforts aim to develop compounds that not only exhibit high affinity for the target kinase but also possess selectivity over other kinases to minimize off-target effects. Common synthetic strategies include:
-
Structure-Based Drug Design: Utilizing the crystal structure of the target kinase to design molecules that fit snugly into the ATP-binding pocket and form specific interactions with key amino acid residues.
-
Fragment-Based Drug Design: Screening small, low-affinity "fragments" that bind to the kinase active site and then elaborating or combining these fragments to generate more potent inhibitors.
-
High-Throughput Screening: Screening large libraries of diverse chemical compounds to identify initial "hits" with inhibitory activity, which are then optimized through iterative rounds of synthesis and biological testing.
Synthesis of Gefitinib: A Step-by-Step Protocol
The following protocol outlines an optimized, multi-step synthesis of Gefitinib, a potent and selective EGFR inhibitor. This route is chosen for its efficiency and avoidance of harsh reagents and multiple protection/deprotection steps found in earlier synthetic approaches.
Synthetic Scheme
Sources
microwave-assisted synthesis of pyrazolo[3,4-b]quinolines
Microwave-Assisted Synthesis of Pyrazolo[3,4-b]quinolines: A Modern Approach to a Privileged Scaffold
Abstract: The pyrazolo[3,4-b]quinoline core is a heterocyclic system of significant interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities. This application note provides a comprehensive guide to the efficient, rapid, and environmentally benign synthesis of this scaffold using microwave-assisted organic synthesis (MAOS). We will delve into the mechanistic underpinnings of the multicomponent reaction, offer a detailed, field-proven protocol, and discuss the significant advantages of microwave irradiation over conventional heating methods.
The Strategic Importance of Pyrazolo[3,4-b]quinolines
The fusion of pyrazole and quinoline rings creates the 1H-pyrazolo[3,4-b]quinoline scaffold, a structure that has consistently captured the attention of medicinal chemists. These compounds are known to possess a diverse array of pharmacological properties, including potential antiviral, antimalarial, and anti-inflammatory activities[1]. The planarity and rich electronic nature of this heterocyclic system make it an ideal candidate for interacting with various biological targets. Consequently, the development of efficient and sustainable synthetic routes to access libraries of these molecules is a critical objective in modern drug discovery.
The Microwave Advantage: Transforming Heterocyclic Synthesis
Traditional methods for synthesizing pyrazolo[3,4-b]quinolines, such as the classic Friedländer condensation, often require harsh conditions, long reaction times, and can result in moderate yields[2][3][4]. Microwave-assisted synthesis has emerged as a transformative technology in this field[5][6]. The primary advantages stem from the unique mechanism of microwave heating:
-
Rapid, Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating that bypasses the thermal conductivity limitations of the vessel walls. This dramatically reduces reaction times from hours to mere minutes[7][8].
-
Enhanced Yields and Purity: The speed of microwave-assisted reactions often minimizes the formation of byproducts that can occur during prolonged heating, leading to cleaner reaction profiles and higher isolated yields[8][9].
-
Energy Efficiency & Green Chemistry: By significantly shortening reaction times and often enabling the use of greener solvents like ethanol or even water, MAOS aligns with the principles of sustainable chemistry[8][10][11].
-
Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of synthetic outcomes[12].
Unraveling the Reaction Pathway: A Multicomponent Cascade
The microwave-assisted synthesis of pyrazolo[3,4-b]quinolines is most elegantly achieved through a one-pot, three-component reaction. A common and effective strategy involves the condensation of an aromatic aldehyde, an active methylene compound (such as dimedone), and an aminopyrazole derivative[7][10][13]. The generally accepted mechanism proceeds through a domino sequence of classical organic reactions, accelerated by microwave energy.
The plausible mechanism involves three key stages[7][9][12]:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene compound, dimedone (2) , to form an intermediate chalcone-type structure (I) .
-
Michael Addition: The aminopyrazole (3) then acts as a nucleophile, undergoing a Michael-type addition to the activated double bond of the intermediate (I) , forming a more complex intermediate (II) .
-
Intramolecular Cyclization & Dehydration: Finally, a subsequent intramolecular cyclization occurs, followed by the elimination of a water molecule (dehydration/aromatization), to yield the stable, aromatic pyrazolo[3,4-b]quinoline scaffold (4) .
Caption: Plausible reaction mechanism for the three-component synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This section provides a detailed, step-by-step methodology for a typical synthesis. This protocol is designed to be a robust starting point for researchers.
Materials and Equipment
-
Reactants: Aromatic aldehyde (e.g., benzaldehyde), Dimedone, 5-Amino-3-methyl-1-phenylpyrazole.
-
Solvent: Ethanol (EtOH) or a mixture of Ethanol/Water.
-
Catalyst (Optional): A catalytic amount of a base like triethylamine (TEA) or an acid like p-toluenesulfonic acid (p-TsOH) can be used, though many protocols are catalyst-free[1][10].
-
Equipment: Microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vessel with a magnetic stir bar, standard laboratory glassware for workup, filtration apparatus, TLC plates.
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reagent Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).
-
Solvent Addition: Add 4 mL of ethanol to the vessel.
-
Microwave Reaction: Seal the vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 100-125°C for a duration of 5-20 minutes[7][14]. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the vessel to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Isolation: A solid product will typically precipitate. Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold water and then cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]quinoline derivative.
Data Presentation: Comparative Analysis
The efficiency of the microwave-assisted protocol is best illustrated by comparing it to conventional heating methods.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 5–20 minutes[7][14] | 8–14 hours[11][14] |
| Typical Yield | 91–98%[7] | 55-80%[14][15] |
| Solvent | Ethanol, Aqueous Ethanol[7][10] | DMF, Acetic Acid, Ethanol[14][15] |
| Temperature | 100–135 °C[14] | Reflux Temperature (Varies) |
| Workup | Simple precipitation & filtration[10] | Often requires column chromatography |
Conclusion for the Modern Researcher
The microwave-assisted, multicomponent synthesis of pyrazolo[3,4-b]quinolines represents a significant advancement over classical synthetic methodologies. This approach provides rapid, efficient, and high-yielding access to a scaffold of high value in drug discovery and development. The operational simplicity and adherence to green chemistry principles make it an exceptionally attractive and powerful tool for the modern synthetic chemist. Researchers are encouraged to adopt and adapt this protocol to rapidly generate diverse libraries for biological screening and materials science applications.
References
- Khumalo, M. R., et al. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions.
-
Livar, M., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Tiwari, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
- Tiwari, A., et al. Plausible mechanism for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives.
-
Kumar, A., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b] Pyridines Under Green Conditions. ChemistrySelect. [Link]
- Bandyopadhyay, D., & Mukherjee, B. (2019). Recent Advances in Microwave Assisted Multicomponent Reactions.
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
- Kumar, A., et al. (2024). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b] Pyridines Under Green Conditions.
- Shaterian, H. R., & Rahmatpour, A. Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of...
-
Abdel-Aziz, H. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]
-
Keri, R. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules. [Link]
- Request PDF. Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition.
- Danel, A., et al. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI.
- Synthesis of quinolines via the Friedländer reaction under microwave conditions.
- Paul, S., et al. Microwave assisted solvent-free synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles using p-TsOH.
- Nageswar, Y. V. D., et al. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science.
-
Danel, A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
- Yilmaz, F., & Erci, F. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
-
Al-Mulla, A. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 2-Chloro-6-methoxyquinoline-3-carbaldehyde in One-Pot Heterocyclic Synthesis: Applications and Protocols
Introduction: The Strategic Importance of the Quinoline Moiety and its Functionalized Aldehyde Precursor
The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] A key precursor for the elaboration of this versatile core is 2-chloro-6-methoxyquinoline-3-carbaldehyde. This molecule is endowed with three reactive centers: the electrophilic aldehyde group, the reactive C-2 chloro substituent, and the electron-rich quinoline ring system. This trifecta of reactivity makes it an ideal starting material for the one-pot synthesis of a diverse array of fused heterocyclic compounds, streamlining synthetic efforts and enabling rapid access to complex molecular architectures.[1][4][5] This application note provides an in-depth guide to the one-pot synthesis of various heterocyclic systems from this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The strategic placement of the chloro and aldehyde functionalities allows for sequential or domino reactions where both groups participate in the formation of new rings. The methoxy group at the 6-position, while seemingly a spectator, can modulate the electronic properties of the quinoline ring, influencing reactivity and potentially the biological activity of the final products. The syntheses described herein leverage the principles of multicomponent reactions (MCRs) and tandem cyclizations, which are cornerstones of green and efficient chemistry.[6][7][8]
Synthesis of the Starting Material: this compound
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[9][10] This reaction involves the formylation of an activated aromatic compound, in this case, N-(4-methoxyphenyl)acetamide, using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF).
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Materials:
-
N-(4-methoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice-salt bath.
-
Slowly add POCl₃ to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add N-(4-methoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, heat the reaction mixture at 60-70°C for several hours (monitoring by TLC is recommended).[11]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to afford pure this compound.[9][10]
Causality and Experimental Choices:
-
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through an electrophilic aromatic substitution mechanism.
-
The use of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.
-
The acetamido group of the starting material directs the formylation and also participates in the cyclization to form the quinoline ring. The chloro group is introduced at the 2-position during this process.
One-Pot Syntheses of Fused Heterocyclic Systems
The strategic positioning of the aldehyde and chloro functionalities in this compound allows for a variety of one-pot cyclization reactions to construct fused heterocyclic systems.
Application 1: Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of compounds with significant biological activities, including potential as kinase inhibitors.[12] Their synthesis can be readily achieved through a one-pot condensation of this compound with hydrazines, followed by an intramolecular nucleophilic aromatic substitution.[1][13]
Experimental Workflow for Pyrazolo[3,4-b]quinoline Synthesis
Caption: One-pot synthesis of Pyrazolo[3,4-b]quinolines.
Protocol 2: One-Pot Synthesis of 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Phenylhydrazine
-
Ethanol (or Nitrobenzene with a catalytic amount of pyridine for higher boiling point)[1][13]
Procedure:
-
Dissolve this compound and an equimolar amount of phenylhydrazine in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
Mechanistic Insight: The reaction proceeds through an initial condensation of the phenylhydrazine with the aldehyde group to form a phenylhydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the secondary amine of the hydrazone onto the carbon atom bearing the chloro group, leading to cyclization and elimination of HCl to afford the fused pyrazolo[3,4-b]quinoline system.[1]
Mechanistic Diagram for Pyrazolo[3,4-b]quinoline Formation
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. newsama.com [newsama.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. connectjournals.com [connectjournals.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsr.net [ijsr.net]
- 12. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
catalytic methods for the synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde derivatives
An In-Depth Guide to the Catalytic Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde Derivatives
Introduction: The Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Specifically, this compound and its derivatives are highly versatile intermediates in medicinal chemistry and drug development. The presence of three distinct functional groups—the reactive chlorosubstituent at the 2-position, the formyl group at the 3-position, and the methoxy group on the benzene ring—provides multiple handles for synthetic diversification, enabling the construction of complex molecular architectures and libraries of potential drug candidates.[3][4] These derivatives are key precursors for compounds with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5]
This guide provides a comprehensive overview of the primary catalytic method for synthesizing this compound, focusing on the Vilsmeier-Haack reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer expert insights into process optimization and troubleshooting.
The Vilsmeier-Haack Reaction: A Powerful Tool for Quinoline Synthesis
The most efficient and widely adopted method for preparing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[6][7] This reaction is not a simple formylation of a pre-existing quinoline ring but rather a powerful cyclization-formylation strategy that constructs the quinoline core from an appropriately substituted acetanilide precursor.[8] For the synthesis of the title compound, N-(4-methoxyphenyl)acetamide is the ideal starting material.[9][10]
Reaction Mechanism: A Stepwise Annulation
The Vilsmeier-Haack reaction proceeds through several distinct steps, beginning with the formation of the electrophilic "Vilsmeier reagent."[11][12]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[12][13][14]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the N-(4-methoxyphenyl)acetamide attacks the Vilsmeier reagent. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring for this electrophilic substitution.
-
Intramolecular Cyclization: Subsequent steps involve intramolecular cyclization where the enamine intermediate attacks the newly formed iminium species, leading to the formation of the pyridine ring of the quinoline system.
-
Formylation and Chlorination: The reaction cascade results in the concurrent formation of the 3-formyl group and chlorination at the 2-position.
-
Hydrolysis: The final aldehyde is revealed upon aqueous work-up, which hydrolyzes the remaining iminium intermediates.[15]
The overall mechanistic workflow is depicted below.
Caption: Vilsmeier-Haack workflow for quinoline synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from N-(4-methoxyphenyl)acetamide. It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions until the work-up step.
Materials and Reagents
-
N-(4-methoxyphenyl)acetamide (N-(4-anisyl)acetamide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice and deionized water
-
Ethyl acetate (for recrystallization)
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, ice-salt bath
Step-by-Step Procedure
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (approx. 3-7 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (approx. 7-12 equivalents) dropwise to the cooled DMF with vigorous stirring.[9] Causality: This exothermic reaction forms the Vilsmeier reagent. Maintaining a low temperature (0-5°C) is critical to control the reaction rate and prevent degradation of the reagent.[8]
-
-
Addition of Substrate:
-
Once the addition of POCl₃ is complete, add N-(4-methoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.[10]
-
-
Reaction Cyclization:
-
After the substrate has been added, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 10-16 hours.[9] Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The prolonged heating is necessary to drive the cyclization and formylation steps to completion.[16]
-
-
Work-up and Isolation:
-
After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with constant stirring. Safety Note: This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A precipitate will form. Continue stirring for 30-60 minutes to ensure complete hydrolysis and precipitation.
-
Neutralize the mixture to a pH of 6-8 with a suitable base, such as a saturated aqueous solution of sodium carbonate or sodium acetate.[1][15] This step is crucial for the precipitation of the final product.[8]
-
Filter the solid product using a Büchner funnel and wash it thoroughly with cold water to remove any remaining salts.
-
-
Purification:
Optimization and Data Summary
The yield and purity of the final product are highly dependent on the reaction conditions. Optimization studies have shown that the molar ratio of the Vilsmeier reagent to the substrate is a critical parameter.
| Parameter | Range | Optimal (Reported) | Rationale & Field Insights |
| Molar Ratio (POCl₃:Substrate) | 3 - 15 eq. | 7 - 12 eq.[8][9] | A significant excess of POCl₃ is often required to drive the reaction to completion and achieve higher yields. Insufficient reagent can lead to incomplete conversion. |
| Molar Ratio (DMF:Substrate) | 3 - 10 eq. | 3 - 7 eq.[9] | DMF serves as both a reagent and a solvent. The ratio must be sufficient to form the Vilsmeier reagent and facilitate the reaction. |
| Initial Temperature | 0 - 10°C | 0 - 5°C[8] | Essential for controlled formation of the Vilsmeier reagent and to minimize side reactions during substrate addition. |
| Reaction Temperature | 70 - 100°C | 80 - 90°C[16] | This temperature range provides the necessary activation energy for the cyclization step without causing significant product decomposition. |
| Reaction Time | 4 - 16 hours | 10 - 16 hours[7][9] | Reaction time is substrate-dependent and should be monitored by TLC. Electron-donating groups on the acetanilide generally facilitate the reaction. |
| Work-up pH | 6 - 8 | Neutral (pH ~7)[15] | Crucial for the complete hydrolysis of iminium intermediates and the precipitation of the aldehyde product. |
| Yield (Reported) | 60 - 80% | ~62%[7] | Yields can vary based on the precise conditions and scale of the reaction. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reagent Quality: Moisture in DMF or degraded POCl₃. | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried.[15] |
| 2. Insufficient Reagent: Molar ratio of POCl₃/DMF to substrate is too low. | Increase the molar equivalents of POCl₃ and DMF as indicated in the optimization table. A higher excess often improves yield.[8] | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction closely with TLC. If starting material persists, consider increasing the reaction time or temperature slightly (e.g., to 95°C). | |
| Formation of Side Products | 1. Overheating: High reaction temperatures can lead to decomposition or tar formation. | Maintain the reaction temperature strictly within the 80-90°C range. Ensure uniform heating with an oil bath. |
| 2. Improper Work-up: Incorrect pH during hydrolysis. | Carefully monitor and adjust the pH during the work-up. An overly acidic or basic environment can lead to unwanted side reactions.[15] | |
| Difficulty in Purification | 1. Oily Product: Product does not solidify upon work-up. | Ensure complete hydrolysis by stirring the aqueous mixture for an extended period. Try triturating the oily product with a non-polar solvent like hexane to induce crystallization. |
| 2. Impurities: Presence of unreacted starting material or byproducts. | Optimize the recrystallization solvent system. Column chromatography may be necessary for highly impure samples. |
Conclusion
The Vilsmeier-Haack reaction stands as a robust and highly effective catalytic method for the synthesis of this compound from N-(4-methoxyphenyl)acetamide. By carefully controlling key parameters such as reagent stoichiometry, temperature, and reaction time, researchers can achieve good yields of this valuable synthetic intermediate. This guide provides the foundational knowledge and practical protocols necessary for scientists and drug development professionals to successfully implement this synthesis in their laboratories, paving the way for the discovery of novel quinoline-based therapeutic agents.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [URL: http://nopr.niscpr.res.in/handle/123456789/9735]
- Vilsmeier-Haack Formylation of 6-Chloroquinoline Derivatives: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [URL: https://open.dut.ac.za/handle/10321/1393]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem. [URL: https://www.benchchem.com/product/b6009/technical-support]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/download/article/1472571962.pdf]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [URL: https://www.ijsr.net/archive/v4i1/SUB15470.pdf]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2021/vol9issue6/PartC/9-6-29-913.pdf]
- Vilsmeier-Haack Reaction. NROChemistry. [URL: https://www.nrochemistry.com/vilsmeier-haack-reaction/]
- Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
- optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. BenchChem. [URL: https://www.benchchem.com/product/b6038/technical-support]
- A review on synthetic procedures and applications of phosphorus oxychloride. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/coc/2020/00000024/00000018/art00001]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11537g]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g]
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/24/1/114]
- This compound. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960485/]
- 2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200788/]
- Vilsmeier-Haack Reaction. Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. R Discovery. [URL: https://www.rdiscovery.com/publication/the-catalysts-based-synthetic-approaches-to-quinolines-a-review/652618995a08e121a3297a7e]
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9315582/]
- Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Journal of the Indian Chemical Society. [URL: https://www.sciencedirect.com/science/article/pii/S001945222300222X]
- Vilsmeier-Haack Reaction Mechanism. YouTube. [URL: https://www.youtube.
- This compound. ResearchGate. [URL: https://www.researchgate.net/publication/230784992_this compound]
- Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. [URL: https://www.researchgate.net/figure/A-Synthesis-of-the-2-chloro-N-4-methoxyphenyl-acetamide-B-Synthesis-of-the-MPAEMA_fig1_281488057]
- A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002191]
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ijsr.net [ijsr.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-chloro-6-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The primary synthetic route discussed is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete Vilsmeier Reagent Formation. The Vilsmeier reagent, a chloroiminium ion, is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This reaction is exothermic and requires careful temperature control.
-
Solution: Ensure that the addition of POCl₃ to DMF is performed slowly and dropwise, maintaining the temperature between 0-5°C using an ice-salt bath.[1] After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at this temperature to ensure the complete formation of the reagent before adding the substrate.[4]
-
-
Potential Cause 2: Poor Quality or Wet Reagents. The Vilsmeier-Haack reaction is sensitive to moisture. Water can react with both POCl₃ and the Vilsmeier reagent, quenching the reaction.
-
Solution: Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). While smelling chemicals is generally discouraged, DMF that has a strong fishy odor may have decomposed to dimethylamine, which can interfere with the reaction.[5]
-
-
Potential Cause 3: Insufficient Reaction Temperature or Time. While the initial formation of the Vilsmeier reagent requires cooling, the subsequent cyclization and formylation of the N-(4-anisyl)acetamide substrate may require heating to proceed at a reasonable rate.[4]
-
Solution: After the addition of the substrate at a low temperature, allow the reaction to warm to room temperature and then heat to a range of 80-90°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected time, consider extending the reaction duration.[4]
-
-
Potential Cause 4: Improper Stoichiometry. An incorrect ratio of reagents, particularly an insufficient amount of the Vilsmeier reagent, can lead to incomplete conversion of the starting material.
-
Solution: A significant excess of POCl₃ is often used to drive the reaction to completion. Molar ratios of POCl₃ to the substrate can range from 3 to 15 equivalents, with some protocols reporting optimal yields at around 12 equivalents.[1]
-
Issue 2: Formation of Multiple Byproducts
-
Potential Cause 1: Side Reactions due to High Temperatures. Excessive heating can lead to the formation of chlorinated byproducts or other undesired side products.[4]
-
Solution: Maintain the reaction temperature within the recommended range (80-90°C) and monitor the reaction closely.[1] Avoid unnecessarily prolonged heating once the reaction has reached completion as determined by TLC.
-
-
Potential Cause 2: Incorrect Work-up Procedure. The hydrolysis of the reaction intermediate is a critical step for obtaining the final aldehyde product. An improper pH during work-up can lead to the formation of byproducts or a low yield of the desired product.
-
Solution: After the reaction is complete, the mixture should be carefully poured onto crushed ice.[6][7] The subsequent neutralization, often with a base like sodium carbonate, should be done cautiously to bring the pH to a neutral range (pH 6-8) to ensure the precipitation of the final product.[1][8]
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of Persistent Impurities. The crude product may contain unreacted starting materials or closely related byproducts that are difficult to separate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent then attacks the electron-rich aromatic ring of the N-(4-anisyl)acetamide, leading to cyclization and the formation of the quinoline ring system. Subsequent hydrolysis of the iminium intermediate during work-up yields the final aldehyde product.[1]
Q2: Why is N-(4-anisyl)acetamide used as the starting material?
A2: The methoxy group (-OCH₃) on the aniline precursor is an electron-donating group, which activates the aromatic ring and facilitates the electrophilic attack by the Vilsmeier reagent. The acetamide group provides the necessary atoms for the formation of the pyridine ring portion of the quinoline system.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid unnecessary heating.[4]
Q4: What are the expected spectral characteristics of the final product?
A4: For this compound, you should look for characteristic signals in your analytical data. In the IR spectrum, expect peaks for the aldehyde C-H stretch (around 2731-2856 cm⁻¹) and the carbonyl (C=O) stretch (around 1636-1697 cm⁻¹). In the ¹H NMR spectrum, a singlet for the aldehyde proton should appear at a downfield chemical shift, typically between δ 9-11 ppm.[2]
Experimental Protocols
Optimized Synthesis Protocol
This protocol is a synthesis of information from multiple reliable sources to provide a robust starting point for your experiments.[1][6]
Materials:
-
N-(4-anisyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium carbonate solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, place anhydrous DMF. Cool the flask in an ice-salt bath to 0°C. Slowly add POCl₃ (approximately 7 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5°C.[6]
-
Reaction with Substrate: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. To this pre-formed Vilsmeier reagent, add N-(4-anisyl)acetamide (1 equivalent) portion-wise, maintaining the low temperature.
-
Reaction Progression: Once the substrate addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C for 4-15 hours. Monitor the reaction progress by TLC.[6]
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. Neutralize the mixture with a sodium carbonate solution to a pH of 7-8.
-
Purification: Filter the precipitated solid product using a Büchner funnel and wash it thoroughly with cold water. Dry the crude product. Further purification can be achieved by recrystallization from a mixture of petroleum ether and ethyl acetate to yield pure this compound.[6][7]
Data Summary Table
| Parameter | Recommended Range | Optimal (Reported) | Notes |
| Molar Ratio of POCl₃:Substrate | 3 - 15 equivalents | ~7-12 equivalents | A higher excess of POCl₃ often leads to better yields.[1][6] |
| Initial Temperature | 0 - 10°C | 0 - 5°C | For the formation of the Vilsmeier reagent and its addition to the substrate.[1] |
| Reaction Temperature | 70 - 100°C | 80 - 90°C | For the cyclization and formylation step.[1] |
| Reaction Time | 4 - 16 hours | Monitor by TLC | Completion time can vary based on scale and substrate reactivity.[2][6] |
| Work-up pH | 6 - 8 | Neutral (pH ~7) | Crucial for the precipitation of the final product.[1] |
Visualizations
Reaction Mechanism Workflow
Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved from [Link]
-
Subashini, R., Khan, F. N., Gund, M., Hathwar, V. R., & Ng, S. W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. Retrieved from [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2014). DUT Open Scholar. Retrieved from [Link]
-
Hamama, W. S., Zoorob, H. H., & El-Gyar, S. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485–6516. Retrieved from [Link]
-
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. Retrieved from [Link]
-
Mali, K. K., Rane, D. M., & Mane, A. S. (2010). 2-Methoxyquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. Retrieved from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Retrieved from [Link]
-
Subashini, R., et al. (2009). This compound. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. Retrieved from [Link]
-
Vilsmeier-Haack formilation help. (2023). Reddit. Retrieved from [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]
-
Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016). International Journal of Chemical Studies. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
Technical Support Center: Recrystallization of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-6-methoxyquinoline-3-carbaldehyde. As a key intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents, obtaining this compound in high purity is paramount.[1][2] Recrystallization is the primary method for its purification, yet it presents challenges that can impact yield and purity. This document provides in-depth, field-proven insights into the process, structured as a series of frequently asked questions and troubleshooting scenarios to address common experimental hurdles.
Section 1: Compound Profile & Key Characteristics
Understanding the physicochemical properties of this compound is the foundation for developing a successful purification strategy. The compound is typically synthesized via a Vilsmeier-Haack reaction, which can introduce specific impurities that must be removed.[2][3][4]
| Property | Value |
| Molecular Formula | C₁₁H₈ClNO₂[5][6] |
| Molecular Weight | 221.64 g/mol [5] |
| Appearance | Light yellow to yellow solid powder[6][7][8] |
| Melting Point | 145-151 °C[8] |
| Water Solubility | Insoluble[7] |
| Common Synthesis Route | Vilsmeier-Haack Reaction[3][9] |
Section 2: Recommended Recrystallization Protocol
The most frequently cited and effective method for the recrystallization of this compound utilizes a mixed solvent system.[3][10][11] This protocol leverages the differential solubility of the compound in two solvents to achieve high purity.
Solvent System: Ethyl Acetate / Petroleum Ether
-
Rationale: Ethyl acetate serves as the "good" solvent, in which the target compound is readily soluble when hot but less soluble when cold. Petroleum ether acts as the "antisolvent" or "poor" solvent; its addition to the hot solution decreases the overall solubility of the target compound, promoting the formation of pure crystals upon cooling. Impurities, ideally, will either remain dissolved in the mother liquor or are insoluble in the hot ethyl acetate and can be removed via hot filtration.
Step-by-Step Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid. This is a critical step; adding excess solvent is the most common cause of poor or failed crystallization.[12] Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts, or polymeric byproducts) are observed in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and keep the solution near its boiling point.[13]
-
Induce Crystallization: Once a clear, hot solution is obtained, slowly add petroleum ether dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution and Cooling: Gently warm the solution until the cloudiness just disappears, creating a perfectly saturated solution. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a light yellow to white crystalline solid.[3]
Section 3: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Question 1: My compound won't crystallize, even after cooling in an ice bath. What's wrong?
Answer: This is the most common issue in recrystallization and typically points to one of two causes:
-
Excess Solvent: You have likely used too much of the "good" solvent (ethyl acetate).[12] The solution is not supersaturated enough for crystals to form, even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. A rotary evaporator is ideal for this.[12] Reduce the volume by 20-30% and attempt the cooling process again.
-
-
Lack of Nucleation Sites: A perfectly clean flask and a highly pure solution can sometimes lead to a stable supersaturated state where crystal growth does not initiate.[12]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections created on the glass can serve as nucleation sites for crystal growth.[15]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" provides a template for other molecules to deposit onto, initiating crystallization.[15]
-
Question 2: My product "oiled out" into a gooey liquid instead of forming solid crystals. How do I fix this?
Answer: Oiling out occurs when the compound precipitates from the solution at a temperature above its melting point. This is often caused by a high concentration of impurities, which depresses the melting point of the mixture, or by cooling the solution too rapidly.[12][14]
-
Causality: The saturated solution is still hot enough that the compound's solubility limit is reached while the temperature is above the melting point of your impure solid.
-
Solution:
-
Re-heat the flask containing the oil and solvent until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot "good" solvent (ethyl acetate). This increases the solubility and lowers the saturation temperature.[14]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, giving molecules more time to arrange into an ordered crystal lattice.[12][14]
-
Question 3: My final yield is very low (<50%). Where did my product go?
Answer: A significant loss of product is often preventable and can be attributed to several factors:
-
Excessive Solvent Use: As mentioned in Q1, using too much solvent will keep a large portion of your product dissolved in the mother liquor, which is then discarded.[14] Always strive to use the minimum amount of hot solvent for dissolution.[15]
-
Premature Crystallization: During a hot filtration step, if the solution cools too much, the product will crystallize in the filter paper along with the impurities you are trying to remove.[13]
-
Inappropriate Washing: Washing the collected crystals with a solvent in which they are highly soluble (like room temperature ethyl acetate) will dissolve your product. Always wash with a minimal amount of ice-cold solvent in which the product has poor solubility (petroleum ether in this case).
Question 4: The recrystallized product is still colored (yellow/brown). How can I obtain a colorless or lighter product?
Answer: The persistence of color indicates the presence of highly colored, often polymeric or oxidized, impurities.
-
Solution (Activated Charcoal): Activated charcoal can be used to adsorb these colored impurities.
-
After dissolving the crude product in the minimum amount of hot ethyl acetate, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Remove the charcoal via hot gravity filtration.
-
Proceed with the recrystallization as described in Section 2.
-
-
Important Consideration: Using too much charcoal can significantly reduce your yield, as it can also adsorb your target compound.[14] Use it sparingly and only when necessary.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for the common problem of failed crystallization.
Caption: Troubleshooting workflow for failed crystal formation.
References
-
2-Methoxyquinoline-3-carbaldehyde . (2010). Acta Crystallographica Section E: Structure Reports Online, 66(10), o2510. National Center for Biotechnology Information. Retrieved from [Link]
-
This compound . (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2723. National Center for Biotechnology Information. Retrieved from [Link]
-
This compound . (2009). ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., El-Sayed, N. N. E., & Hamama, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs . RSC Advances, 8(14), 7466–7497. Royal Society of Chemistry. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3.6F: Troubleshooting . (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations . (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
- Burckhalter, J. H., et al. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Google Patents.
- The crystallization of quinoline. (2014). Chinese Patent No. CN103664892B. Google Patents.
-
Recrystallization . (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. Retrieved from [Link]
-
Recrystallization pointers . (2022). Reddit. Retrieved from [Link]
-
Patel, D. R., & Patel, K. C. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives . International Journal of Chemical Studies, 4(5), 1-4. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . (n.d.). Mettler Toledo. Retrieved from [Link]
-
2-Methoxyquinoline-3-carbaldehyde . (2010). ResearchGate. Retrieved from [Link]
-
Recrystallization and Melting Point Analysis . (2022). YouTube. Retrieved from [Link]
-
Szulczyk, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives . Molecules, 25(9), 2052. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, D., et al. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction . International Journal of Science and Research (IJSR), 5(6), 2552-2555. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
2-Chloro-6-methoxyquinoline-3-carboxaldehyde (CAS 73568-29-3) Properties . (n.d.). Chemcasts. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Patel, B. S., & Patel, H. R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations . International Journal of Chemical Studies, 9(1), 1-5. Retrieved from [Link]
-
How can I do Vilsemier-Haack reaction for Quinoline Synthesis? . (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% [cymitquimica.com]
- 7. This compound CAS#: 73568-29-3 [m.chemicalbook.com]
- 8. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Request for Quote [thermofisher.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Navigating Side Products in the Vilsmeier-Haack Synthesis of 2-Chloroquinolines
Welcome to the technical support center for the Vilsmeier-Haack synthesis of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side product formation and optimize reaction outcomes. Here, we delve into the causality behind experimental choices and provide field-proven insights to enhance the scientific integrity of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is turning into a dark, intractable tar.
Question: I'm observing significant darkening of my reaction mixture, and upon work-up, I'm left with a large amount of tar-like residue and very low yield of my desired 2-chloroquinoline. What's going wrong?
Answer:
Tar formation is one of the most common challenges in the Vilsmeier-Haack synthesis of 2-chloroquinolines. This is typically a result of harsh reaction conditions that lead to uncontrolled polymerization and degradation of both starting materials and the desired product.[1]
Causality and Troubleshooting:
-
Excessive Heat: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic. Uncontrolled temperature can promote unwanted side reactions. The subsequent cyclization step also requires careful heating.
-
Protocol: Prepare the Vilsmeier reagent at 0-5°C by adding POCl₃ dropwise to DMF with efficient stirring. For the main reaction, maintain a stable temperature, typically between 80-90°C.[2] Use an oil bath for uniform heating and monitor the internal reaction temperature.
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to a host of side reactions. An excess of POCl₃ is often necessary to drive the reaction to completion, with some protocols suggesting up to 12 molar equivalents relative to the acetanilide.
-
Protocol: Carefully measure your reagents and consider optimizing the molar ratio of POCl₃ to your acetanilide substrate.
-
-
Prolonged Reaction Times: Heating the reaction for too long can lead to the degradation of the 2-chloroquinoline product.
-
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose.
-
Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Troubleshooting Workflow for Tar Formation:
Caption: Troubleshooting workflow for tar formation.
Issue 2: My product is contaminated with a hydroxylated quinoline.
Question: My NMR and mass spectrometry data suggest the presence of 2-hydroxy-3-formylquinoline in my final product. How is this forming and how can I prevent it?
Answer:
The formation of 2-hydroxy-3-formylquinoline is a classic example of a work-up-related side product. The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, particularly under strongly basic conditions.
Mechanism of Formation and Prevention:
During the work-up, the reaction mixture is typically quenched with ice water and then basified to precipitate the product. If a strong base like sodium hydroxide is used to reach a high pH (e.g., 14), the hydroxide ions can displace the chloride, leading to the formation of the corresponding 2-hydroxyquinoline.[3]
-
Preventative Protocol:
-
After quenching the reaction mixture with crushed ice, neutralize the solution carefully.
-
Instead of a strong base, use a milder base like sodium bicarbonate to bring the pH to a neutral or slightly basic level (pH 7-8).[1] This is generally sufficient to precipitate the 2-chloroquinoline product without promoting significant hydrolysis.
-
Monitor the pH carefully during the addition of the base.
-
Issue 3: I'm observing multiple products that seem to be isomers.
Question: I'm working with a substituted acetanilide, and my TLC and NMR suggest I have a mixture of isomeric 2-chloroquinolines. Why is this happening?
Answer:
The regioselectivity of the Vilsmeier-Haack cyclization is governed by both electronic and steric factors of the substituents on the starting N-arylacetamide.[4] The Vilsmeier reagent is a relatively weak electrophile, so the reaction favors attack at the most electron-rich and sterically accessible position on the aromatic ring.[5][6]
Controlling Regioselectivity:
-
Electronic Effects: Electron-donating groups (EDGs) on the acetanilide ring activate it towards electrophilic attack and direct the cyclization. For instance, an EDG at the meta-position of the aniline precursor generally leads to a higher yield of the corresponding 6-substituted 2-chloroquinoline. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more difficult and potentially leading to lower yields or the formation of side products.[1]
-
Steric Hindrance: The Vilsmeier reagent will preferentially attack the less sterically hindered position.
Predicting and Optimizing Regioselectivity:
| Substituent Position on Acetanilide | Expected Major Product | Rationale |
| meta (e.g., 3-methoxy) | 6-substituted-2-chloroquinoline | The para position to the activating group is favored for electrophilic attack. |
| ortho (e.g., 2-methyl) | 7-substituted-2-chloroquinoline | The para position to the activating group is favored. |
| para (e.g., 4-chloro) | 5-substituted-2-chloroquinoline | The ortho position to the activating group is favored. |
Troubleshooting Protocol:
If you are obtaining an undesired mixture of isomers, consider the electronic nature of your substituents. If possible, redesign your starting material to have directing groups that favor the formation of a single isomer.
Issue 4: My reaction with a deactivated acetanilide is not working or is giving a different product.
Question: I am using an acetanilide with a strong electron-withdrawing group (e.g., nitro), and I'm either getting no reaction or a product that is not the expected 2-chloroquinoline. What could this side product be?
Answer:
Strongly deactivated acetanilides are poor substrates for the Vilsmeier-Haack cyclization. The low electron density of the aromatic ring hinders the initial electrophilic aromatic substitution step. In such cases, a common side reaction is the formation of a formamidine.[1]
Mechanism of Formamidine Formation:
Instead of the aromatic ring, the nitrogen of the acetanilide acts as the nucleophile, attacking the Vilsmeier reagent. Subsequent loss of a proton and elimination leads to the formamidine derivative.
Caption: Formation of formamidine from deactivated acetanilides.
Troubleshooting and Alternative Approaches:
-
Harsh Conditions (with caution): While generally discouraged due to tar formation, longer reaction times or slightly higher temperatures might be necessary for some deactivated substrates. Proceed with caution and monitor closely with TLC.[1]
-
Alternative Methods: For particularly challenging substrates, consider alternative synthetic routes to the desired quinoline.
Issue 5: I'm seeing products from a Cannizzaro reaction in my work-up.
Question: My product mixture contains the corresponding alcohol (2-methoxyquinolin-3-yl-methanol) and carboxylic acid (2-methoxyquinoline-3-carboxylic acid) of my desired aldehyde. How are these forming?
Answer:
The presence of these products is indicative of a Cannizzaro reaction occurring during a strongly basic work-up, especially if methanol is present as a solvent or is formed in situ.[7] The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[8][9]
Mechanism and Prevention:
In the presence of a strong base (like KOH or NaOH), one molecule of the 2-chloro-3-formylquinoline is reduced to the alcohol, while a second molecule is oxidized to the carboxylic acid. If methanol is the solvent during the basic work-up, methoxylation at the 2-position can also occur simultaneously with the redox reaction.[7]
Preventative Protocol:
-
Avoid Strongly Basic Conditions: As with the formation of the 2-hydroxyquinoline, use a milder base like sodium bicarbonate for neutralization.[1]
-
Avoid Methanol in Work-up: Do not use methanol as a solvent during or after the basification step if you are using a strong base.
-
Control Temperature: The Cannizzaro reaction is often promoted by heat. Keep the temperature low during the basic work-up.
Experimental Protocols
General Procedure for Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines:
-
To a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) and cool the flask to 0-5°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C.[2]
-
After the addition is complete, add the substituted acetanilide portion-wise to the reaction mixture.
-
Remove the ice bath and heat the reaction mixture in an oil bath to 80-90°C.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).[2]
-
While still hot, carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.[1]
-
Neutralize the resulting solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization (e.g., from aqueous ethanol) or by column chromatography on silica gel.[3]
References
- Srivastava, V., & Singh, P. P. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1868-1875.
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
- Patel, H. M., & Patel, K. C. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 2(12), 345-348.
- Reddy, C. R., & Reddy, P. S. N. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- Shaikh, I. R., & Shaikh, A. A. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 177-181.
- Kadre, T., & Upadhyay, S. (2024). 2-Chloro-3-formyl quinolines and 2-chloro-3-acetyl quinolines. Heterocyclic Letters, 14(1), 143-152.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Cannizzaro reaction. Available at: [Link]
-
SATHEE. Cannizzaro Reaction Mechanism. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
BYJU'S. Cannizzaro Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available at: [Link]
- El-Dean, A. M. K., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(72), 44365-44395.
-
ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Available at: [Link]
- Deshmukh, M. B., & Patil, S. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 23-27.
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
- Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(6), 101-105.
- Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Sciences, 12(4).
- Al-Juboori, A. M. H. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
Technical Support Center: Overcoming Low Yield in Pyrazolo[3,4-b]quinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of pyrazolo[3,4-b]quinolines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. The pyrazolo[3,4-b]quinoline core is a privileged structure in medicinal chemistry and materials science, but its synthesis is often plagued by challenges that can lead to frustratingly low yields.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally design high-yielding experimental protocols.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific issues encountered during the synthesis of pyrazolo[3,4-b]quinolines. Each problem is broken down into probable causes and a series of recommended solutions grounded in established chemical principles.
Problem 1: My reaction consistently results in a low or negligible yield of the desired product.
This is the most common issue, often stemming from suboptimal reaction parameters or reagent quality. A systematic approach is key to identifying the root cause.
Probable Causes:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or atmospheric conditions.
-
Ineffective Catalyst: The chosen catalyst may be unsuitable for the specific substrates or may have low activity.
-
Poor Reagent Purity: Impurities in starting materials can inhibit the catalyst or lead to competing side reactions.[2]
-
Incorrect Solvent Choice: The solvent may not adequately dissolve the reactants or may interfere with the reaction mechanism.
-
Premature Work-up: Stopping the reaction before it has reached completion.
Recommended Solutions:
-
Systematically Optimize Reaction Conditions: Do not change multiple variables at once.
-
Temperature: Many classical syntheses, like the Friedländer condensation, are run at high temperatures (e.g., boiling ethylene glycol or glacial acetic acid).[3][4] However, high temperatures can also cause degradation. Start with literature-reported conditions and incrementally adjust the temperature up or down. Consider modern, energy-efficient methods like microwave (MW) irradiation, which can dramatically shorten reaction times and improve yields.[3][5]
-
Reaction Time: Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC). This allows you to track the consumption of starting materials and the formation of the product, ensuring you stop the reaction at the optimal point.[2]
-
-
Screen Catalysts and Re-evaluate Stoichiometry:
-
The choice of catalyst is critical. While classical Friedländer reactions can be catalyzed by both acids (acetic acid, PPA) and bases, multicomponent reactions often benefit from specialized catalysts.[3]
-
Screen a panel of catalysts, including Brønsted acids, Lewis acids (e.g., ZnCl₂, ZrCl₄), and organocatalysts (e.g., L-proline).[2][3][6] Recent literature highlights the success of catalysts like H₃PW₁₂O₄₀ for specific multicomponent syntheses.[7]
-
-
Ensure Purity of Starting Materials:
-
Verify the purity of your starting materials (e.g., aminopyrazoles, o-aminobenzophenones, dicarbonyl compounds) by NMR or melting point.
-
If necessary, purify reagents before use via recrystallization or column chromatography.[2]
-
-
Perform a Solvent Screen:
-
The solvent must solubilize reactants to facilitate the reaction. High-boiling polar aprotic solvents (DMF, ethylene glycol) are common.[3]
-
For greener approaches, consider ethanol or even water, which have been used successfully in certain protocols.[5] In some cases, solvent-free conditions at elevated temperatures have proven effective.[3]
-
Problem 2: My reaction produces a complex mixture of products or significant side reactions.
The formation of byproducts is a common cause of low yields and complicates purification. Understanding the potential side reactions is the first step to suppressing them.
Probable Causes:
-
Competing Reaction Pathways: In the Friedländer synthesis, the initial step can be either a Knoevenagel-type condensation or a Schiff base formation. If conditions are not optimal, unwanted intermediates can be isolated. For example, a 4-benzylidene derivative can form as an intermediate.[3]
-
Formation of Regioisomers: When using unsymmetrical reagents (e.g., an unsymmetrical β-diketone), two different regioisomers can be formed, leading to a mixture that is often difficult to separate.[2]
-
Degradation: Harsh conditions (strong acid, high heat) can cause reactants or the desired product to decompose, often forming intractable tars.[8]
-
Incomplete Cyclization or Aromatization: Dihydro-intermediates may be formed, especially in multicomponent reactions, which may require a separate oxidation step to yield the fully aromatic pyrazolo[3,4-b]quinoline.[6]
Recommended Solutions:
-
Control the Reaction Pathway:
-
Mechanism-Based Adjustments: The Friedländer synthesis is catalyzed by both acids and bases. An acid catalyst protonates the carbonyl group of the ketone, making it more electrophilic for attack by the enamine. A base catalyst promotes the formation of the enolate from the active methylene compound. Fine-tuning the pH and catalyst choice can favor one pathway over another.
-
Order of Addition: In multicomponent reactions, adding reagents in a specific order can sometimes favor the formation of a key intermediate and suppress side reactions.
-
-
Address Regioselectivity:
-
Reactant Design: The most reliable way to avoid regioisomers is to use symmetrical starting materials.
-
Electronic and Steric Control: If using unsymmetrical reagents, the reaction outcome is often dictated by electronics. In 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will typically react first.[9]
-
-
Employ Milder Conditions:
-
If tarring or degradation is observed, reduce the reaction temperature and prolong the reaction time.
-
Switch from harsh Brønsted acids like H₂SO₄ to milder catalysts like acetic acid or p-toluenesulfonic acid.
-
Explore microwave-assisted synthesis, which often provides the necessary activation energy over a shorter period, minimizing the time for degradation to occur.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally the best for achieving high yields of pyrazolo[3,4-b]quinolines?
There is no single "best" route; the optimal choice depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
Friedländer Annulation: This is a powerful and direct method when the requisite o-aminoaryl aldehyde or ketone is available.[3] It is one of the most important methods for quinoline synthesis.[3] However, the availability of substituted o-aminobenzophenones can be a limitation, and yields can be variable (reported from 20-85%).[4]
-
Multicomponent Reactions (MCRs): These are increasingly popular as they are often operationally simple (one-pot) and can build molecular complexity quickly.[3] MCRs involving an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound (like dimedone) can proceed in high yield (often 70-98%).[4][7] A key consideration is that some MCRs yield partially saturated rings (e.g., dihydro-pyrazoloquinolines), which may require a subsequent oxidation step.[6]
-
Synthesis from 2-Chloro-3-formylquinolines: This route is effective but requires the prior synthesis of the substituted quinoline starting material, making it a multi-step process.[1][3]
Q2: How do I select the optimal catalyst for my reaction?
Catalyst selection is substrate-dependent. A small-scale screen is the most effective strategy.
| Catalyst Type | Examples | Typical Application | Reported Yields | Reference |
| Brønsted Acid | Glacial Acetic Acid, PPA | Classical Friedländer Synthesis | 20-85% | [3][4] |
| Base | KOH, Piperidine | Base-catalyzed Friedländer | Variable | [3] |
| Lewis Acid | ZnCl₂, ZrCl₄ | Friedländer, MCRs | Moderate to High | [2][3] |
| Organocatalyst | L-Proline, Baker's Yeast | "Green" MCRs | 79-90% | [3][6] |
| Heteropolyacid | H₃PW₁₂O₄₀ | MCRs with Dimedone | High | [7] |
| Metal Catalyst | Palladium (Pd) | C-C/C-N cross-coupling routes | Moderate | [3] |
Table 1: Comparison of common catalysts for pyrazolo[3,4-b]quinoline synthesis.
Q3: My product is proving very difficult to purify from the crude reaction mixture. What are the best purification strategies?
Purification can indeed be challenging due to the formation of polar byproducts and tars.[8]
-
Aqueous Work-up: After the reaction, a proper aqueous work-up is crucial. If the reaction is acidic, it should be cooled and carefully poured into crushed ice, then neutralized with a base (e.g., ammonium hydroxide or sodium hydroxide solution).[1][8] The product can then be extracted with an appropriate organic solvent like chloroform or ethyl acetate.
-
Column Chromatography: This is the most common method for separating complex mixtures.[2]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a low-polarity eluent (e.g., hexanes/ethyl acetate mixture) and gradually increase the polarity. The aromatic, heterocyclic nature of these compounds means they often require a relatively polar mobile phase for elution.
-
-
Recrystallization: If a solid is obtained, recrystallization is an excellent method for achieving high purity.[2] Screen various solvents (e.g., ethanol, ethyl acetate, acetonitrile) to find one in which your product is soluble when hot but sparingly soluble when cold.
Exemplary Protocol: High-Yield, Microwave-Assisted Three-Component Synthesis
This protocol is a generalized example based on modern, high-yield methods reported in the literature for the synthesis of pyrazolo[3,4-b]quinoline derivatives.[5]
Objective: To synthesize a 1,4-dihydropyrazolo[3,4-b]quinoline derivative via a one-pot, three-component reaction.
Materials:
-
5-Aminopyrazole derivative (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Active CH-acid (e.g., dimedone or N,N-dimethylbarbituric acid) (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Vessel Charging: To a 10 mL microwave reactor vial, add the 5-aminopyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the active CH-acid (1.0 mmol), and the catalyst.
-
Solvent Addition: Add the ethanol (5 mL) to the vial.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for the specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within safe limits.
-
Reaction Monitoring: After the initial run, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of starting materials. If the reaction is incomplete, it can be subjected to further irradiation.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate directly from the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add cold water to the residue to induce precipitation.
-
Collect the crude solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
-
Purification: If necessary, recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]quinoline derivative.
References
-
Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]
-
Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Molecules. [Link]
-
Cerezo-Galan, S., & Figueredo, M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2209. [Link]
-
Manjula Rani, K., & Rajendran, S.P. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]
-
(2022). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]
-
Khumalo, M. R., et al. (2021). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives in ethanol under MW irradiation. ResearchGate. [Link]
-
Gondek, E., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules, 28(22), 7600. [Link]
-
Request PDF. (n.d.). The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. ResearchGate. [Link]
Sources
- 1. ijirset.com [ijirset.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Multicomponent Reactions
Welcome to the Technical Support Center for Multicomponent Reaction (MCR) Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MCRs and systematically troubleshoot common experimental challenges. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles governing these powerful synthetic tools. Our goal is to empower you to not only solve immediate issues but also to develop a robust framework for optimizing any MCR you encounter.
Frequently Asked Questions (FAQs)
This section addresses foundational questions and common initial hurdles in MCR optimization.
Q1: Where do I even begin when optimizing a new multicomponent reaction?
A1: A systematic approach is crucial. Begin by establishing a baseline reaction, typically using equimolar amounts of your reactants in a common MCR solvent like methanol or ethanol. From there, a logical workflow involves sequential or parallel optimization of key parameters. We recommend a hierarchical approach: first screen for a suitable solvent, then optimize the catalyst (if applicable), followed by stoichiometry and temperature adjustments. This methodical process prevents confounding variables and provides clearer insights into the reaction's behavior.
Q2: How critical is the purity of my starting materials for an MCR?
A2: Extremely critical. MCRs are a delicate interplay of multiple reactive species. Impurities in any of the starting materials can lead to a cascade of unwanted side reactions, catalyst poisoning, or incomplete conversion.[1] For instance, even trace amounts of water can hydrolyze sensitive intermediates, and residual acid or base from a previous synthetic step can disrupt a carefully controlled catalytic cycle. Always use reagents of the highest purity available and consider re-purification if you encounter persistent issues with low yield or side product formation.[2]
Q3: Can I add all my reactants at once?
A3: While the "one-pot" nature of MCRs is one of their key advantages, the order of addition can be a critical, yet often overlooked, parameter.[3] For some reactions, particularly those involving the formation of an intermediate like an imine in the Ugi or Biginelli reaction, pre-mixing certain components can be beneficial.[4] For example, allowing the amine and aldehyde to form the imine before introducing the other components can significantly improve yields by favoring the desired reaction pathway over competing side reactions.[4]
Q4: My reaction is not going to completion. What are the most likely causes?
A4: Incomplete conversion in MCRs can stem from several factors. Common culprits include:
-
Insufficient reaction time or temperature: MCRs can sometimes be slower than they appear in the literature. Monitor your reaction over an extended period before concluding it has stalled.
-
Catalyst deactivation: If you are using a catalyst, it may be degrading under the reaction conditions.
-
Reversible reaction steps: Some steps in an MCR mechanism can be reversible. Changes in concentration, temperature, or the removal of a byproduct (like water) can help drive the reaction to completion.
-
Poor solubility of reactants or intermediates: If a key component or intermediate precipitates from the solution, the reaction will halt. This necessitates a re-evaluation of your chosen solvent.
Troubleshooting Guides
This section provides detailed, problem-oriented guides to address specific issues you may encounter during your MCR experiments.
Issue 1: Low or No Product Yield
Low yield is one of the most common frustrations in MCRs. The following guide provides a systematic approach to diagnosing and resolving this issue.
Causality and Diagnosis:
Low yields can be a symptom of numerous underlying problems, from suboptimal reaction conditions to competing side reactions.[1] The key is to logically dissect the reaction to pinpoint the root cause. The Hantzsch pyridine synthesis, for example, is notorious for low yields under classical conditions due to harsh reaction conditions and long reaction times.[5]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in MCRs.
Step-by-Step Protocol for Improving Yield:
-
Verify Reagent Integrity:
-
Action: Re-purify your starting materials. Aldehydes are particularly prone to oxidation, and isocyanides can polymerize or hydrolyze if not stored properly under an inert atmosphere.[4]
-
Rationale: As mentioned in the FAQs, impurities can have a significant detrimental effect on the outcome of an MCR.
-
-
Re-evaluate Stoichiometry:
-
Action: While a 1:1:1(:1) stoichiometry is a good starting point, it is often not optimal. Set up a series of small-scale reactions varying the stoichiometry of one component at a time (e.g., 1.0, 1.2, 1.5 equivalents).
-
Rationale: The kinetics of the various steps in an MCR are not identical. A slight excess of one or more reactants may be necessary to drive a slow or reversible step to completion.[6]
-
-
Optimize Reaction Temperature:
-
Action: Screen a range of temperatures. While higher temperatures often increase reaction rates, they can also promote the formation of side products.[7][8] Conversely, some MCRs, like certain Ugi reactions, show enhanced selectivity at lower temperatures.[9]
-
Rationale: Temperature affects the rate of all reaction pathways. The goal is to find a temperature that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.[10]
-
-
Solvent Screening:
-
Action: Conduct the reaction in a panel of solvents with varying polarities and proticities (see table below).
-
Rationale: The solvent is not merely a medium for the reaction but can play a critical role in stabilizing intermediates and transition states.[11] For example, polar, aprotic solvents are often effective for the Ugi reaction as they can stabilize charged intermediates.[4] The Passerini reaction, on the other hand, often proceeds well in aprotic solvents at high concentrations.[12]
-
Table 1: Recommended Solvents for Initial MCR Screening
| Solvent Class | Examples | MCRs Often Benefiting | Rationale |
| Polar Protic | Methanol, Ethanol, Water, TFE | Ugi, Biginelli, Hantzsch | Can participate in hydrogen bonding, stabilizing charged intermediates and transition states.[4] |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Passerini, Ugi | Solvates ions well but does not participate in hydrogen bonding. Can favor certain reaction pathways.[12] |
| Non-Polar | Toluene, Dichloromethane (DCM), Hexane | Passerini | Minimizes ionic pathways and can favor concerted mechanisms.[13] |
| Green Solvents | 2-MeTHF, p-Cymene, Ionic Liquids | Biginelli, Hantzsch | Offer improved sustainability and can sometimes lead to unexpected improvements in yield and selectivity.[14][15] |
Issue 2: Formation of Side Products and Low Selectivity
The formation of multiple products is a common challenge in MCRs, where several reaction pathways can compete.
Causality and Diagnosis:
Side product formation arises when one or more of the starting materials are diverted into an alternative, often undesired, reaction pathway.[3] For example, in the Biginelli reaction, a common side product is the Hantzsch dihydropyridine, formed from the reaction of the β-ketoester with the aldehyde and ammonia (which can be generated from the decomposition of urea). Identifying these byproducts via techniques like LC-MS and NMR is the first step in devising a strategy to mitigate their formation.
Strategies to Enhance Selectivity:
-
Catalyst Selection:
-
Action: The choice of catalyst can profoundly influence the reaction pathway. Screen both Brønsted and Lewis acids, as well as organocatalysts. For instance, in the Biginelli reaction, Lewis acids like Yb(OTf)₃ can improve yields and reduce side products compared to classical Brønsted acid catalysis.[16]
-
Rationale: A catalyst can selectively lower the activation energy of one reaction pathway over another, thereby directing the reactants towards the desired product.[17]
-
-
Modify Order of Addition:
-
Action: As discussed in the FAQs, pre-forming a key intermediate can significantly enhance selectivity. For an Ugi reaction, mix the amine and aldehyde for 30-60 minutes to form the imine before adding the carboxylic acid and isocyanide.[4]
-
Rationale: This strategy increases the concentration of a key intermediate, favoring its consumption in the desired MCR pathway over competing reactions.
-
-
Adjusting Stoichiometry for Selectivity:
-
Action: Carefully titrate the stoichiometry of the reactants. In some cases, using a slight deficiency of a particularly reactive component can prevent it from engaging in side reactions.
-
Rationale: This approach is particularly useful when one component can react in multiple ways. By limiting its concentration, you can favor the kinetically or thermodynamically preferred main reaction.
-
Table 2: Common Side Reactions in MCRs and Mitigation Strategies
| MCR | Common Side Reaction/Product | Causality | Mitigation Strategy |
| Biginelli | Hantzsch dihydropyridine formation | Decomposition of urea to ammonia, which then participates in a competing Hantzsch reaction. | Use a milder catalyst, lower the reaction temperature, or use a urea derivative that is less prone to decomposition.[18] |
| Ugi | Passerini product formation | The carboxylic acid, aldehyde, and isocyanide can undergo a Passerini reaction before the amine is incorporated. | Pre-form the imine by mixing the amine and aldehyde first. Use a polar protic solvent to favor the Ugi pathway.[4][9] |
| Hantzsch | Formation of 1,2-dihydropyridine isomers and other byproducts | The reaction can proceed through multiple mechanistic pathways.[5] | Use a catalyst to control the reaction pathway. Water as a solvent can sometimes improve selectivity.[19][20] |
| Passerini | Polymerization of the isocyanide | Isocyanides can self-polymerize, especially in the presence of certain catalysts or at high temperatures. | Use high-purity isocyanide, control the temperature carefully, and avoid unnecessarily long reaction times.[4] |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a 24-Well Plate
This protocol allows for the efficient screening of multiple solvents to identify optimal conditions for your MCR.
-
Preparation: To each of the 24 wells of a microplate, add a small magnetic stir bar.
-
Reagent Addition:
-
Prepare stock solutions of each of your reactants in a suitable, volatile solvent (e.g., DCM).
-
Aliquot the appropriate volume of each stock solution into the wells.
-
Remove the volatile solvent under a stream of nitrogen or in a vacuum centrifuge.
-
-
Solvent Addition: Add 0.5 mL of each of the screening solvents to designated wells.
-
Reaction: Seal the plate and place it on a magnetic stirring hotplate set to the desired temperature. Allow the reactions to proceed for a predetermined amount of time (e.g., 24 hours).
-
Analysis:
-
Take a small aliquot from each well and dilute it for analysis by LC-MS to determine the relative yield of the desired product and the presence of any side products.
-
This high-throughput method allows for rapid identification of promising solvent systems for further optimization.[21]
-
Protocol 2: General Procedure for Catalyst Screening
-
Setup: In a series of reaction vials, add your substrate and solvent.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 5-10 mol%). Include a control reaction with no catalyst.
-
Initiation: Add the final reactant(s) to initiate the reaction.
-
Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using TLC or LC-MS.
-
Evaluation: Compare the reaction rates and final conversions to identify the most effective catalyst for your specific transformation.
Conclusion: A Philosophy of Optimization
Optimizing a multicomponent reaction is a journey of systematic investigation and rational design.[22] By understanding the fundamental principles that govern these complex transformations and by employing a logical, evidence-based approach to troubleshooting, you can unlock the full potential of MCRs in your research. This guide provides a framework for this process, but the most powerful tool is careful observation and a commitment to understanding the "why" behind your experimental outcomes.
References
-
de Souza, R. O. M. A., et al. (2022). Solvent Screening Is Not Solvent Effect: A Review on the Most Neglected Aspect of Multicomponent Reactions. European Journal of Organic Chemistry, 2022(15), e202200172. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Colell, J. F., et al. (2017). Simultaneous solvent screening and reaction optimization in microliter slugs. Chemical Communications, 53(56), 7942-7945. [Link]
-
Carrasco, E., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 28(14), 5393. [Link]
-
Dandia, A., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. International Journal of Organic Chemistry, 2(4), 335-341. [Link]
-
Vidal, J. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
-
Colell, J. F., et al. (2017). Simultaneous solvent screening and reaction optimization in microliter slugs. Semantic Scholar. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
Labnet International. (2023). How Does Temperature Affect The Rate Of A Reaction?. [Link]
-
Clark, J. (2021). The effect of temperature on rates of reaction. Chemguide. [Link]
-
Kurumbang, N. P., et al. (2014). Maximizing the Efficiency of Multienzyme Process by Stoichiometry Optimization. Angewandte Chemie International Edition, 53(40), 10731-10735. [Link]
-
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
Royal Society of Chemistry. (2024). Metal–organic frameworks as catalytic platforms for multicomponent reactions (MCRs): mechanistic and design insights (2020–2025 overview). [Link]
-
ResearchGate. Catalytic strategies for the development of MCRs. [Link]
-
Khan Academy. WE:Effect of temperature on reaction rate (video). [Link]
-
Wikipedia. (2023). Passerini reaction. [Link]
-
Kumar, A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170213. [Link]
-
Chemistry For Everyone. (2023). What Causes A Low Percent Yield In Chemical Reactions?. YouTube. [Link]
-
Hedkivst, L. (2018). Combining purification techniques in a multistep approach. Cytiva. [Link]
-
Saini, A., et al. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. [Link]
-
Mohlala, T., & Coyanis, E. M. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1261309. [Link]
-
Welsch, S. J., et al. (2009). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 42(11), 1693-1703. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Organic Chemistry Portal. Passerini Reaction. [Link]
-
Jordan, J. W., et al. (2023). Interactive Knowledge-Based Kernel PCA for Solvent Selection. Journal of Chemical Information and Modeling, 63(7), 2095-2106. [Link]
-
LibreTexts Chemistry. (2023). 14.9: The Effect of Temperature on Reaction Rates. [Link]
-
Royal Society of Chemistry. (2023). The effect of concentration and temperature on reaction rate. [Link]
-
Chemistry For Everyone. (2023). What Are Some More Advanced Applications Of Stoichiometry?. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). Passerini Reaction. YouTube. [Link]
-
Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. [Link]
-
ResearchGate. Optimization of reaction conditions 1. [Link]
-
University of Illinois Urbana-Champaign. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. [https://www.organicdivision.org/wp-content/uploads/2016/11/ literat_sem/UgiMCR.pdf]([Link] literat_sem/UgiMCR.pdf)
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
IBS Publications Repository. (2019). Design and Optimization of Catalysts Based on Mechanistic Insights Derived from Quantum Chemical Reaction Modeling. [Link]
-
De la Torre, J. G., et al. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(23), 5581. [Link]
-
Alvim, H. G. O., et al. (2021). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 6(20), 12975-12986. [Link]
-
Wołos, A., et al. (2022). Systematic, computational discovery of multicomponent and one-pot reactions. Nature Communications, 13(1), 7296. [Link]
-
Career Management Consultants & Training. PE039: Catalyst Selection & Production Optimization. [Link]
-
Bi, C., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2132. [Link]
-
Microzone. (2024). PCR Product Purification Techniques: Complete Guide. [Link]
-
ChemRxiv. (2022). Data-driven multi-objective optimization tactics for catalytic asymmetric reactions. [Link]
-
ResearchGate. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]
-
dos Santos, F. P., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Journal of the Brazilian Chemical Society, 28(8), 1493-1499. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. Passerini reaction - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. Metal–organic frameworks as catalytic platforms for multicomponent reactions (MCRs): mechanistic and design insights (2020–2025 overview) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Simultaneous solvent screening and reaction optimization in microliter slugs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in the synthesis and functionalization of substituted quinolines. As a foundational scaffold in numerous pharmaceuticals and functional materials, precise control over substituent placement on the quinoline ring is paramount for achieving desired biological activity and material properties.[1] This guide provides in-depth, field-proven insights, troubleshooting protocols, and detailed experimental methodologies to address the common challenges you may encounter in your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the inherent reactivity of the quinoline nucleus and the factors governing substituent placement.
Q1: Why is achieving high regioselectivity in quinoline functionalization so challenging?
The primary challenge lies in the intrinsic electronic nature of the quinoline ring system. It is a fused heterocycle composed of an electron-rich benzene ring and an electron-deficient pyridine ring.[2] This electronic dichotomy means that the two rings exhibit fundamentally different reactivities:
-
The Pyridine Ring: The electronegative nitrogen atom withdraws electron density, making this ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[3][4]
-
The Benzene Ring: This ring is more electron-rich compared to the pyridine moiety, making it the preferred site for electrophilic substitution, typically at the C5 and C8 positions.[3][5]
This inherent bias often leads to mixtures of products unless specific strategies are employed to override the natural reactivity of the quinoline core.[2]
Q2: For an unsubstituted quinoline, what are the preferred sites for electrophilic and nucleophilic attack?
For an unsubstituted quinoline molecule, the general rules of reactivity are as follows:
-
Electrophilic Aromatic Substitution (SEAr): Electrophiles will preferentially attack the electron-rich benzene ring. The reaction favors the C5 and C8 positions . This is because the carbocation intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): Nucleophiles attack the electron-deficient pyridine ring, with a strong preference for the C2 and C4 positions .[3][4] These positions are electronically activated by the adjacent nitrogen atom. The choice between C2 and C4 can be influenced by the reaction conditions and the nature of the leaving group, if present.
Diagram: Inherent Reactivity of the Quinoline Ring
This diagram illustrates the electronically distinct regions of the quinoline scaffold and the preferred positions for electrophilic and nucleophilic attack.
Caption: Preferred sites of attack on the quinoline ring.
Q3: How do existing substituents on the quinoline ring direct incoming electrophiles?
Substituents already present on the quinoline ring exert a powerful directing influence on subsequent electrophilic substitution reactions, similar to the principles governing substituted benzene rings.[7]
-
Activating Groups (Electron-Donating Groups - EDGs): Groups like -OH, -OR, -NH₂, and alkyl groups increase the electron density of the ring they are on, making it more reactive towards electrophiles. They are typically ortho, para-directing. For example, a methoxy group (-OCH₃) at C6 will direct incoming electrophiles primarily to the C5 and C7 positions.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like -NO₂, -CN, -SO₃H, and -C(O)R decrease the electron density of the ring, deactivating it towards electrophilic attack. They are generally meta-directing. A nitro group (-NO₂) at C5 would direct an incoming electrophile to C7.
It is crucial to consider that the pyridine ring itself acts as a deactivating group on the benzene portion of the molecule.
Q4: In classical syntheses like Friedländer or Combes, what factors control the regiochemical outcome when using unsymmetrical starting materials?
In syntheses like the Friedländer (reaction of a 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone) or Combes (reaction of an aniline with an unsymmetrical β-diketone), the formation of two distinct regioisomers is a common problem.[8][9] The outcome is a delicate balance of three main factors:
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on both reactants can favor one cyclization pathway over another. For instance, in the Combes synthesis, electron-donating groups on the aniline tend to favor the formation of 2-substituted quinolines.[10]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl compound will favor the formation of the less sterically hindered product.[8] This is often the most predictable factor.
-
Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway and the resulting ratio of regioisomers.[8] For example, some catalysts may favor the thermodynamically more stable product, while different conditions might favor the kinetically controlled product.
Q5: For modern C-H functionalization reactions, why are the C2 and C8 positions so frequently targeted?
Transition metal-catalyzed C-H functionalization has become a powerful tool for derivatizing quinolines.[1] The high intrinsic reactivity of the C2 and C8 positions makes them the most common sites for direct functionalization:[2]
-
C2-Functionalization: The C2-H bond is electronically activated due to its proximity to the nitrogen atom, making it more acidic and susceptible to deprotonation or metalation.[2] The nitrogen atom also serves as an excellent coordinating site for the transition metal catalyst.
-
C8-Functionalization: The C8-H bond is readily activated through the formation of a stable, five-membered metallacycle intermediate involving coordination of the catalyst to the quinoline nitrogen.[2] This peri-position is sterically accessible for many catalytic systems.[2]
Q6: How can I achieve functionalization at "difficult" positions like C3, C5, or C6?
Overriding the innate C2/C8 reactivity requires specific, well-designed strategies. These include:
-
Use of Directing Groups (DGs): Attaching a removable or non-removable directing group to the quinoline, often at the nitrogen (as an N-oxide) or another position, can physically steer the metal catalyst to a specific C-H bond.[1][2]
-
Quinoline N-Oxides: Converting the quinoline to its N-oxide derivative is a common and effective strategy. The N-oxide modulates the electronic properties of the ring and can act as a directing group, often facilitating functionalization at the C2 and C8 positions but also enabling other transformations.[1][11]
-
Ligand and Catalyst Control: In some systems, the choice of ligand on the metal catalyst can influence regioselectivity. Bulky ligands, for instance, may disfavor reaction at a sterically hindered site, thereby promoting functionalization at a less common position.[1]
-
Dearomative Strategies: Recent advances have utilized dearomative hydroboration, where modifying a phosphine ligand on the boron reagent can selectively deliver functionalization to the 5,6- or 5,8-positions of the benzene ring.[12]
Troubleshooting Guides
This section provides a problem-and-solution framework for common regioselectivity issues encountered during experiments.
Issue 1: My Friedländer or Combes synthesis yields an inseparable mixture of regioisomers.
-
Problem: The reaction of an unsymmetrical ketone or β-diketone is producing two regioisomeric quinolines, complicating purification and lowering the yield of the desired product.[8][13]
-
Causality Analysis: The formation of regioisomers is a direct consequence of the two possible modes of condensation/cyclization between the unsymmetrical carbonyl compound and the aniline derivative. The energy barrier for each pathway is influenced by the steric and electronic profiles of the substituents.
-
Troubleshooting Workflow & Solutions:
Diagram: Troubleshooting Regioselectivity in Friedländer/Combes Synthesis
Caption: A workflow for optimizing regioselectivity in classical quinoline syntheses.
-
Solution 1: Substrate Modification (Steric/Electronic Tuning). [8]
-
Action: If synthetically feasible, modify the substituents on your starting materials. To favor one isomer, increase the steric bulk on the side of the unsymmetrical ketone where you do not want the reaction to occur. For example, replacing a methyl ketone with an ethyl or isopropyl ketone can dramatically influence the outcome.[10]
-
Self-Validation: Analyze the crude product ratio via ¹H NMR spectroscopy or GC-MS after a small-scale test reaction with the modified substrate.
-
-
Solution 2: Systematic Optimization of Reaction Conditions. [8]
-
Action: Create a small experimental matrix to screen different reaction parameters. This is often the most practical approach.
-
-
| Parameter | Variations to Test | Rationale |
| Catalyst | H₂SO₄, Polyphosphoric Acid (PPA), Polyphosphoric Ester (PPE), Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) | The nature and strength of the acid can alter the reaction mechanism and favor different transition states.[10] |
| Temperature | Low (e.g., RT, 50 °C), Medium (e.g., 80-100 °C), High (e.g., >120 °C) | Lower temperatures may favor the kinetically controlled product, while higher temperatures can favor the more thermodynamically stable regioisomer. |
| Solvent | Toluene, Dioxane, Ethanol, Solvent-free | Solvent polarity can influence the stability of intermediates and transition states, thereby affecting the product ratio. |
Issue 2: My direct C-H functionalization is non-selective or defaults to C8.
-
Problem: Attempting a transition-metal-catalyzed C-H functionalization (e.g., arylation, alkylation) results in a mixture of products, or exclusively yields the C8-functionalized isomer when another position is desired.
-
Causality Analysis: The C8 position is often the kinetically favored product due to the facile formation of a stable 5-membered metallacycle intermediate involving the quinoline nitrogen.[2] Achieving selectivity at other positions requires overcoming this inherent preference.
-
Solutions:
-
Solution 1: Employ a Directing Group (DG) Strategy.
-
Action: Introduce a directing group that will position the catalyst over the desired C-H bond. A common strategy is to first synthesize the Quinoline N-oxide . The N-oxide functionality can act as a DG itself or serve as a handle to install other DGs, often promoting functionalization at the C2 position.[1][11] For other positions, more specialized DGs attached at C2 or C8 may be required to reach distal C-H bonds.
-
Self-Validation: Confirm the formation of the N-oxide or the installation of the DG by NMR and mass spectrometry before proceeding with the C-H functionalization step.
-
-
Solution 2: Ligand Modification.
-
Action: The ligands on the metal catalyst play a crucial role. If your standard catalyst (e.g., Pd(OAc)₂) gives poor selectivity, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can sterically block the more accessible C8 position, potentially allowing for functionalization at C5 or C4.[1]
-
Self-Validation: Run a series of small-scale reactions with different ligands and analyze the regioisomeric ratio of the products by GC-MS or NMR.
-
-
Detailed Experimental Protocols
Protocol 1: Model Friedländer Synthesis & Regioisomer Ratio Analysis
This protocol describes the synthesis of a substituted quinoline from 2-aminoacetophenone and an unsymmetrical ketone (ethyl methyl ketone), which can lead to two possible regioisomers.
Materials:
-
2-aminoacetophenone
-
Ethyl methyl ketone (EMK)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of 2-aminoacetophenone (1.0 mmol, 1.0 eq) and ethyl methyl ketone (1.2 mmol, 1.2 eq) in ethanol (5 mL), add powdered KOH (0.1 mmol, 0.1 eq) as the catalyst.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product mixture.
-
Regioselectivity Analysis: Dissolve a small amount of the crude product in CDCl₃. Acquire a ¹H NMR spectrum. The two regioisomers (2,4-dimethylquinoline and 2-ethyl-4-methylquinoline) will have distinct signals, particularly for the methyl and ethyl groups. Integrate the characteristic peaks for each isomer to determine the product ratio.
Protocol 2: N-Oxide Directed C2-Arylation of Quinoline
This protocol demonstrates how to use an N-oxide to direct a palladium-catalyzed C-H arylation to the C2 position.[1]
Materials:
-
Quinoline N-oxide
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Appropriate ligand (e.g., PPh₃), if required.
Procedure:
-
In an oven-dried Schlenk tube, combine quinoline N-oxide (1.0 mmol, 1.0 eq), the aryl bromide (1.5 mmol, 1.5 eq), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture in a pre-heated oil bath at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water (20 mL), and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the C2-arylated quinoline.
References
-
Deng, R., & Li, X. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(15), 4585. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Silva, L. H. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Available at: [Link]
-
Knochel, P., et al. (2010). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters, 12(19), 4380–4383. Available at: [Link]
-
Wang, J., et al. (2023). Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Journal of the American Chemical Society, 145(49), 26829–26839. Available at: [Link]
-
RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jamison, T. F., et al. (2021). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 143(34), 13745–13753. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, October 26). Reactivity of Quinoline. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]
-
Singh, P., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega, 9(26), 28945–28973. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-248. Available at: [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]
-
Ali, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21376–21397. Available at: [Link]
-
Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75–80. Available at: [Link]
-
Goel, N., et al. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry, 42(10), 7859-7868. Available at: [Link]
-
PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Retrieved from [Link]
-
Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? r/chemistry. Retrieved from [Link]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 6. reddit.com [reddit.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
stability of 2-Chloro-6-methoxyquinoline-3-carbaldehyde under acidic/basic conditions
Welcome to the technical support center for 2-Chloro-6-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a versatile synthetic intermediate, frequently employed in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications.[1] Its reactivity, attributed to the electrophilic carbaldehyde group and the reactive 2-chloro substituent on the quinoline core, also makes it susceptible to degradation under certain conditions. A thorough understanding of its stability profile is therefore paramount for its effective use in multi-step syntheses and for ensuring the quality of the final products.
This guide will delve into the stability of this compound under both acidic and basic conditions, outlining the primary degradation pathways and providing protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in acidic conditions?
A1: The principal degradation pathway in acidic media is the hydrolysis of the 2-chloro group to yield the corresponding 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (also known as 6-methoxy-2-quinolone-3-carbaldehyde).[1] This reaction is often promoted by the protonation of the quinoline nitrogen, which further activates the C2 position towards nucleophilic attack by water.
Q2: I am observing the formation of a quinolinone byproduct in my reaction. How can I minimize this?
A2: The formation of the quinolinone byproduct is a clear indication of hydrolysis. To mitigate this, it is crucial to use anhydrous conditions. Ensure all glassware is thoroughly dried, and use anhydrous solvents. If an acidic catalyst is required, consider using a non-aqueous acid source. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[2]
Q3: What is the expected behavior of this compound under basic conditions?
A3: As an aromatic aldehyde lacking α-hydrogens, this compound is expected to undergo the Cannizzaro reaction in the presence of a strong base.[3] This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol (2-Chloro-6-methoxyquinolin-3-yl)methanol and one molecule of the corresponding carboxylic acid (2-Chloro-6-methoxyquinoline-3-carboxylic acid).[4][5]
Q4: My reaction in a basic medium is giving a mixture of products. What could be the issue?
A4: A complex product mixture under basic conditions could be due to a competing Cannizzaro reaction.[6] If your desired reaction involves a different nucleophile, the hydroxide ions from an aqueous base can compete and lead to the formation of the alcohol and carboxylic acid byproducts. Consider using a non-nucleophilic organic base or conducting the reaction at a lower temperature to favor your desired reaction pathway.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This minimizes exposure to moisture and light, which can contribute to degradation.
Degradation Pathways
The stability of this compound is dictated by the reactivity of its two key functional groups. The following diagrams illustrate the primary degradation pathways under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the 2-chloro group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding 2-quinolone derivative.
Caption: Acid-catalyzed hydrolysis of the 2-chloro group.
Base-Induced Disproportionation (Cannizzaro Reaction)
In the presence of a strong base, the aldehyde undergoes a disproportionation reaction.
Caption: Cannizzaro reaction under strong basic conditions.
Experimental Protocols
To assist researchers in evaluating the stability of this compound, the following protocols for forced degradation studies and a stability-indicating HPLC method are provided. These protocols are intended as a starting point and may require optimization for specific experimental setups.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[7][8]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Calibrated pH meter
-
HPLC system with a PDA or UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C for 24 hours.
-
At the end of the study, dissolve a known amount of the stressed solid in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the sample by HPLC at appropriate time intervals.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify any major degradation products.
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.[9]
Objective: To provide a starting point for an HPLC method capable of resolving this compound from its primary degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system with a gradient pump, autosampler, column oven, and PDA/UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with 30% B, increase to 80% B over 20 minutes, hold for 5 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
Method Validation Considerations:
-
Specificity: The method should be able to resolve the parent peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the reliability of the method with respect to small but deliberate variations in method parameters.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in reactions | Degradation of the starting material due to acidic or basic conditions. | - Ensure anhydrous conditions if moisture-sensitive reagents are used. - Use non-aqueous acids or bases where possible. - Control the reaction temperature to minimize side reactions. - Monitor the reaction progress by TLC to avoid prolonged reaction times. |
| Formation of quinolinone byproduct | Hydrolysis of the 2-chloro group. | - Use rigorously dried solvents and glassware. - Perform the reaction under an inert atmosphere. - If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time.[2] |
| Presence of alcohol and carboxylic acid byproducts | Cannizzaro reaction under strongly basic conditions. | - Use a milder, non-nucleophilic base (e.g., triethylamine, DBU). - If a strong base is required, use stoichiometric amounts and add it slowly at a low temperature. - Consider a crossed-Cannizzaro approach if applicable to your synthesis.[4][5] |
| Inconsistent HPLC results | Instability of the compound in the analytical solvent or during the analysis. | - Prepare samples fresh and analyze them promptly. - Ensure the mobile phase pH is in a range where the compound is stable. - Use a buffered mobile phase if necessary. - Check for degradation during sample preparation (e.g., sonication). |
| Poor peak shape in HPLC | Interaction of the quinoline nitrogen with residual silanols on the column. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. - Adjust the mobile phase pH. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. BenchChem.
- Abdel-Wahab, B. F., Khidre, R. E., & El-Sayed, R. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6489-6523.
-
Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- MedCrave. (2016, December 14).
- SpectraBase. (n.d.). This compound.
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
- International Journal of Chemical Studies. (2016).
- Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
- Pharmaguideline. (n.d.).
- MDPI. (2022).
- ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Coriolis Pharma. (n.d.).
- Morimura, S., et al. (2020).
- Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
- PubMed. (2008). Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Indian Journal of Chemistry. (n.d.).
- PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde.
- ResearchGate. (2016).
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- MDPI. (n.d.).
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). 2-METHOXY-QUINOLINE-3-CARBALDEHYDE(139549-06-7) 1H NMR.
- ResearchGate. (2025). 2-Chloroquinoline-3-carbaldehyde.
- ResearchGate. (2025). This compound.
- ResearchGate. (2025). 2-Chloro-6-methylquinoline-3-carbaldehyde.
- PubMed Central. (n.d.).
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles.
- MDPI. (n.d.).
- RSC Publishing. (n.d.). Tunable fluorescent probes for detecting aldehydes in living systems.
- BenchChem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
- MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- RWTH Publications. (n.d.).
- Neliti. (n.d.). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage.
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting guide for the synthesis of quinoline derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the quinoline scaffold. Quinolines are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2] However, their synthesis is not without challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Safety First: Handling Quinolines and Reagents
Before commencing any synthesis, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory.
-
Hazardous Reagents : Many quinoline syntheses, particularly the classic named reactions, employ hazardous materials such as concentrated sulfuric acid, nitrobenzene, and arsenic acid.[3][4] These reactions can be highly exothermic and must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6]
-
Product Hazards : Quinoline and its derivatives can be toxic if swallowed or in contact with skin, cause serious eye irritation, and are suspected of causing genetic defects or cancer.[7][8] Always handle the final products with care and use appropriate containment procedures.[9]
-
Waste Disposal : Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not empty into drains.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for synthesizing the quinoline core?
A1: There are several well-established named reactions for quinoline synthesis, each with its own advantages and substrate scope. The most common are:
-
Skraup Synthesis : The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). It is a robust method but known for being violently exothermic.[4][10]
-
Doebner-von Miller Reaction : A modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under acidic conditions.[11]
-
Combes Synthesis : The acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[10][12]
-
Friedländer Synthesis : The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[13][14]
-
Pfitzinger Synthesis : Involves the reaction of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[10][15]
Q2: I need to synthesize a polysubstituted quinoline. Which method offers the most versatility?
A2: The Friedländer synthesis is renowned for its efficiency and versatility in creating polysubstituted quinolines.[16] By choosing appropriately substituted 2-aminoaryl ketones and active methylene compounds, a wide array of functionalized quinolines can be accessed. Modern advancements have introduced a plethora of catalytic systems—including ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts—that improve yields and broaden the substrate scope under milder conditions.[16][17]
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Issue 1: The Skraup reaction is dangerously vigorous and results in extensive tar formation.
Q: My Skraup synthesis is extremely exothermic and difficult to control, leading to a low yield of a tarry, black crude product. How can I moderate the reaction and improve the outcome?
A: This is the most common and critical issue with the Skraup synthesis. The reaction's high exothermicity is due to the dehydration of glycerol to acrolein and the subsequent condensation and oxidation steps, all promoted by concentrated sulfuric acid.[3][18]
Causality and Solution:
The uncontrolled reaction rate leads to polymerization and degradation of intermediates, resulting in tar. To mitigate this, you must control the reaction's pace.
-
Use a Moderator : Adding ferrous sulfate (FeSO₄) is the standard and most effective method to make the reaction less violent.[3][18] Boric acid can also be used. These moderators help to control the rate of the exothermic steps.
-
Controlled Reagent Addition : Add the concentrated sulfuric acid slowly and portion-wise to the cooled mixture of aniline, glycerol, and moderator. Maintain efficient cooling in an ice bath during the addition.
-
Optimize Temperature : Heat the mixture gently to initiate the reaction. Once the exothermic phase begins, be prepared to remove the heat source and apply cooling to maintain control. Excessively high temperatures are a primary cause of tarring.[18]
-
Efficient Stirring : Ensure vigorous mechanical stirring throughout the reaction. This helps dissipate heat evenly and prevents the formation of localized hotspots where decomposition is likely to occur.
Issue 2: Low Yields and Polymerization in the Doebner-von Miller Reaction.
Q: My Doebner-von Miller reaction produces a large amount of intractable polymeric material and a very low yield of the desired quinoline. What is causing this?
A: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone.[18][19] This is especially problematic under the strong acidic conditions typically required for the reaction.
Causality and Solution:
The high concentration of the carbonyl compound in the acidic aqueous phase promotes its polymerization over the desired reaction with the aniline.
-
Employ a Biphasic Solvent System : This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene or benzene), its concentration in the acidic aqueous phase (containing the aniline hydrochloride) is kept low.[19][20] This dramatically reduces polymerization and favors the intended reaction pathway.
-
Slow Reactant Addition : Slowly add the α,β-unsaturated carbonyl to the heated, stirred solution of the aniline in acid. This maintains a low steady-state concentration of the carbonyl, minimizing self-condensation.[21]
-
Optimize Catalyst : While strong Brønsted acids are common, consider screening Lewis acids (e.g., ZnCl₂, SnCl₄) which can sometimes provide a better balance between reaction rate and polymerization, especially for sensitive substrates.[19][21]
Issue 3: Poor Regioselectivity in the Combes and Friedländer Syntheses.
Q: I am using an unsymmetrical β-diketone in a Combes synthesis (or an unsymmetrical ketone in a Friedländer synthesis) and obtaining a mixture of regioisomers. How can I control the selectivity?
A: Regioselectivity is a common challenge when using unsymmetrical substrates in these cyclization reactions. The outcome is determined by which carbonyl group of the diketone (Combes) or which α-carbon of the ketone (Friedländer) participates in the key ring-closing step.[12][14]
Controlling Factors and Solutions:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| Steric Hindrance | Cyclization generally occurs at the less sterically hindered position. A bulkier substituent on the diketone or ketone will direct the reaction away from its adjacent carbonyl or α-carbon.[12][18] | Choose substrates where steric differences are pronounced to favor a single isomer. |
| Electronic Effects | In the Combes synthesis, electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, directing cyclization. In the Friedländer synthesis, the electronics of the ketone can influence enolate formation.[12][18] | Modify the electronic properties of your aniline or ketone substrate to favor one cyclization pathway over the other. |
| Catalyst Choice | The nature of the acid catalyst can significantly alter the ratio of regioisomers. For example, in the Combes synthesis, polyphosphoric acid (PPA) may give a different isomer ratio than sulfuric acid.[12][18] In the Friedländer synthesis, specific amine catalysts or ionic liquids can be used to control regioselectivity.[14] | Screen different acid or base catalysts. PPA is a good alternative to H₂SO₄ for the Combes reaction. For Friedländer, explore modern catalytic systems.[13][14] |
| Directing Groups | For the Friedländer synthesis, introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can provide excellent control over the regioselectivity.[13][14] | If feasible, temporarily install a directing group on your ketone substrate to force the desired cyclization. |
Issue 4: Difficulty in Purifying Basic Quinoline Derivatives.
Q: My quinoline derivative streaks badly on a silica gel TLC plate and gives poor separation and/or decomposes during column chromatography. What is the best way to purify it?
A: This is a classic problem. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[22] This strong interaction leads to tailing (streaking) and can even catalyze the decomposition of sensitive compounds on the column.
Causality and Solution:
The acid-base interaction between the product and the stationary phase must be neutralized.
-
Deactivate the Silica Gel : The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or pyridine is sufficient to neutralize the acidic sites on the silica, leading to sharp bands and clean separation.[22]
-
Use an Alternative Stationary Phase : If your compound is particularly sensitive, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for basic compounds.[22] For non-polar derivatives, reversed-phase (C18) chromatography can also be effective.[22]
-
Work Quickly : If you must use silica gel without a modifier, minimize the contact time. Use a wider column and apply pressure ("flash chromatography") to run the column as quickly as possible.
Experimental Protocols
Protocol 1: Catalyst-Free Friedländer Synthesis in Water
This protocol is an example of a green chemistry approach, avoiding harsh catalysts and organic solvents. It is suitable for the reaction of 2-aminobenzaldehydes with ketones possessing α-methylene groups.[23]
-
Reactant Mixture : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the 2-aminobenzaldehyde (1.0 mmol) and the active methylene compound (e.g., acetone, ethyl acetoacetate) (1.2 mmol).
-
Solvent Addition : Add 5 mL of deionized water to the flask.
-
Reaction : Vigorously stir the mixture in a pre-heated oil bath at 70°C.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[24][23]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. If the product precipitates as a solid, collect it by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Extraction : If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Moderated Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol demonstrates the use of a biphasic system to minimize polymerization.[18]
-
Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants : To the flask, add aniline (10 mmol) and concentrated hydrochloric acid (20 mmol) in 20 mL of water.
-
Reactant Addition : In a separate vessel, prepare a solution of crotonaldehyde (12 mmol) in 20 mL of toluene. Add this organic solution to the stirred aqueous mixture in the reaction flask.
-
Reaction : Heat the biphasic mixture under reflux with vigorous stirring for 4-6 hours.
-
Work-up : Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.
-
Isolation : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 20 mL). Combine all organic layers, wash with brine, dry over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.
References
-
Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline.
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
A review on synthetic investigation for quinoline- recent green approaches . Journal of the Indian Chemical Society.
-
Combes quinoline synthesis . Wikipedia.
-
Troubleshooting low yield in Friedländer synthesis of quinolines . Benchchem.
-
Preparation and Properties of Quinoline . SlideShare.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Recent Progress in the Synthesis of Quinolines . Current Organic Synthesis, 18.
-
Green Synthesis of Quinoline and Its Derivatives . International Journal of Pharmaceutical Sciences Review and Research.
-
Skraup Quinoline Synthesis Mechanism | Organic Chemistry . YouTube.
-
troubleshooting side reactions in the synthesis of quinoline derivatives . Benchchem.
-
Technical Support Center: Doebner-von Miller Quinoline Synthesis . Benchchem.
-
Friedländer Quinoline Synthesis . Alfa Chemistry.
-
optimizing solvent and base conditions for quinoline synthesis . Benchchem.
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review . ResearchGate.
-
byproduct formation in the Doebner-von Miller reaction . Benchchem.
-
QUINOLINE FOR SYNTHESIS . Loba Chemie.
-
QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET . Techno PharmChem.
-
Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone . Benchchem.
-
QUINOLINE For Synthesis . Alpha Chemika.
-
Quinoline CAS 91-22-5 | 802407 . Merck Millipore.
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions . Organic Chemistry Portal.
-
Safety Data Sheet: quinoline . Chemos GmbH & Co.KG.
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines . Heliyon, 11(2), e41709.
-
Advances in polymer based Friedlander quinoline synthesis . PubMed Central (PMC).
-
synthesis of quinoline derivatives and its applications . Slideshare.
-
Combes Quinoline Synthesis . Cambridge University Press.
-
The Skraup Synthesis of Quinolines . ResearchGate.
-
Combes quinoline synthesis | Request PDF . ResearchGate.
-
Technical Support Center: Purification of Quinoline Derivatives . Benchchem.
-
Skraup reaction . Wikipedia.
-
Zhang, S., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies . MDPI.
-
Recent Advances in Metal-Free Quinoline Synthesis . PubMed Central (PMC).
-
Quinoline . Scanned Document.
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . ACS Publications.
-
Zhang, L., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation . Semantic Scholar.
-
Doebner–Miller reaction . Wikipedia.
-
Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways . MDPI.
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemos.de [chemos.de]
- 9. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 10. iipseries.org [iipseries.org]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
minimizing byproduct formation in the synthesis of Schiff bases
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of Schiff bases, or imines, is a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1][2][3] The formation of the characteristic azomethine group (-C=N-) through the condensation of a primary amine with an aldehyde or ketone is, in principle, a straightforward reaction.[1][3] However, the reversible nature of this reaction and the potential for various side reactions often lead to challenges in obtaining pure products. This guide provides a comprehensive troubleshooting resource to help you navigate the common pitfalls of Schiff base synthesis and minimize the formation of unwanted byproducts.
Understanding the Equilibrium: The Root of Many Challenges
The synthesis of a Schiff base is an equilibrium process.[4] The initial nucleophilic addition of the amine to the carbonyl compound forms an unstable carbinolamine intermediate.[1][5] This is followed by the elimination of a water molecule to yield the imine.[5][6]
Reactants [label="Aldehyde/Ketone + Primary Amine", fillcolor="#34A853"]; Carbinolamine [label="Carbinolamine Intermediate", fillcolor="#FBBC05"]; Products [label="Schiff Base + Water", fillcolor="#EA4335"];
Reactants -> Carbinolamine [label="+ H⁺ (catalyst)"]; Carbinolamine -> Reactants [label="- H⁺"]; Carbinolamine -> Products [label="- H₂O"]; Products -> Carbinolamine [label="+ H₂O (Hydrolysis)"]; }
Caption: Equilibrium of Schiff Base Formation.To drive the reaction towards the desired Schiff base, the equilibrium must be shifted to the right. This is typically achieved by removing water as it is formed.[7][8] Failure to do so is a primary reason for low yields and the presence of starting materials in the final product.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction is not going to completion, and I have a significant amount of unreacted starting materials.
Q: I've run my reaction for several hours, but TLC and NMR analysis show both my starting amine and carbonyl are still present. What's going on?
A: This is a classic case of the reaction reaching equilibrium without being driven to completion. The presence of water, a byproduct of the condensation, facilitates the reverse reaction (hydrolysis) back to the starting materials.[6]
Solutions:
-
Water Removal: The most critical factor is the efficient removal of water.[7]
-
Dean-Stark Apparatus: For reactions run at reflux in a solvent that forms an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective.[7]
-
Drying Agents: For reactions at room temperature or with solvents that do not form a suitable azeotrope, the addition of a drying agent directly to the reaction mixture is necessary.
-
-
Catalysis: The reaction is often catalyzed by a small amount of acid.[1][5]
-
Optimal pH: The rate of Schiff base formation is pH-dependent, with an optimal range typically between 4 and 5.[9][10]
-
Catalyst Choice: A few drops of glacial acetic acid are commonly used.[9] Strong acids should be avoided as they can protonate the amine, rendering it non-nucleophilic and halting the reaction.[1][9]
-
Experimental Protocol: General Schiff Base Synthesis with Water Removal
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.1 equiv) in a suitable solvent (e.g., toluene, ethanol, or dichloromethane).
-
Method A (Dean-Stark): If using a Dean-Stark apparatus, fill the side arm with the reaction solvent.
-
Method B (Drying Agent): If not using a Dean-Stark, add activated 3Å or 4Å molecular sieves (approximately 1-2 g per 10 mmol of limiting reagent).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (for Dean-Stark) or stir at the desired temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.
-
Filter to remove the molecular sieves (if used).
-
Remove the solvent under reduced pressure to obtain the crude product.
Issue 2: My final product is contaminated with a byproduct that I can't easily separate.
Q: I've purified my Schiff base by recrystallization, but I still see impurities in the NMR. What are these byproducts and how can I get rid of them?
A: Several side reactions can occur, leading to byproducts that may co-purify with your desired Schiff base.
Common Byproducts and Their Mitigation:
-
Aldol Condensation/Self-Condensation of the Carbonyl: Aldehydes and ketones with α-hydrogens can undergo self-condensation, especially under basic conditions or with prolonged heating.
-
Solution:
-
Maintain a slightly acidic pH (4-5) to favor imine formation over aldol condensation.[10]
-
Add the amine to the carbonyl compound (rather than the reverse) to keep the concentration of the free carbonyl low at any given time.
-
Use milder reaction conditions (lower temperature, shorter reaction time) if possible.
-
-
-
Amine Self-Condensation or Oxidation: Some amines, particularly aromatic amines, can be susceptible to oxidation or self-condensation, leading to colored impurities.
-
Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]
-
Use freshly distilled or purified amines.
-
-
-
Michael Addition: If your aldehyde or ketone is α,β-unsaturated, the amine can undergo a Michael (1,4-) addition in addition to the desired (1,2-) imine formation.
-
Solution:
-
Use aprotic solvents to disfavor the proton transfer steps required for Michael addition.
-
Employ milder reaction conditions and carefully monitor the reaction to stop it once the imine is formed.
-
In some cases, using a Lewis acid catalyst can favor the 1,2-addition.
-
-
Purification Strategies for Stubborn Impurities:
| Purification Method | When to Use | Key Considerations |
| Recrystallization | Often the first and most effective method for crystalline Schiff bases. | Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, dichloromethane/hexane).[11] |
| Column Chromatography | When recrystallization fails or for non-crystalline products. | Be cautious with silica gel as its acidic nature can cause hydrolysis of the Schiff base on the column. Using neutral alumina is a safer alternative.[9][11] |
| Washing with a Saturated Sodium Metabisulfite Solution | To remove unreacted aldehyde. | This method selectively reacts with the aldehyde to form a water-soluble bisulfite adduct.[9] |
Issue 3: My Schiff base decomposes upon storage or during workup.
Q: I successfully synthesized my Schiff base, but it seems to be unstable. What causes this and how can I prevent it?
A: The stability of a Schiff base is highly dependent on its structure and the conditions it is exposed to.
Factors Affecting Stability and Prevention Strategies:
-
Hydrolysis: The imine bond is susceptible to hydrolysis, especially in the presence of moisture and acid.[11][12]
-
Tautomerization: Schiff bases derived from aliphatic aldehydes with α-hydrogens can tautomerize to the more stable enamine form.[11] This is often catalyzed by traces of acid or moisture.[11]
-
Prevention:
-
Thoroughly remove any acid catalyst during workup.
-
Store under strictly anhydrous conditions.[11]
-
-
-
Thermal Decomposition: Some Schiff bases are thermally labile and can decompose upon heating.[11]
-
Prevention:
-
Avoid excessive heating during purification (e.g., use a rotary evaporator at a lower temperature).
-
Store the product at a low temperature, such as in a refrigerator or freezer.[11]
-
-
Start [label="Aldehyde/Ketone + Amine", fillcolor="#34A853"]; Desired [label="Schiff Base", fillcolor="#4285F4"]; Aldol [label="Aldol Condensation Product", fillcolor="#EA4335"]; Michael [label="Michael Addition Product", fillcolor="#EA4335"]; Hydrolysis [label="Hydrolysis (Starting Materials)", fillcolor="#FBBC05"]; Tautomerization [label="Enamine", fillcolor="#FBBC05"];
Start -> Desired [label="Desired Pathway\n(-H₂O)"]; Start -> Aldol [label="Side Reaction\n(α-hydrogens present)"]; Start -> Michael [label="Side Reaction\n(α,β-unsaturated carbonyl)"]; Desired -> Hydrolysis [label="Decomposition\n(+H₂O)"]; Desired -> Tautomerization [label="Decomposition\n(aliphatic aldehyde w/ α-H)"]; }
Caption: Common Byproduct and Decomposition Pathways.Frequently Asked Questions (FAQs)
Q1: Can I use a secondary amine to synthesize a Schiff base? No, the reaction of a secondary amine with an aldehyde or ketone will lead to the formation of an enamine, not an imine.[5] The nitrogen of a secondary amine does not have the necessary proton to be eliminated in the final step of imine formation.
Q2: Is it always necessary to use a catalyst? While some highly reactive aldehydes and amines may react without a catalyst, an acid catalyst is generally used to accelerate the rate-determining dehydration step of the carbinolamine intermediate.[13]
Q3: My starting amine is a salt (e.g., hydrochloride). Can I use it directly? No, you will need to neutralize the amine salt with a base (e.g., triethylamine, sodium hydroxide) to generate the free amine before adding it to the reaction. The protonated amine is not nucleophilic enough to react with the carbonyl.[1]
Q4: What is the role of a catalyst in byproduct formation? While a catalyst is crucial for the desired reaction, an incorrect choice or concentration can promote side reactions.[14] As mentioned, strong acids can inhibit the reaction, while a basic catalyst (which is generally not used for this reaction) would strongly promote aldol-type side reactions. The ideal is a catalytic amount of a weak acid.
Q5: How can I confirm the formation of my Schiff base? Spectroscopic methods are essential for characterization.
-
FT-IR: Look for the appearance of a C=N stretching band, typically in the range of 1690-1640 cm⁻¹. You should also see the disappearance of the C=O stretch from the starting carbonyl and the N-H bends from the primary amine.
-
¹H NMR: The most characteristic signal is the proton on the imine carbon (the azomethine proton, -CH=N-), which typically appears as a singlet in the range of δ 8-9 ppm.
-
¹³C NMR: The imine carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.
By understanding the underlying principles of Schiff base formation and the potential side reactions, you can effectively troubleshoot your syntheses and optimize your reaction conditions to obtain high yields of pure products.
References
-
How to purify Schiff base product? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. (1991). Chinese Chemical Letters, 2(12), 921-924. Retrieved from [Link]
-
How to purify Schiff base? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of the Model Reaction Conditions for the Preparation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of Reaction Conditions | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018). Retrieved January 12, 2026, from [Link]
-
Ni-Schiff-Base Complex Hydrolysis by saving Acid-labile Groups | Protocol Preview. (2022). JoVE. Retrieved from [Link]
-
“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to avoid imine bond breakage when complexing iron (III) with a schiff base ligand using the acidic FeNO3 or FeCl3 iron (III) salts? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Perfecting a Synthesis Pathway for the Production of a Family of Schiff Base Ligands for Complexing into NN'OS Coordination Spheres. (n.d.). Retrieved January 12, 2026, from [Link]
-
Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). International Journal of Creative Research Thoughts, 10(6). Retrieved from [Link]
-
Imine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
How can i remove the formed water in schiff base synthesis to shift the equilibrium towards the imine? | ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (2021). Molecules, 26(6), 1735. Retrieved from [Link]
-
(PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022). Retrieved January 12, 2026, from [Link]
-
On the Mechanism, Substituent Effects, and Intramolecular Catalysis in Schiff Base Hydrolysis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
-
Catalytic Efficiency of Schiff Base Metal Complexes in Organic Transformations - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 1-2. Retrieved from [Link]
-
Schiff base - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Imine (Schiff Base) and Reduction of imine - YouTube. (2023). Retrieved January 12, 2026, from [Link]
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles | Journal of Chemical Education. (2023). Journal of Chemical Education, 100(11), 4583–4589. Retrieved from [Link]
-
How do I remove the byproducts in a schiff base condensation? - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry - YouTube. (2021). Retrieved January 12, 2026, from [Link]
-
Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview - JoVE. (2023). Retrieved January 12, 2026, from [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
Navigating Vilsmeier-Haack Formylation Beyond Phosphorus Oxychloride: A Technical Support Guide
Welcome to the Technical Support Center for advanced Vilsmeier-Haack (V-H) methodologies. This guide is designed for researchers, scientists, and drug development professionals seeking to explore and troubleshoot V-H reactions using alternatives to the conventional phosphorus oxychloride (POCl₃). As a senior application scientist, I have compiled this resource to provide not only procedural guidance but also the underlying scientific rationale to empower you in your experimental endeavors. Our focus is on ensuring scientific integrity through robust, reproducible protocols and a thorough understanding of the reaction mechanisms at play.
Frequently Asked Questions (FAQs)
This section addresses common initial inquiries regarding the use of alternative reagents in the Vilsmeier-Haack reaction.
Q1: Why should I consider an alternative to phosphorus oxychloride for the Vilsmeier-Haack reaction?
While POCl₃ is a cost-effective and widely used reagent for generating the Vilsmeier reagent from N,N-dimethylformamide (DMF), it presents several challenges.[1] POCl₃ is highly corrosive and moisture-sensitive, and its use can sometimes lead to the formation of difficult-to-remove phosphorus-containing byproducts, complicating product purification.[2][3] Alternative reagents can offer milder reaction conditions, cleaner reactions, and in some cases, improved yields or regioselectivity.[4]
Q2: What are the most common and effective alternatives to POCl₃?
Several reagents have emerged as viable alternatives for the in situ formation of the Vilsmeier reagent. The most frequently employed include:
-
Oxalyl chloride ((COCl)₂): Known for its high reactivity and the generation of volatile byproducts (CO, CO₂, and HCl), which simplifies workup.
-
Thionyl chloride (SOCl₂): Another reactive acid chloride that produces gaseous byproducts (SO₂ and HCl). It is generally less expensive than oxalyl chloride.
-
Cyanuric chloride (TCT): A solid, less hazardous alternative that can be effective for the formylation of a range of substrates.[5]
Q3: How does the choice of reagent affect the reactivity of the Vilsmeier reagent?
The reactivity of the Vilsmeier reagent, a chloroiminium salt, is influenced by the counter-ion generated from the activating agent.[6] While the fundamental electrophilic species, [(CH₃)₂N=CHCl]⁺, remains the same, the overall reaction kinetics and side-product profiles can differ. For instance, the Vilsmeier reagent generated from oxalyl chloride is often considered more reactive, allowing for lower reaction temperatures.[7]
Q4: Are there any "greener" alternatives to traditional V-H reagents?
The development of more environmentally benign methods is an ongoing area of research. Phthaloyl dichloride has been explored as a "greener" alternative for generating the Vilsmeier reagent, with the byproduct, phthalic anhydride, being easily recoverable.[4] Additionally, catalytic versions of the Vilsmeier-Haack reaction are being developed to minimize the use of stoichiometric hazardous reagents.[8]
Troubleshooting Guides for Alternative V-H Reagents
This section provides detailed troubleshooting for specific issues you may encounter when using alternatives to POCl₃.
Guide 1: Oxalyl Chloride
Issue 1: My reaction is too vigorous and I'm observing significant byproduct formation.
-
Causality: Oxalyl chloride is highly reactive with DMF, leading to a rapid and exothermic formation of the Vilsmeier reagent. If the temperature is not carefully controlled, this can lead to side reactions and decomposition of the reagent or product.
-
Solution:
-
Strict Temperature Control: Always add oxalyl chloride dropwise to a cooled solution of DMF (typically 0 °C or lower). Use an efficient cooling bath (ice-salt or dry ice-acetone) to maintain a low internal temperature throughout the addition.
-
Slow Addition: The rate of addition is critical. A slow, controlled addition minimizes the exotherm.
-
Solvent Choice: Using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to better dissipate heat.
-
Issue 2: My yields are low and inconsistent, even with temperature control.
-
Causality: Low yields can stem from several factors, including moisture contamination, suboptimal stoichiometry, or insufficient reaction time.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e-g., nitrogen or argon). Use anhydrous DMF and solvents.
-
Reagent Purity: Use freshly opened or properly stored oxalyl chloride. Over time, it can decompose.
-
Stoichiometry: While catalytic amounts of DMF are sometimes cited, for many substrates, a stoichiometric amount of both DMF and oxalyl chloride relative to the substrate is necessary.[9] Experiment with varying the molar ratios to find the optimal conditions for your specific substrate.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Guide 2: Thionyl Chloride
Issue 1: The reaction is sluggish, and I have a significant amount of unreacted starting material.
-
Causality: The Vilsmeier reagent generated from thionyl chloride may be less reactive than that from oxalyl chloride or POCl₃ in some cases. The reaction may require more forcing conditions.
-
Solution:
-
Increase Temperature: After the initial formation of the Vilsmeier reagent at a low temperature, gradually warm the reaction mixture to room temperature or even heat it to reflux, depending on the reactivity of your substrate.[10]
-
Increase Reaction Time: Some reactions with thionyl chloride simply require longer reaction times. Monitor the reaction over an extended period.
-
Excess Reagent: Using a slight excess of the thionyl chloride/DMF adduct may be necessary to drive the reaction to completion.
-
Issue 2: I'm observing charring or decomposition of my product during the reaction.
-
Causality: While heating can improve conversion, sensitive substrates may decompose under prolonged heating in the acidic reaction medium.
-
Solution:
-
Find the Optimal Temperature: Carefully screen a range of temperatures to find a balance between an acceptable reaction rate and minimal decomposition.
-
Controlled Heating: Use a pre-heated oil bath and monitor the internal temperature of the reaction closely.
-
Consider a Milder Alternative: If your substrate is particularly sensitive, thionyl chloride may not be the ideal reagent. Consider switching to a milder system or a catalytic approach.
-
Guide 3: Cyanuric Chloride (TCT)
Issue 1: My reaction is not proceeding, or the conversion is very low.
-
Causality: The formation of the active Vilsmeier reagent from solid TCT and DMF can be slower and less efficient than with liquid acid chlorides.
-
Solution:
-
Pre-formation of the Reagent: It is often beneficial to pre-form the Vilsmeier reagent by stirring TCT and DMF together (often with gentle heating) before adding the substrate.[11]
-
Solvent Effects: The choice of solvent can be crucial. Dioxane has been reported to be an effective solvent for this system.[11]
-
Reaction Time and Temperature: Reactions with TCT may require longer reaction times and elevated temperatures to achieve good conversion.
-
Issue 2: The workup is complicated by the presence of solid byproducts.
-
Causality: The reaction of TCT with DMF generates triazine byproducts, which can sometimes precipitate and complicate the isolation of the desired product.
-
Solution:
-
Filtration: In some cases, the byproducts can be removed by filtration before the aqueous workup.
-
Aqueous Workup and Extraction: A standard aqueous workup followed by extraction with an appropriate organic solvent is usually effective. The triazine byproducts often have different solubility profiles than the formylated product.
-
Chromatography: Purification by column chromatography is frequently necessary to separate the product from any remaining byproducts.
-
Comparative Data of Alternative Vilsmeier-Haack Reagents
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | 0 °C to reflux | Inexpensive, widely used and well-documented.[1] | Corrosive, moisture-sensitive, phosphorus byproducts can complicate workup.[2][3] |
| Oxalyl Chloride ((COCl)₂) | -20 °C to room temperature | Highly reactive, volatile byproducts (CO, CO₂, HCl) simplify workup. | More expensive than POCl₃ and SOCl₂, highly reactive and requires careful temperature control. |
| Thionyl Chloride (SOCl₂) | 0 °C to reflux | Less expensive than oxalyl chloride, volatile byproducts (SO₂, HCl). | Can be less reactive than oxalyl chloride, may require heating which can be detrimental to sensitive substrates.[10] |
| Cyanuric Chloride (TCT) | Room temperature to reflux | Solid, less hazardous to handle than liquid acid chlorides.[5] | Slower reaction rates, may require pre-formation of the reagent, solid byproducts can complicate workup.[11] |
| Phthaloyl Dichloride | Room temperature to 60°C | "Greener" alternative, byproduct (phthalic anhydride) is easily recovered.[4] | Less commonly used, may require specific reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation using Oxalyl Chloride
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) and anhydrous dichloromethane (DCM) (sufficient to ensure stirring).
-
Cool the flask to 0 °C using an ice bath.
-
Add oxalyl chloride (1.1 equivalents) dropwise to the stirred DMF solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium acetate).
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation using Thionyl Chloride
-
Follow steps 1 and 2 from Protocol 1.
-
Substitute thionyl chloride (1.1 equivalents) for oxalyl chloride and add it dropwise to the cooled DMF solution.
-
After the addition is complete, stir at 0 °C for 30 minutes.
-
Add the substrate solution as described in Protocol 1.
-
Allow the reaction to warm to room temperature and, if necessary, heat to 40-80 °C, monitoring by TLC.
-
Follow the workup and purification procedure outlined in Protocol 1.
Mechanistic Insights and Visualizations
The formation of the electrophilic Vilsmeier reagent is the crucial first step in the reaction. The mechanism is similar for all acid chloride activators.
Caption: Generalized formation of the Vilsmeier reagent.
The subsequent electrophilic attack on the aromatic substrate and hydrolysis to the aldehyde product follows a well-established pathway.
Caption: General mechanism of the Vilsmeier-Haack reaction.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 2(4), 483-498.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. Retrieved from [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Scott, M. D., & Spedding, H. (1968). Vilsmeier adducts of dimethylformamide. Journal of the Chemical Society C: Organic, 1603-1609.
- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
- BenchChem. (2025).
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. Vilsmeier reagent. Retrieved from [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355–686.
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
Name-Reaction.com. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajanna, K. C., et al. (2012).
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Retrieved from [Link]
- Gupton, J. T., & Andrews, S. A. (1986). Methanimidamide, N,N-dimethyl-N'-(4-methylphenyl). Organic Syntheses, 64, 152.
- Organic Syntheses. (2021). Catalytic Vilsmeier-Haack Reaction. 101, 21-34.
-
Reddit. (2024). Vilsmeier Haack Reaction. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (2007).
- BenchChem. (2025).
- Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Scientific Research.
- Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Sharma, G., & Kumar, A. (2014).
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194.
- Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26604-26629.
- Liu, Y., et al. (2023). Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds. Organic Process Research & Development.
- Ali, T. E., & Abdel-Kariem, S. M. (2012). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up and Synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Welcome to the technical support resource for the synthesis of 2-Chloro-6-methoxyquinoline-3-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis, particularly during scale-up. As a key intermediate in pharmaceutical development, mastering its synthesis is crucial.[1][2] This document provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter.
Synthesis Overview: The Vilsmeier-Haack Reaction
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-(4-methoxyphenyl)acetamide (also known as N-(4-anisyl)acetamide), using the Vilsmeier reagent. The reagent is typically prepared in situ from a formamide, like N,N-Dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5]
The reaction proceeds through a cyclization and formylation mechanism, yielding the desired quinoline structure. While robust, the reaction is sensitive to several parameters that become increasingly critical during scale-up.
Caption: Vilsmeier-Haack reaction pathway for this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis at the lab scale.
Question: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?
Answer: This is a common and frustrating issue that can usually be traced back to one of four key areas:
-
Reagent Quality and Purity:
-
Causality: The Vilsmeier reagent is highly reactive and susceptible to decomposition by moisture. Any water present in the DMF will consume the POCl₃, preventing the formation of the active formylating agent.[4] Similarly, old or degraded POCl₃ will be less effective. DMF can also decompose over time to form dimethylamine, which can react with the Vilsmeier reagent and cause side reactions.[6]
-
Solution: Always use anhydrous DMF (preferably from a freshly opened bottle or one stored under inert gas) and fresh, high-purity POCl₃. If you suspect your DMF is old, check for a fishy odor, which indicates dimethylamine contamination.[6]
-
-
Reaction Temperature and Duration:
-
Causality: Temperature control is critical. The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-10°C) to prevent uncontrolled reaction or degradation.[7] The subsequent cyclization step requires heating, typically to 80-90°C, to proceed at a reasonable rate.[4] Insufficient heating time will lead to an incomplete reaction.
-
Solution: Maintain strict temperature control throughout the process. Use an ice bath for the initial reagent formation and a well-controlled heating mantle or oil bath for the main reaction phase. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 16 hours depending on the substrate and conditions.[4][8]
-
-
Incorrect Stoichiometry of Reagents:
-
Causality: The molar ratio of the reactants is a determining factor for yield. While the substrate is the limiting reagent, an insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.
-
Solution: Optimization studies have demonstrated that using a significant excess of POCl₃ can maximize the product yield. A common starting point is a molar ratio of approximately 1:3:7 for N-(4-anisyl)acetamide : DMF : POCl₃.[9]
-
-
Improper Work-up Procedure:
-
Causality: The work-up step is not merely for purification; it is the final chemical step (hydrolysis) that converts the cyclized intermediate into the final aldehyde product. The reaction mixture is highly acidic.
-
Solution: The reaction mixture should be carefully poured onto a large amount of crushed ice while still warm.[4][7] This quenches the reaction and facilitates the hydrolysis and precipitation of the product. Delaying this step can prevent the product from precipitating correctly.[4] Following the quench, the acidic solution must be neutralized or made slightly basic (e.g., with sodium bicarbonate or sodium hydroxide solution) to ensure the quinoline product, which can be protonated and water-soluble in strong acid, precipitates fully.
-
Question: My reaction mixture has turned into a dark, viscous tar. What went wrong?
Answer: Tar formation is a clear sign of decomposition and polymerization side reactions. The primary culprits are:
-
Excessive Heat: Overheating the reaction mixture beyond the optimal range (e.g., >100°C) is the most common cause of product and reagent decomposition, leading to the formation of polymeric byproducts.[7]
-
Air/Moisture Leaks: While a minor leak might lower yield, a significant ingress of air and moisture can lead to oxidative side reactions and reagent decomposition, contributing to the formation of colored impurities and tar.[7]
-
Incorrect Reagent Ratios: Using a grossly incorrect stoichiometry can promote various side reactions that result in tar formation.[7]
To resolve this, ensure your glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a calibrated thermometer and a reliable heating source to strictly maintain the reaction temperature.
Caption: A decision workflow for troubleshooting common synthesis issues.
Scale-Up Challenges
Transitioning from a bench-scale reaction to a pilot plant or manufacturing scale introduces new challenges, primarily related to mass and heat transfer.
Question: The Vilsmeier reagent formation is highly exothermic. How can we manage this on a large scale to ensure safety and prevent reagent decomposition?
Answer: This is a critical safety and quality consideration. Uncontrolled exotherms can lead to dangerous pressure build-up and reagent degradation.
-
Causality: The reaction between DMF and POCl₃ has a significant heat of reaction. In a large reactor, the surface-area-to-volume ratio decreases, making passive cooling through the reactor jacket less efficient than in laboratory glassware.
-
Solution:
-
Feed-Controlled Reaction: Do not mix the full quantities of DMF and POCl₃ at once. A semi-batch approach, where POCl₃ is added slowly and controllably to the DMF already in the reactor, is mandatory. The addition rate should be dictated by the reactor's ability to remove heat, maintaining a constant, low temperature (0-10°C).
-
Use of Process Simulation: Before scaling up, use reaction calorimetry (e.g., using HEL Auto-MATE or similar systems) to determine the thermokinetic parameters of the reaction.[10] This data allows you to model the heat flow on a larger scale and establish safe addition rates and cooling requirements.[10]
-
Solvent Choice: While DMF is often the solvent, using a co-solvent like dichloromethane can help manage the reaction profile.[10] However, this will require additional downstream processing for solvent removal.
-
Question: How can I ensure efficient mixing and prevent localized "hot spots" in a large reactor?
Answer: Poor mixing can lead to localized overheating and areas of high reagent concentration, causing side reactions and reducing yield.
-
Causality: As the reaction mass increases, ensuring homogeneity becomes more challenging. The viscosity of the reaction mixture can also change, further impeding efficient mixing.
-
Solution:
-
Reactor and Impeller Design: Use a reactor with an appropriate baffle design and an impeller (agitator) suited for the viscosity of the reaction medium. Sub-surface addition of the POCl₃ can help ensure it reacts before reaching the vessel walls.
-
Monitoring: Use multiple temperature probes within the reactor to monitor for thermal gradients, which would indicate poor mixing.
-
Stirring Rate: The agitation speed must be optimized. Too slow, and mixing is inefficient; too fast, and you can introduce shear stress or splashing. This is typically determined during process development studies.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Key Considerations for Scale-Up |
| Reagent Addition | Manual dropwise addition | Metered pumping (feed-controlled) | Rate must be tied to cooling capacity.[10] |
| Temperature Control | Ice bath / Heating mantle | Jacketed reactor with thermal fluid | Slower thermal response; requires predictive control. |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer/impeller | Baffles are crucial; monitor power draw for viscosity changes. |
| Work-up | Pouring into beaker of ice | Reverse addition: pumping mixture into a cooled quench vessel | Ensure quench vessel has sufficient cooling and agitation. |
Frequently Asked Questions (FAQs)
-
Q1: What analytical methods are best for monitoring reaction completion and product purity?
-
A1: Thin Layer Chromatography (TLC) is the most common method for in-process monitoring due to its speed.[8] For final product analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is standard. Structural confirmation is achieved using ¹H NMR and ¹³C NMR spectroscopy, and IR spectroscopy can confirm the presence of the key aldehyde functional group.[3]
-
-
Q2: How should the crude product be purified?
-
Q3: What are the primary safety hazards associated with this reaction?
-
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The exothermic nature of the reagent mixing requires careful temperature control to prevent runaway reactions.
-
Detailed Experimental Protocol (Lab Scale)
This protocol is a representative procedure based on literature reports.[9][11]
Step 1: Vilsmeier Reagent Preparation
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (e.g., 2.3 mL, 30 mmol).
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add freshly distilled phosphorus oxychloride (POCl₃) (e.g., 6.5 mL, 70 mmol) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.[12]
Step 2: Reaction with Acetanilide
-
Add N-(4-anisyl)acetamide (1.65 g, 10 mmol) portion-wise to the prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90°C using an oil bath.
-
Maintain this temperature for 15-16 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[3][9]
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool slightly (to approx. 60-70°C).
-
In a separate large beaker, prepare a slurry of crushed ice and water (approx. 500 g).
-
Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring.[7][9]
-
A solid precipitate should form. Continue stirring for 30 minutes as the ice melts.
-
Neutralize the slurry by slowly adding a saturated solution of sodium bicarbonate or 10% NaOH until the pH is ~7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product under vacuum to yield crude this compound.
Step 4: Purification
-
Purify the crude product by recrystallization from a petroleum ether/ethyl acetate mixture to obtain a white or pale yellow solid.[9][11]
References
- BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH28Euk1Zfek_2YPeYrHnw7JnQst2EZ-OD7gjCmjNbPcLEC5MnohRbWEjXbyDkDph-yHesRPncyX8fJp1ais7u5yjYaBackPXBrPhhju5jm2mf2JcHiOFSY9Ja3BqGNOrCpmbSzshyMlYHXwfagRDrPAvmeoEIeghklVlU1M0QZsDJGqHZ6cGOIMlYrUnzwsczyqbY6tJLEfCBiGmCxDZZJrp0pNeOzyg0myLTJtyU=]
- Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSHs-HTdlDITdq1CJSgR6Lv9x2dKzpYfoODafvgyBrNh5J0M2EjDvQCi8W-8ieCUG7t9_3jIsqACDylf6wmKJRW5OdeBvPUz0lUZeP-_9entDkcGXpC4YV7CoRIKjkx5dZgopnLsxW4YnW5A0rwVBSkEvwob_fNvFcaI-LF1IgvLPbvrINvceEXNvDHrmSxGBYg==]
- BenchChem. (n.d.). Technical Support Center: The Vilsmeier-Haack Reaction for Quinoline Synthesis. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5lDqp5M2tdvWhYwb51rzODfIO1Kla9cWFvXjbeG3bLuo2b96pUXjW9D_rE_rpWtzixuZRg-Bgbf1HdiAKn-mDbHsluxLd8eRthJs9Wq9KnAiHc6FTkrsM9k4Qm8ajmIvU3j1RR9q3-wtlFdzEc-FU6rr9Fp2WrDSNCIPDsIxhsxNkjAJAaDGZmc2P8H-BD0oDOtSlzQ1FX6OWUOxGGoOkT6sXP8ZZh4U8RlE=]
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from NROChemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi9yEelqzfMjVUelr33fwahG-tufMs36XJ0O4QSuDyWXrUTBjne_qcKPBKYOHFWAVv0qRioQWTztb_p73hizXrsAYJXZOuG5C0hh29oNW32BeNDXtnkp4I1Gp8tZw5Jx8VjRUrPhhRvyvq3kyc]
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHouQF1VxNfuRn5noZwLqoR8CZpvj_X1Hoap6bz_lgcjghQWYpoVJN2emCd5HsJc26MT-odBe5LT8rlpi2mxaye5hGY9GYVyenveTX3Ni6SAb0-MpP9xAMky_fKINi9Mtww6Eq5T7oiNihn]
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQU0d3s0XA1r1EI62Rk63VmwVwFiv66Nke_JM3zFfRfWEEl-Ey2qMl62UwQDanhxwk6MEMSw40TqbWtlsZtuq3Fyg7GZcZHhsktbuwgt4U2bvOHIubhDU0DI_5HBypaPwRRIq9mb4E9AhR3cnKsGzJq859Jd51lxz84sre1prNdKKA1q-ZJBvcUVVFhq_QvWKWgHMK0htbdQ==]
- Organic Process Research & Development. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxs8NUeIrMU8hnB_KH9B2AkpGrGhw9XTVyohApg84zrdBscjUuzvSCQvegwfKs1NDPejxCMt6kagQ4sZRzULnYeZ-F1dyVpDev3xikvKJ5xnIyngdQgPwvCxAExNad7UopgYGO8c1iMnU=]
- Subashini, R., et al. (2009). This compound. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEQnWkqdElexlUtt6kK6CPvPcZhe6Ws-RHWvZVxhLpXd-5W0q7w0YhLqE5yFmBdXo_wzOHKvPFcBShf_MDEo7kmbpE3IgCz8YxV7qyot764UeHD7-NRgKtm9Og3LQaZ4GxJqtq7cEZy5ht0S8=]
- Mali, P. C., et al. (2011). 2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2QQotOntfGRB7CtFrflUUnIH-P233YN7-QFxE1kIdUGtG8f64D_aq3oLdwiY35hfsKzD8fNAQ4vCJZCJ-fYrSiAsdAKe8lTgHFQw4KSDrP2J-IAAQPndZngnfWPwDJSZcUl4rtnvPYBZLiI=]
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFhq6G3WZUMwDFczix_-sKi5RB4kDm8Dc0EoR6dnPs77Rs7oZ9WyfKfvuKh9uWoLWSxrYrm7z9oaz1YHe7c_ewkpmSg0oReN1tBS1NHy8ZKsQ9rZI-yy76Lq-Hca1U6eN5c0rbyV0Z4BTr7TBT9bVrQ9Q8SW9w9IzaSc08Y0KrhWz-M6vlj1YeEH5Ym6ogA6Ivbc-gxQroNyxFP-YQo0GHckBTkzEGiffBtR8=]
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8vw21p8aUxMta-_pzpihJkIBVj0v21iZ6Ag43wDLPhXd0rGdFo1wiR1mhzaA2xT-REB8zZaP_NTGgy0vc2gm-E0D8y4L0h2_OBSfLUvPdWvLvciZ6y9s_b_cEw1wQh0RYKDwua3Qy_QsBhvU=]
- Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Organic Chemistry: An Indian Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh7NUGTsZ8Lu2N9XMinhLrIIr4JKQ22X8EoJDUszKbc9mMDfWKYkJZy28CBuUJUKRwP4mU1p-ovW-OK2c_KO6CYakl4TO4Ro8ryeMpUsQwS_tuk-8fWXXtYFb6nkKag4ZbttOfZWUjxI2ZmlCCtqMpEDc=]
- Woźniak, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxlBBZWML_sSMDoEbFnTvK5hX-rIlfEnwfrtpTtZnXtSJus_VvdKqR2ut_7qrvlnAxdzQRylxfCPSxIpmgQ1I9sUdFLR2qqtrV19AhYy5vydknLNg9Pmk9O6BkttZqLGSf2qTPgOR6dpejL74=]
- Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkD2DsxPZgqC_7rvylZxJPDf6RUv1lw835PUgIUddAChHOdB76UFkgFDpWtqc0HN_RcT9J9wcnHyxzlWixU3nFTRIlcNgzBPp6zclW42UDsc4kaJ3kupbPQ60xPbiGGxFAR5aQ2gZi8iEOjfuWWScU3BIuwNhHrT8yjdQFCXi6rMZDy2JRXjJlSrTkCsEUZJL_dk_4mrM=]
- Subashini, R., et al. (2009). This compound. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4HV5jSS4XMbxX01m23q2yS_DxgH78dRbDOX8BN8lXsn15XLJWLjcOD_POH-eDoU95s7WOFiBkAXKNdQf1_bI5nrtlPLvYhTCg3QDm5LsaLhsEY4Kc15f8OIHx9PxGKUi7PBKqKNeH3Fepgbavc6CzFJR4uQ0IRPm9-c7RsrQJTkkL73Zdcb8hIxbgZckdZMH8-172daXHNA==]
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxd5oERSHtLTMEGCQVBZW3FcuWPpEMnBjT3TsdgPCuwbZN5VHKoKu8h9n0uqhPOKwV0TdyGBqXHTDzCcVU716yS8ZGjqK13mwCOEmm5dGneEDAEwA0ERCBvYul9n5N8LFKGGUO3A8Nfau8J_hIGGifQvYgrY_dUfkW1byhH6r5rJUq3hTB]
- ResearchGate. (2023). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEctv2dPjs087vikUviuKttTuw1mGfDLuNkVnIB0ChaKDFFPDmp1_vhzgiqrdsVy5Yy_wlLsG5JvFnMgV1MB4mLSWVEXYgrLa1tnQAYA4X6T3BbHgiDboQP4pNWgC8SHFPvOu-qHMKqJ2SSD_S_cE59tO9jEDC2VUKrzzCgBBS_LM69ajfwrEOPqe0wVdxXvWjQwMWSWJinDMirNLYGhKhrK1n-gSyHKZyMt5RQW0aFEv4PVVestOLW1wczyJYuS56zYo7PImD_pnQ6AoZ-MLWVlA-dlMcrHKiJlDCSh4BLqBTneWn-v5l5Nv2iB_otFQ2l]
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from J&K Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLb3pr14mOuUnUNp51Q6oGgYec1SdOuF7ees0tcnIs8PsnCUMxG1dxDQPzEwzdKmCkQXmXGutFOysrZy_Zx1s8FhKKoSNXCCy5TMGxOdVQCn5BVZ_QIECbipDV-41JGC4s-_T_5Rj4uYZgC1BgqUuJcz2DI6GUDcpOUO1FzIXqaQ==]
- ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnXnG7_XERnd0PlYw4gPiDnWPfLX0HsDrP34AqXCXyOneT4xpowW0_p5HPTM5Xybd69QHZ_YrqwsDFI2M0UZAeFVyjRWIKKZA-jLjnfcVmn4X6LN0KHGXtNlNhRuGKPaXI73sC1GzNDlk1iz8UIY6TmMT80I2AUc_g7Pqg_WWceba3mygQ-wUujgjC]
- Tetrahedron Letters. (2007). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF84eqx1W-MekWMm1CxnWosaOGeNW586orGQm4HPxHXD12Ahv7eokmRmG51NBIUwStrzkFYeuGMeyWw2Lz8jNtzjRgXhUI0k2jx5K2lFXSoXU4HePyFoCuHG8FeUtk9Z8qxtMAYLEgpF12lQ7qgv8fWF6FN5NkT0Zya]
Sources
- 1. 2-Methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hydrazone Derivatives of 2-Chloroquinolines
Welcome to the Technical Support Center for the purification of hydrazone derivatives of 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying hydrazone derivatives of 2-chloroquinolines?
The primary purification techniques for these compounds are recrystallization and column chromatography. The choice between them depends on the purity of the crude product and the physical properties of the hydrazone derivative.
-
Recrystallization: This is often the most efficient method for purifying solid products with moderate to high initial purity. The key is to find a solvent or solvent system in which the hydrazone derivative is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of quinoline derivatives include ethanol, methanol, and acetone-methanol or ethanol-water mixtures.[1][2]
-
Column Chromatography: This technique is indispensable when dealing with complex reaction mixtures containing multiple byproducts or when the product is an oil.[3] Silica gel is the most common stationary phase; however, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive hydrazones.[4][5] In such cases, using a deactivated stationary phase or an alternative like basic alumina is recommended.[4][5]
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the reaction and the purification.[3] By spotting the crude reaction mixture, the purified fractions, and the starting materials on a TLC plate, you can visualize the separation of your desired product from impurities. Staining with potassium permanganate can be useful if the compounds are not UV-active.[3] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: What are the essential characterization techniques to confirm the purity and identity of my 2-chloroquinoline hydrazone derivative?
To ensure the integrity of your purified compound, a combination of spectroscopic methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum should show a characteristic signal for the imine proton (-CH=N-).[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. You should observe the disappearance of the C=O stretching band from the starting aldehyde and the appearance of a C=N stretching band characteristic of the hydrazone.[3][6]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your synthesized hydrazone, providing strong evidence of its identity.[3]
-
Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretically calculated values for the expected molecular formula.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Yield of Purified Product
Possible Cause 1: Incomplete Reaction Before purification, it is crucial to ensure the reaction has gone to completion. Incomplete conversion of starting materials will result in a lower yield of the desired product and complicate the purification process.
Solution:
-
Monitor the reaction progress using TLC until the starting material spot is no longer visible.[3]
-
If the reaction is sluggish, consider extending the reaction time or gently heating the reaction mixture.[3] The formation of hydrazones is often catalyzed by a small amount of acid, such as a few drops of glacial acetic acid, which can help drive the reaction to completion.[8]
Possible Cause 2: Product Loss During Workup and Purification Significant amounts of product can be lost during extraction and recrystallization steps if the conditions are not optimized.
Solution:
-
Recrystallization: Avoid using an excessive volume of solvent for recrystallization, as this will lead to a lower recovery of your product. Ensure the solution is fully cooled (e.g., in an ice bath) before filtering to maximize precipitation.[5]
-
Column Chromatography: If your compound is highly polar, it may adhere strongly to the silica gel, leading to poor recovery. In such cases, consider using a more polar eluent or switching to a different stationary phase like alumina.
Problem 2: Oily Product Instead of a Solid
Possible Cause: Presence of Impurities or Residual Solvent Oily products are a common challenge and can be difficult to purify. This is often due to the presence of impurities that inhibit crystallization or residual solvent.
Solution:
-
Trituration: This technique involves stirring the oil with a cold, non-polar solvent in which the desired product is insoluble, such as n-hexane or pentane.[4] This can often induce the solidification of the product by washing away soluble impurities.
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.
-
Re-purification: If the oil persists, it is likely due to significant impurities. In this case, purification by column chromatography is recommended.[5]
Problem 3: Product Degradation During Column Chromatography
Possible Cause: Acid-Sensitivity of the Hydrazone Standard silica gel is slightly acidic, which can cause the hydrolysis of acid-sensitive hydrazones back to their corresponding aldehyde and hydrazine precursors.[4][5]
Solution:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1% in the eluent), to neutralize its acidic sites.[4][5]
-
Alternative Stationary Phase: Consider using basic alumina as the stationary phase for chromatography.[4]
-
Rapid Purification: Minimize the time the compound spends on the column to reduce the opportunity for degradation.
Problem 4: Formation of a Persistent Yellow or Brown Color in the Purified Product
Possible Cause: Oxidation or Presence of Chromophoric Impurities Quinoline derivatives can be susceptible to oxidation, especially when exposed to air and light over time, leading to discoloration.[9]
Solution:
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures to prevent degradation.[10]
Experimental Protocols & Workflows
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, methanol, ethanol/water). The ideal solvent should dissolve the crude product when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Workflow for Selecting a Purification Strategy
Caption: Decision workflow for selecting the appropriate purification method.
Quantitative Data Summary
| Purification Method | Typical Solvents/Eluents | Key Considerations |
| Recrystallization | Ethanol, Methanol, DMF, Acetone, Acetonitrile | Solvent selection is critical for good recovery.[1][6][8] |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Can cause degradation of acid-sensitive compounds.[4][5] |
| Column Chromatography (Alumina) | Hexane/Ethyl Acetate | A good alternative for acid-sensitive hydrazones.[4] |
| Trituration | n-Hexane, Pentane, Diethyl Ether | Effective for inducing crystallization of oily products.[4] |
References
- Abdel-Wahab, B. F., & Khidre, R. E. (2018).
- Li, Y., et al. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 23(7), 1584.
- Lamani, D., et al. (2016). Synthesis and DNA Binding Studies of Novel Heterocyclic Substituted Quinoline Schiff Bases: A Potent Antimicrobial Agent.
- Gotor, R., et al. (2022). Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Molecules, 27(21), 7485.
- Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(52), 31357-31372.
- Li, F., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 11, 1240901.
- Surrey, A. R. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Rud’, A. A., et al. (2019). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 74(8), 789-801.
- BenchChem. (2025).
- Sriram, D., et al. (2010). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Abdel-Wahab, B. F., et al. (2012).
- BenchChem. (2025).
- Sutar, A., et al. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
- Wardell, J. L., et al. (2013). Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes: molecular and supramolecular structures of a hydrazone, a 4,9-dihydro-1H-pyrazolo[3,4-b]quinoline and two 1H-pyrazolo[3,4-b]quinolines. Acta Crystallographica Section C, 69(Pt 11), 1306-1315.
- Kovalishyn, V., et al. (2020). Synthesis of 2‐hydrazone derivatives of quinoline.
- Zhang, J., et al. (2014).
- Wikipedia. (2024). Quinoline.
- Gualpa, F. A., et al. (2021). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 26(16), 4983.
- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
- Basavarajaiah, S. M. (2022). CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
- Kumar, S. (n.d.).
- BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones.
- BenchChem. (2025).
- Lin, S.-Y., et al. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Chemistry, 5(2), 1168-1178.
Sources
- 1. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Substituted Pyrazolo[3,4-b]quinolines
Introduction: The fusion of quinoline and pyrazole rings creates the pyrazolo[3,4-b]quinoline scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structure serves as a versatile pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities. The ability to readily introduce various substituents at multiple positions on the scaffold allows for the fine-tuning of its pharmacological profile, making it a prime candidate for drug discovery and development. This guide provides a comparative analysis of the biological activities of substituted pyrazolo[3,4-b]quinolines, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
Comparative Anticancer Activity
The anticancer potential of pyrazolo[3,4-b]quinolines is one of their most extensively studied properties. The mechanism often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Strategic substitution on the pyrazoloquinoline core can significantly enhance potency and selectivity against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents. For instance, the introduction of a 4-methoxyphenyl group at the N-1 position and a trifluoromethyl group at the C-3 position has been shown to yield compounds with significant cytotoxic effects. Furthermore, modifications at the C-6 position, such as the incorporation of aminoalkyl side chains, have been explored to improve solubility and interaction with biological targets.
One key mechanism of action for many potent pyrazolo[3,4-b]quinolines is the inhibition of tyrosine kinases like Src and Abl. These kinases are often overactive in cancer cells, and their inhibition can disrupt downstream signaling pathways responsible for tumor growth and survival.
Workflow for Evaluating Anticancer Potency
The general workflow for assessing the anticancer potential of newly synthesized pyrazolo[3,4-b]quinoline derivatives involves a multi-step process, starting from compound synthesis and culminating in detailed mechanistic studies.
Caption: Workflow for anticancer evaluation of pyrazolo[3,4-b]quinolines.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative substituted pyrazolo[3,4-b]quinolines against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Substituents | Target Cell Line | IC50 (µM) | Reference |
| 1a | 1-H, 3-CH3, 4-Cl, 6-OCH3 | A549 (Lung) | 8.13 | |
| 1b | 1-H, 3-CH3, 4-Cl, 6-NO2 | A549 (Lung) | 4.21 | |
| 2a | 1-Phenyl, 3-CF3, 6-H | K562 (Leukemia) | 0.041 | |
| 2b | 1-(4-Methoxyphenyl), 3-CF3, 6-H | K562 (Leukemia) | 0.025 | |
| 3a | 1-H, 3-Aryl, 4-Amino | MCF-7 (Breast) | >100 | |
| 3b | 1-H, 3-Aryl, 4-Hydrazinyl | MCF-7 (Breast) | 1.8 - 4.5 |
Data compiled from multiple sources for comparative purposes.
Comparative Antimicrobial Activity
Derivatives of pyrazolo[3,4-b]quinoline have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, substitutions at the C-4 and C-6 positions appear to be particularly important. For instance, compounds bearing a chlorine atom at C-4 and a nitro group at C-6 have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The introduction of different aryl groups at the C-3 position also modulates the antimicrobial spectrum and potency.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
| Compound ID | Substituents | Microbial Strain | MIC (µg/mL) | Reference |
| 4a | 1-H, 3-CH3, 4-Cl, 6-H | S. aureus | 250 | |
| 4b | 1-H, 3-CH3, 4-Cl, 6-NO2 | S. aureus | 125 | |
| 4c | 1-H, 3-CH3, 4-Cl, 6-H | E. coli | >500 | |
| 4d | 1-H, 3-CH3, 4-Cl, 6-NO2 | E. coli | 250 | |
| 4e | 1-H, 3-CH3, 4-Cl, 6-NO2 | C. albicans | 125 |
Data extracted from Gamal-Eldeen et al. (2007) for comparative analysis.
Experimental Protocols
The reliability of biological activity data is contingent upon robust and well-validated experimental protocols. Below is a detailed methodology for a common assay used to evaluate the anticancer activity of pyrazolo[3,4-b]quinoline derivatives.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the IC50 value of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the selected cancer cell line (e.g., A549, MCF-7) in the recommended culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the exponential growth phase using trypsinization.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test pyrazolo[3,4-b]quinoline derivative in DMSO.
-
Create a series of serial dilutions of the test compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (OD_Treated / OD_Control) * 100
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).
-
Visualizing the MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The pyrazolo[3,4-b]quinoline scaffold is a privileged structure in medicinal chemistry, offering a foundation for developing potent therapeutic agents. The comparative analysis reveals that specific substitutions are critical for directing the biological activity, whether for anticancer or antimicrobial applications. For instance, electron-withdrawing groups like -NO2 and -CF3 often enhance potency. Future research should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitutions to improve selectivity, and conducting in vivo studies to validate the promising in vitro results. The continued exploration of this versatile scaffold holds significant promise for the discovery of new and effective drugs.
References
-
Brullo, C., et al. (2014). Pyrazolo[3,4-b]quinoline derivatives as Src and Abl inhibitors and their antiproliferative activity against Ph+ CML cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
Radi, M., et al. (2011). Design, synthesis, and biological evaluation of 1,3,6-trisubstituted-1H-pyrazolo[3,4-b]quinolines as a novel class of potent Abl and Src inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Catarzi, D., et al. (2007). Synthesis and biological evaluation of 1-aryl-3-(aminoalkyl)-1H-pyrazolo[3,4-b]quinolines as potent and selective antagonists for the human adenosine A3 receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Gamal-Eldeen, A. M., et al. (2007). Apoptosis-inducing and anti-proliferative effects of new substituted pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Hassan, G. S., et al. (2018). Synthesis, biological evaluation and molecular docking studies of new 4,6-disubstituted-1H-pyrazolo[3,4-b]quinoline derivatives as potential anticancer agents. Bioorganic Chemistry. Available at: [Link]
Validating 2-Chloro-6-methoxyquinoline-3-carbaldehyde Derivatives as DNA Gyrase Inhibitors: A Comparative Guide
In the relentless pursuit of novel antibacterial agents to combat the escalating threat of antibiotic resistance, DNA gyrase has remained a clinically validated and highly attractive target.[1] This essential bacterial enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[2] Its absence in humans provides a clear therapeutic window. The quinolone class of antibiotics has famously exploited this target, but the emergence of resistance necessitates the exploration of new chemical scaffolds.[3]
This guide provides a comprehensive framework for the validation of a promising class of compounds: 2-Chloro-6-methoxyquinoline-3-carbaldehyde derivatives. We will delve into the rationale for their selection, present a robust experimental workflow for their synthesis and evaluation, and establish a comparative baseline against established inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antibacterial therapies.
The Rationale: Why this compound?
The quinoline core is a well-established pharmacophore for DNA gyrase inhibition.[4] The 2-chloroquinoline-3-carbaldehyde scaffold, in particular, offers a versatile platform for synthetic elaboration.[5] The chlorine atom at the 2-position serves as a reactive handle for nucleophilic substitution, while the carbaldehyde at the 3-position is readily converted into various functional groups, such as Schiff bases, which have shown potent biological activities.[6][7] The 6-methoxy group is a common feature in many bioactive quinolines and can influence physiochemical properties and target engagement.[8]
This guide will focus on the validation of Schiff base derivatives of this compound, a logical first step in exploring the structure-activity relationship (SAR) of this scaffold.
Experimental Validation Workflow
The validation of these novel derivatives as DNA gyrase inhibitors follows a logical and stepwise process, from synthesis to in vitro characterization.
Sources
- 1. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design and Evaluation of Quinoline-Schiff Bases Targeting Mtb DNA Gyrase: In Vitro and Computational Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 2-Chloroquinoline Derivatives
The quinoline ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a vast spectrum of biological activities.[1][2] Its versatility allows for substitutions at multiple positions, leading to a rich diversity of pharmacological effects. Among the many quinoline-based intermediates, 2-chloroquinoline, and particularly its 3-carbaldehyde derivative, stands out as a cornerstone for synthetic chemists.[3][4][5] The chlorine atom at the C2 position is a highly reactive site, amenable to nucleophilic aromatic substitution, which enables the facile introduction of a wide array of functional groups and pharmacophores.[6]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-chloroquinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, we aim to elucidate the causal relationships between specific structural modifications and resulting biological efficacy, offering valuable insights for researchers and professionals in drug development.
Anticancer Activity: Targeting Malignancy with Precision
The development of quinoline-based anticancer agents is a highly active area of research. Derivatives of 2-chloroquinoline have been shown to exhibit potent cytotoxicity against a wide array of human cancer cell lines, acting through diverse mechanisms including kinase inhibition and apoptosis induction.[2][7]
Key Structure-Activity Relationship Insights
The anticancer potency of 2-chloroquinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline core.
-
The C3-Position as a Hub for Diversity: 2-chloroquinoline-3-carbaldehyde is a common starting material, and modifications at the C3-aldehyde group are critical for activity.[4][8] Condensation with various nucleophiles to form rhodanine analogues, pyrazolines, or Schiff bases has yielded compounds with significant antiproliferative effects.[8][9][10] For instance, the introduction of rhodanine moieties has led to compounds with micromolar potency against gastric, breast, and prostate cancer cell lines.[8]
-
Displacement of the C2-Chlorine: The reactive C2-chloro group can be displaced by various amines and heterocycles to generate novel derivatives. This strategy allows for the incorporation of moieties known to interact with specific biological targets.
-
Substitution on the Benzenoid Ring: Modulating the electronic properties of the benzene portion of the quinoline ring can fine-tune biological activity. The addition of electron-donating groups, such as methoxy (-OCH₃) substituents, has often been associated with enhanced cytotoxic potency.[1]
Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activities (IC₅₀ values) of representative 2-chloroquinoline derivatives against several human cancer cell lines. It is important to exercise caution when directly comparing values across different studies due to variations in experimental conditions.
| Compound/Derivative Type | C3-Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| Rhodanine Analogue (15) | Knoevenagel condensate | HGC (Gastric) | Potent | [8] |
| MCF-7 (Breast) | Potent | [8] | ||
| DU-145 (Prostate) | Potent | [8] | ||
| 2-Hetarylquinoline (5k) | Pyrazole | A. clavatus | 12.5 (MIC) | [9] |
| 2-Hetarylquinoline (5o) | Pyrazole | P. aeruginosa | 12.5 (MIC) | [9] |
| Quinoline-4-carboxylic acid (3j) | 4-hydroxy-3-methoxyphenyl at C2 | MCF-7 (Breast) | 82.9% growth reduction | [11] |
Note: Some studies report potent activity without specifying exact IC₅₀ values, as the compounds often serve as intermediates for further synthesis.
Mechanism of Action: Kinase Inhibition
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[12] Epidermal Growth Factor Receptor (EGFR) and Casein Kinase II (CK2) are notable targets for these compounds.[13][14] Inhibition of these kinases disrupts downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Simplified EGFR signaling pathway and its inhibition.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant bacteria and fungi presents a global health crisis, necessitating the discovery of new antimicrobial agents.[15] 2-Chloroquinoline derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic microbes.
Key Structure-Activity Relationship Insights
-
Importance of the Chloro Group: The presence of the chlorine atom at the C2 position is often crucial for antimicrobial activity.
-
Role of C3-Hetaryl Groups: The introduction of heterocyclic rings, such as pyrazoles, at the C3 position via the aldehyde intermediate can confer potent and broad-spectrum activity. For example, certain 2-chloro-3-hetarylquinolines have shown excellent activity against P. aeruginosa and A. clavatus.[9]
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to penetrate microbial cell membranes, thereby impacting its efficacy.
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-chloroquinoline derivatives against various bacterial and fungal strains.
| Compound/Derivative Type | Target Organism | Type | MIC (µg/mL) | Reference |
| 2-chloro-3-hetarylquinoline (5o) | Pseudomonas aeruginosa | Gram-negative Bacteria | 12.5 | [9] |
| 2-chloro-3-hetarylquinoline (5k) | Aspergillus clavatus | Fungus | 12.5 | [9] |
| Benzimidazole derivative (23) | Various strains | Bacteria/Fungi | Not specified, active | [16] |
| 5,7-dichloro-8-hydroxyquinoline | Staphylococcus aureus | Gram-positive Bacteria | ≤5.58 (µM) | [17] |
| Pyrazoline derivative (3a-c, 3e) | Various strains | Bacteria | Potent | [10] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[18][19]
Key Structure-Activity Relationship Insights
-
Scaffold Integration: Incorporating scaffolds like azetidinone or pyrazole into the 2-chloroquinoline framework has yielded derivatives with significant anti-inflammatory properties.[19][20]
-
COX-2 Selectivity: Specific substitution patterns can lead to compounds with high selectivity for COX-2 over COX-1, which is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs. For instance, certain quinoline-pyrazole hybrids have shown excellent COX-2 inhibitory activity and selectivity.[19]
-
Amide Linkages: The type of linker, such as various amide linkages connecting a pyrazole scaffold to the quinoline core, plays a crucial role in modulating anti-inflammatory potency.[19]
Comparative Anti-inflammatory Activity Data
The following table presents the anti-inflammatory activity of representative derivatives, often measured by the inhibition of edema in the carrageenan-induced rat paw edema model.
| Compound/Derivative Type | In vivo Model | % Inhibition | Mechanism | Reference |
| Azetidinone derivative (6b) | Carrageenan-induced paw edema | Significant | Not specified | [20] |
| Pyrazole hybrid (12c) | Carrageenan-induced paw edema | Promising | COX-2 Inhibition (IC₅₀ = 0.1 µM) | [19] |
| Pyrazole hybrid (14a) | Carrageenan-induced paw edema | Promising | COX-2 Inhibition (IC₅₀ = 0.11 µM) | [19] |
| Pyrazole hybrid (14b) | Carrageenan-induced paw edema | Promising | COX-2 Inhibition (IC₅₀ = 0.11 µM) | [19] |
Mechanism of Action: COX/LOX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins. Some 2-chloroquinoline derivatives exhibit a similar mechanism, with some also inhibiting the 5-LOX pathway, which is responsible for producing leukotrienes.[21]
Caption: Inhibition of the Arachidonic Acid Cascade.
Experimental Protocols and Methodologies
The evaluation of 2-chloroquinoline derivatives relies on a suite of standardized and robust experimental procedures. A self-validating system requires clear, repeatable protocols.
General Synthetic Workflow
The synthesis of a library of 2-chloroquinoline derivatives for SAR studies often begins with the Vilsmeier-Haack reaction on acetanilides to produce the key 2-chloroquinoline-3-carbaldehyde intermediate.[1][4] This intermediate is then subjected to various reactions to introduce diversity.
Caption: Generalized synthetic workflow for SAR studies.
Protocol 1: MTT Cytotoxicity Assay[1][22]
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Protocol 2: Broth Microdilution for MIC Determination[9][17]
This method is used to determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well.
-
Inoculation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). Add 50 µL of this inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The 2-chloroquinoline scaffold is a remarkably fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that targeted modifications at the C2, C3, and benzenoid positions of the quinoline ring can yield potent and selective inhibitors for anticancer, antimicrobial, and anti-inflammatory applications. The versatility of the 2-chloroquinoline-3-carbaldehyde intermediate, in particular, provides a robust platform for generating vast chemical diversity.
Future research should focus on leveraging these SAR insights to design multifunctional molecules, such as dual kinase and topoisomerase inhibitors for cancer, or compounds with combined anti-inflammatory and antimicrobial properties.[22] The exploration of novel mechanisms of action and the application of computational modeling will further accelerate the journey of 2-chloroquinoline derivatives from laboratory curiosities to clinically effective drugs.
References
- Structure-Activity Relationship (SAR)
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
- Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI.
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchG
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines.
- Structure-activity relationship (SAR) studies of 2-Chloro-3-(2-pyridinyl)
- Medicinal chemistry of quinolines as emerging anti-inflamm
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed.
- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PubMed Central.
- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Deriv
- (PDF)
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH.
- The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed.
- QSAR study of 8-Hydroxyquinoline and its Chloro deriv
- Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives.
- The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 14. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. bepls.com [bepls.com]
- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloroquinoline-3-carbaldehydes in Synthetic Transformations
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out as privileged scaffolds due to their wide-ranging biological activities and versatile chemical nature.[1][2] Among these, 2-chloroquinoline-3-carbaldehydes are particularly valuable synthetic intermediates, offering two reactive sites—the electrophilic carbon at position 2 bearing a chloro leaving group and the aldehyde function at position 3—for molecular elaboration.[3][4] This guide provides a comparative analysis of the reactivity of various 2-chloroquinoline-3-carbaldehydes, offering insights into how substituents on the quinoline ring influence their chemical behavior. The discussion is supported by experimental data and detailed protocols to aid researchers in designing and executing synthetic strategies.
The Dual Reactivity of the 2-Chloroquinoline-3-carbaldehyde Scaffold
The synthetic utility of 2-chloroquinoline-3-carbaldehydes stems from the distinct reactivity of the chloro and aldehyde functionalities. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group at C3 readily participates in a variety of classical carbonyl reactions. This duality allows for a diverse range of chemical transformations, including cyclizations, condensations, oxidations, and reductions.[5]
The electronic nature of substituents on the benzene portion of the quinoline ring plays a crucial role in modulating the reactivity of both the C-Cl bond and the carbaldehyde. Electron-withdrawing groups are expected to enhance the electrophilicity of the C2 carbon, facilitating SNAr reactions. Conversely, electron-donating groups can increase the electron density of the ring system, potentially influencing the reactivity of the aldehyde group.
Comparative Reactivity in Key Transformations
To illustrate the influence of substituents on the reactivity of 2-chloroquinoline-3-carbaldehydes, we will examine several key reaction types. The following sections present a comparative analysis based on reported experimental data.
Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2-chloroquinoline-3-carbaldehydes with nucleophiles is a cornerstone of their synthetic application. A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion to form new C-N, C-S, and C-O bonds, respectively.
Experimental Workflow: General Procedure for Nucleophilic Aromatic Substitution
Caption: General workflow for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes.
A comparative study on the reaction of various 6-substituted 2-chloroquinoline-3-carbaldehydes with thiomorpholine in the presence of anhydrous potassium carbonate in ethanol demonstrates the influence of substituents on reaction yields.[5]
| Substituent at C6 | Product | Yield (%) |
| H | 2-Thiomorpholino-quinoline-3-carbaldehyde | 85 |
| CH3 | 6-Methyl-2-thiomorpholino-quinoline-3-carbaldehyde | 88 |
| OCH3 | 6-Methoxy-2-thiomorpholino-quinoline-3-carbaldehyde | 90 |
| Cl | 6-Chloro-2-thiomorpholino-quinoline-3-carbaldehyde | 82 |
| Br | 6-Bromo-2-thiomorpholino-quinoline-3-carbaldehyde | 80 |
Data synthesized from a study by Abdel-Wahab et al.[5]
The data suggests that electron-donating groups (CH3, OCH3) at the C6 position lead to slightly higher yields, which may seem counterintuitive for a nucleophilic aromatic substitution. This could be attributed to the increased stability of the intermediate or other kinetic and thermodynamic factors. Electron-withdrawing groups (Cl, Br) result in slightly lower yields under these specific reaction conditions.
Condensation Reactions
The aldehyde functionality of 2-chloroquinoline-3-carbaldehydes readily undergoes condensation reactions with a variety of nucleophiles, including active methylene compounds, amines, and hydrazines, to form a wide array of heterocyclic systems.[6]
Reaction Schema: Knoevenagel Condensation
Caption: Simplified mechanism of the Knoevenagel condensation with 2-chloroquinoline-3-carbaldehydes.
For instance, the condensation with malononitrile or ethyl cyanoacetate is a key step in the synthesis of various fused heterocyclic systems. While a direct side-by-side comparison of yields based on substituents is not always available in a single report, compiling data from various sources can provide insights.
A study on the synthesis of Schiff's bases via condensation of substituted 2-chloroquinoline-3-carbaldehydes with anilines highlights the efficiency of this transformation.[5]
| Substituent on Quinoline | Substituent on Aniline | Product | Yield (%) |
| 8-CH3 | H | 1-(2-Chloro-8-methylquinolin-3-yl)-N-phenylmethanimine | 92 |
| 8-CH3 | 4-CH3 | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(p-tolyl)methanimine | 95 |
| 8-CH3 | 4-OCH3 | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(4-methoxyphenyl)methanimine | 96 |
Data extracted from Khidre et al.[5]
These high yields across different electronically substituted anilines suggest that the condensation reaction at the aldehyde group is generally efficient and less sensitive to the electronic effects of substituents on the aniline nucleophile compared to the SNAr at the C2 position.
Cyclization Reactions
The dual reactivity of 2-chloroquinoline-3-carbaldehydes makes them excellent precursors for the synthesis of fused heterocyclic systems through reactions that involve both the chloro and aldehyde groups. These reactions often proceed through a sequence of condensation followed by intramolecular nucleophilic substitution.
For example, the reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]quinolines.
Experimental Protocol: Synthesis of Pyrazolo[3,4-b]quinolines
-
Step 1: Condensation: A mixture of a substituted 2-chloroquinoline-3-carbaldehyde (1 mmol) and a hydrazine derivative (1.1 mmol) in a suitable solvent (e.g., ethanol) is stirred, often with catalytic acid or base.
-
Step 2: Cyclization: The reaction mixture is heated to reflux to facilitate the intramolecular nucleophilic substitution of the chloro group by the nitrogen of the hydrazine moiety.
-
Step 3: Isolation: The product is isolated by filtration upon cooling and purified by recrystallization.
The efficiency of these cyclization reactions can be influenced by the substituents on the quinoline ring, which affect both the reactivity of the aldehyde and the ease of the intramolecular SNAr step.
Synthesis of 2-Chloroquinoline-3-carbaldehydes
The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction of acetanilides.[1][7][8] This reaction involves the formylation and cyclization of an acetanilide derivative using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[7][9]
Vilsmeier-Haack Reaction Workflow
Caption: Simplified workflow for the synthesis of 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction.
The yields of the Vilsmeier-Haack reaction are sensitive to the nature and position of substituents on the starting acetanilide. Generally, electron-donating groups on the aniline ring facilitate the reaction and lead to higher yields.
Conclusion
2-Chloroquinoline-3-carbaldehydes are versatile building blocks in organic synthesis, offering multiple pathways for the construction of complex heterocyclic molecules. The reactivity of these compounds is a delicate interplay of the inherent properties of the chloro and aldehyde functionalities and the electronic influence of substituents on the quinoline ring. While the aldehyde group generally exhibits robust reactivity in condensation reactions, the susceptibility of the C2-chloro group to nucleophilic attack can be modulated by ring substituents. This comparative guide provides a framework for understanding these reactivity patterns, enabling researchers to make informed decisions in the design of synthetic routes for novel drug candidates and functional materials.
References
- El-Sayed, M. A.-M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
- ResearchGate. (n.d.). The condensation of 2 chloroquinoline-3-carbaldehydes (I a-c) with...
- Khidre, R. E., & Abdel-Wahab, B. F. (2018).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
- Khidre, R. E., & Abdel-Wahab, B. F. (2018).
- Khidre, R. E., & Abdel-Wahab, B. F. (2018).
- International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
- Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives.
- ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- Abdel-Wahab, B. F. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry, 2, 211-224.
- Scilit. (n.d.). Chlorination of 2-Chloroquinoline-3-carbaldehydes. Scilit.
- ResearchGate. (n.d.). Synthesis of 2-chloroquinoline-3-carbaldehydes and...
- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
- Abdel-Wahab, B. F. (2012).
- ResearchGate. (2016). (PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. newsama.com [newsama.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Cytotoxicity of Novel Anticancer Agents Derived from 2-Chloro-6-methoxyquinoline-3-carbaldehyde
In the relentless pursuit of novel and more effective anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous approved and investigational drugs.[1] Its rigid, planar, and aromatic nature provides an ideal framework for molecular recognition by various biological targets. A particularly versatile starting material for the synthesis of a diverse array of quinoline-based compounds is 2-chloro-6-methoxyquinoline-3-carbaldehyde. This guide provides a comprehensive comparison of the in vitro cytotoxic profiles of three major classes of compounds derived from this precursor: quinoline-based chalcones, Schiff bases, and pyrazolo[3,4-b]quinolines. We will delve into their synthesis, comparative anticancer activities supported by experimental data, and the mechanistic rationale behind the evaluation methodologies.
The Foundation: Synthesis of this compound
The cornerstone for the synthesis of the compounds discussed herein is this compound. Its preparation is most commonly achieved through the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich aromatic and heterocyclic compounds.[2] This reaction typically involves the treatment of an appropriate N-arylacetamide with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]
The causality behind this choice of reaction lies in its efficiency and regioselectivity, providing a direct route to the desired 3-formyl-2-chloroquinoline scaffold. The electron-donating methoxy group at the 6-position of the quinoline ring activates the system, facilitating the electrophilic substitution by the Vilsmeier reagent.
Comparative Cytotoxicity of this compound Derivatives
The true potential of this compound as a precursor is realized in the diverse range of cytotoxic compounds that can be synthesized from its reactive aldehyde and chloro functionalities. In this guide, we will compare three prominent classes of these derivatives.
Quinoline-Based Chalcones: Promising Antiproliferative Agents
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are well-documented anticancer agents.[4] The synthesis of quinoline-based chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with a suitable acetophenone in the presence of a base, such as aqueous sodium hydroxide.[5]
The cytotoxic activity of these chalcone derivatives has been evaluated against a panel of human cancer cell lines. The data presented below showcases the antiproliferative potential of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 1 | MGC-803 (Gastric) | 1.38 | [6] |
| HCT-116 (Colon) | 5.34 | [6] | |
| MCF-7 (Breast) | 5.21 | [6] | |
| Chalcone Derivative 2 | HL-60 (Leukemia) | 0.59 | [6] |
| Chalcone Derivative 3 | K562 (Leukemia) | Nanomolar range | [6] |
Note: The specific structures of the chalcone derivatives are detailed in the cited references.
The data indicates that quinoline-chalcone hybrids exhibit potent cytotoxic effects, with some compounds demonstrating activity in the nanomolar to low micromolar range. The mechanism of action for these compounds is often attributed to their ability to induce cell cycle arrest and apoptosis.[6]
Quinoline-Based Schiff Bases: Versatile Cytotoxic Scaffolds
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with a broad spectrum of biological activities, including anticancer properties.[1] The synthesis of quinoline-based Schiff bases from this compound is a straightforward condensation reaction with various primary amines.[7]
The cytotoxic profiles of several quinoline Schiff base derivatives have been investigated, revealing their potential as anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff Base Derivative 1 | MCF-7 (Breast) | 10.65 | [8] |
| A549 (Lung) | 10.89 | [8] | |
| Schiff Base Derivative 2 | MCF-7 (Breast) | 12.73 | [8] |
| A549 (Lung) | 13.76 | [8] | |
| Schiff Base Derivative 3 | MCF-7 (Breast) | 3.79 µg/mL | [1] |
| HCT-116 (Colon) | 16.4 µg/mL | [1] |
Note: The specific structures of the Schiff base derivatives are detailed in the cited references.
The cytotoxicity of quinoline Schiff bases is influenced by the nature of the substituent on the imine nitrogen. Structure-activity relationship (SAR) studies suggest that the introduction of different aromatic or heterocyclic moieties can significantly modulate their anticancer potency.[1]
Pyrazolo[3,4-b]quinolines: Potent Fused Heterocyclic Systems
The fusion of a pyrazole ring with the quinoline core gives rise to pyrazolo[3,4-b]quinolines, a class of compounds that has demonstrated significant anticancer activity. The synthesis of these derivatives from this compound typically involves a reaction with hydrazine or a substituted hydrazine, leading to the formation of the fused heterocyclic system.[9]
The in vitro cytotoxic evaluation of pyrazolo[3,4-b]quinoline derivatives has highlighted their potent antiproliferative effects against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]quinoline Derivative 1 | HCT-116 (Colon) | 2.3 - 10.2 | [10] |
| HCT-15 (Colon) | 2.3 - 10.2 | [10] | |
| HT-29 (Colon) | 2.3 - 10.2 | [10] | |
| LOVO (Colon) | 2.3 - 10.2 | [10] | |
| Pyrazolo[3,4-b]quinoline Derivative 2 | Km-12 (Colon) | 0.304 | [11] |
Note: The specific structures of the pyrazolo[3,4-b]quinoline derivatives are detailed in the cited references.
The planar and extended aromatic system of pyrazolo[3,4-b]quinolines is thought to contribute to their ability to intercalate with DNA or interact with key enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest.[10]
Experimental Protocols: A Foundation for Reproducible Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of the cytotoxicity data presented, it is imperative to adhere to standardized and well-validated experimental protocols. The following section details the methodologies for three commonly employed in vitro cytotoxicity assays.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical aspect of in vitro anticancer drug screening. The cell lines cited in this guide, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma), are widely used and well-characterized models representing common and aggressive human cancers. Their selection allows for the evaluation of a compound's efficacy across different tumor types and provides a basis for comparison with existing anticancer agents.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for in vitro cytotoxicity screening of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that determines cell density based on the measurement of cellular protein content.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity and determine the IC50 value.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse cytotoxic profiles of the quinoline derivatives presented in this guide underscore the importance of their structural features in determining their anticancer activity.
Caption: Structure-activity relationship of quinoline derivatives and their biological outcomes.
For quinoline-chalcones , the nature and position of substituents on the aromatic rings significantly influence their activity. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
In the case of quinoline Schiff bases , the steric and electronic properties of the substituent attached to the imine nitrogen play a crucial role. Bulky groups may enhance or hinder binding to the target site, while the presence of additional hydrogen bond donors or acceptors can improve target engagement.[1]
For pyrazolo[3,4-b]quinolines , the substitution pattern on both the pyrazole and quinoline rings can be modified to optimize activity. These modifications can influence the planarity of the molecule and its ability to intercalate with DNA or fit into the active site of an enzyme.
Conclusion
This guide has provided a comparative overview of the in vitro cytotoxicity of three major classes of compounds derived from the versatile precursor, this compound. The presented data clearly demonstrates that quinoline-based chalcones, Schiff bases, and pyrazolo[3,4-b]quinolines are promising scaffolds for the development of novel anticancer agents. The detailed experimental protocols and the discussion on structure-activity relationships offer a solid foundation for researchers, scientists, and drug development professionals to design and evaluate new and more potent quinoline-based therapeutics. Further in vivo studies and mechanistic investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
-
Bio-protocol. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
ijrpr. Insights into Quinoline Schiff Bases as Anticancer Agents. [Link]
-
MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
-
ResearchGate. Structures of quinoline-containing anticancer drugs. [Link]
-
Protocols.io. LDH cytotoxicity assay. [Link]
-
PubMed. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity. [Link]
-
PubMed Central. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
-
Science Alert. Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. [Link]
-
ResearchGate. The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]
-
Springer Link. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. [Link]
-
ResearchGate. IC50 values and selectivity index of chalcone (1-4) against cancer cells. [Link]
-
PubMed. lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. [Link]
-
PubMed Central. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. [Link]
-
ResearchGate. In vitro cytotoxic effects (IC50 μM) and selectivity index values (SI)... [Link]
-
ResearchGate. The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b ... [Link]
-
PubMed Central. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. [Link]
-
Oriental Journal of Chemistry. Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. [Link]
-
International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. [Link]
-
Research Publish Journals. THE CHEMISTRY OF QUINOLINYL CHALCONES. [Link]
-
PubMed. Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. [Link]
-
NIScPR. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. [Link]
-
Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
Atmiya University. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]
-
PubMed Central. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
ResearchGate. Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents. [Link]
-
ResearchGate. The synthesis of pyrazolo[3,4-b]quinolines 2. [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
ResearchGate. Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline... [Link]
-
ResearchGate. If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose? [Link]
-
Bentham Science Publisher. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. [Link]
-
Cytion. A549 Cell Line: A Keystone in Lung Cancer Research. [Link]
-
PubMed Central. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. [Link]
-
ResearchGate. (A) Alteration of HCT-116 and MCF-7 cells after treatment with IC50... [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Pyrazolo[3,4-b]quinolines
Introduction
The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have led to its incorporation into a wide range of biologically active compounds and functional materials.[1] Derivatives of this scaffold have demonstrated potential as fluorescent sensors and as active components in organic light-emitting diodes (OLEDs).[1] In the realm of drug discovery, pyrazolo[3,4-b]quinoline analogs have been investigated for their potential therapeutic applications, including their use as kinase inhibitors. Given its significance, the development of efficient and versatile synthetic routes to this important scaffold is of paramount importance to researchers in organic synthesis and drug development.
This guide provides a comparative overview of the most prominent synthetic strategies for the construction of the pyrazolo[3,4-b]quinoline core. We will delve into the mechanistic underpinnings of each route, critically evaluate their strengths and limitations, and provide representative experimental protocols to enable researchers to select the most appropriate method for their specific synthetic goals.
Key Synthetic Strategies: A Comparative Analysis
The synthesis of pyrazolo[3,4-b]quinolines can be broadly categorized into several key approaches. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and considerations such as reaction efficiency and environmental impact.
The Friedländer Annulation: A Classic Approach
The Friedländer annulation is a cornerstone in quinoline synthesis and has been extensively applied to the preparation of pyrazolo[3,4-b]quinolines.[1] This reaction involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive α-methylene group, such as a 5-pyrazolone derivative.
Mechanism and Key Considerations
The reaction proceeds through an initial aldol-type condensation between the carbonyl group of the o-aminoaryl aldehyde/ketone and the active methylene group of the pyrazolone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]quinoline core.
The choice of reaction conditions is critical for the success of the Friedländer synthesis. Traditionally, the reaction is carried out at high temperatures (150–260 °C) in the melt or in high-boiling solvents like ethylene glycol.[1] More contemporary methods may employ acid catalysis, such as glacial acetic acid, to facilitate the reaction under milder conditions.[1]
Advantages:
-
Convergent Synthesis: This method allows for the rapid assembly of the tricyclic core from two readily available building blocks.
-
Direct Access to the Aromatic System: The reaction directly yields the fully aromatic pyrazolo[3,4-b]quinoline scaffold.
Disadvantages:
-
Harsh Reaction Conditions: The high temperatures often required can limit the functional group tolerance of the substrates.
-
Limited Substrate Scope: The availability of suitably substituted o-aminobenzaldehydes and o-aminoketones can be a limiting factor.[2][3]
-
Potential for Side Reactions: Under certain conditions, side products can be formed, complicating the purification process.[1]
Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Strategy
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3] Several MCRs have been developed for the synthesis of pyrazolo[3,4-b]quinolines, often involving the condensation of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound.[4][5][6]
Mechanism and Variants
A common MCR approach involves the reaction of a 5-aminopyrazole, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound like dimedone. The reaction is thought to proceed through a series of condensation and cyclization steps, often catalyzed by an acid or a base. The use of microwave irradiation has been shown to significantly accelerate these reactions and improve yields.[5] Various catalysts, including L-proline and ionic liquids, have also been explored to enhance the efficiency and selectivity of these transformations.[2][3][7]
Advantages:
-
High Efficiency and Atom Economy: MCRs combine multiple starting materials in a single pot, minimizing waste and purification steps.
-
Operational Simplicity: These reactions are often easy to set up and perform.
-
Access to Diverse Structures: The modular nature of MCRs allows for the rapid generation of libraries of substituted pyrazolo[3,4-b]quinolines by simply varying the starting components.
-
Milder Reaction Conditions: Many MCRs can be performed under milder conditions compared to the classical Friedländer synthesis.[5]
Disadvantages:
-
Potential for Isomeric Mixtures: Depending on the substrates and reaction conditions, the formation of regioisomers is possible.
-
Reaction Optimization: Finding the optimal conditions (catalyst, solvent, temperature) for a specific set of substrates may require significant effort.
-
Formation of Partially Saturated Rings: Some MCRs yield di- or tetrahydro-pyrazolo[3,4-b]quinoline derivatives, which may require a subsequent oxidation step to access the fully aromatic system.[2][3]
Synthesis from Anthranilic Acid Derivatives: The Niementowski Reaction
The Niementowski reaction is another classical method for quinoline synthesis that can be adapted for the preparation of 4-hydroxypyrazolo[3,4-b]quinolines.[1] This approach involves the condensation of anthranilic acid or its derivatives with a carbonyl compound.
Mechanism and Scope
In the context of pyrazolo[3,4-b]quinoline synthesis, this strategy would typically involve the reaction of a 4-amino-3-carboxypyrazole derivative with a ketone or aldehyde. The reaction proceeds through the formation of an enaminone intermediate, followed by thermal cyclization.
Advantages:
-
Access to 4-Hydroxy Derivatives: This method provides a direct route to 4-hydroxypyrazolo[3,4-b]quinolines, which can be valuable intermediates for further functionalization.
Disadvantages:
-
High Temperatures: Similar to the Friedländer reaction, the Niementowski reaction often requires high temperatures.
-
Limited Availability of Starting Materials: The synthesis of the requisite 4-amino-3-carboxypyrazole derivatives can be challenging.
Other Synthetic Approaches
Several other methods have been reported for the synthesis of pyrazolo[3,4-b]quinolines, although they are generally less common than the routes described above. These include:
-
Synthesis from 2-Chloro-3-formylquinolines: This approach involves the construction of the pyrazole ring onto a pre-existing quinoline scaffold.[1] This can be a useful strategy when a specific substitution pattern on the quinoline ring is desired.
-
Gould-Jacobs Reaction: While primarily used for the synthesis of 4-hydroxyquinolines, the Gould-Jacobs reaction can be adapted to produce pyrazolo[3,4-b]pyridines, a closely related heterocyclic system.[8][9] The reaction involves the condensation of an aminopyrazole with an ethoxymethylenemalonate derivative.[8][9][10]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Typical Conditions | Advantages | Disadvantages | Yields |
| Friedländer Annulation | o-Aminoaryl aldehyde/ketone, 5-Pyrazolone | High temperature (150-260 °C), optional acid catalyst | Convergent, direct access to aromatic system | Harsh conditions, limited substrate scope | Moderate to good |
| Multicomponent Reactions | Aminopyrazole, Aldehyde, 1,3-Dicarbonyl compound | Varies (reflux, microwave, catalysts like L-proline) | High efficiency, atom economy, operational simplicity, diversity | Potential for isomers, may require optimization, can yield partially saturated rings | Good to excellent[4][5][11] |
| Niementowski Reaction | 4-Amino-3-carboxypyrazole, Ketone/Aldehyde | High temperature | Access to 4-hydroxy derivatives | Harsh conditions, limited starting material availability | Moderate |
| From 2-Chloro-3-formylquinolines | 2-Chloro-3-formylquinoline, Hydrazine | Varies | Good for specific quinoline substitution patterns | Requires pre-functionalized quinoline | Moderate to good[12] |
Experimental Protocols
Representative Protocol for Friedländer Annulation
This protocol is adapted from the work of Tomasik et al. and describes the synthesis of 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline.[1]
Materials:
-
2-Aminobenzophenone
-
1-Phenyl-3-methyl-5-pyrazolone
-
Ethylene glycol
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 mmol) and 1-phenyl-3-methyl-5-pyrazolone (1.0 mmol) in ethylene glycol (5 mL) is heated to boiling and refluxed for 2 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure product.
Representative Protocol for a Microwave-Assisted Multicomponent Reaction
This protocol is based on a facile and eco-friendly synthesis of pyrazolo[3,4-b]quinolines.[5]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol)
-
5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)
-
Aqueous ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol is placed in a microwave-safe vessel.
-
The reaction mixture is subjected to microwave irradiation at a suitable power and temperature for a short period (e.g., 5-10 minutes).
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is isolated by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Visualizing the Synthetic Pathways
Friedländer Annulation Workflow
Caption: A simplified workflow of the Friedländer Annulation for pyrazolo[3,4-b]quinoline synthesis.
Multicomponent Reaction Pathway
Caption: A general mechanistic pathway for the three-component synthesis of pyrazolo[3,4-b]quinolines.
Conclusion
The synthesis of pyrazolo[3,4-b]quinolines can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. The classical Friedländer annulation remains a valuable method for accessing the aromatic core directly, while modern multicomponent reactions offer a more efficient, atom-economical, and environmentally benign alternative for the generation of diverse libraries of these important heterocyclic compounds. The choice of the optimal synthetic strategy will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundation for researchers to make informed decisions in their synthetic endeavors towards this versatile and valuable scaffold.
References
-
Popławska, M., & Danel, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(3), 943. [Link]
-
Zahedifar, M., Pouramiri, B., & Razavi, R. (2020). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. Research on Chemical Intermediates, 46, 3533–3544. [Link]
-
Pasha, M. A., & Sureshbabu, G. (2014). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. Journal of the Serbian Chemical Society, 79(10), 1185-1192. [Link]
-
García-Cerrada, S., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2211. [Link]
-
Danel, A., & Popławska, M. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7609. [Link]
-
Reddy, C. S., & Raghu, M. (2013). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Tetrahedron Letters, 54(32), 4264-4267. [Link]
-
García-Cerrada, S., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2211. [Link]
-
Li, J., et al. (2010). Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside. Molecular Diversity, 14(1), 159-167. [Link]
-
Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Pasha, M. A., & Sureshbabu, G. (2014). Three-component green synthetic route for pyrazolo-[3,4-b]-quinoline derivatives. ResearchGate. [Link]
-
Bautista-Hernández, C. I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(10), 4059. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
Guchhait, S. K., & Chaudhary, P. (2021). A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. ChemistrySelect, 6(42), 11529-11546. [Link]
-
El-Gaby, M. S. A., et al. (2001). Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives. Archiv der Pharmazie, 334(4), 117-120. [Link]
-
Sławiński, J., & Szafrański, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2999. [Link]
-
Hormaza, A., et al. (1998). The first three-component synthesis of 1H-pyrazolo[3,4-b]quinolines. ResearchGate. [Link]
-
Badran, A., et al. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. Tetrahedron, 178, 134608. [Link]
-
Danel, A., & Popławska, M. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health. [Link]
-
Le-Dévéhat, F., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(19), 6423. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-6-methoxyquinoline-3-carbaldehyde
Introduction: The Criticality of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development and organic synthesis, the purity of a chemical compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes.[1] The compound 2-Chloro-6-methoxyquinoline-3-carbaldehyde is a versatile heterocyclic building block, frequently employed in the synthesis of more complex molecules, including potential drug candidates.[2][3] The presence of unreacted starting materials, by-products, or residual solvents can drastically alter its reactivity, lead to unforeseen side reactions, and compromise the integrity of subsequent synthetic steps and biological assays.[1] Therefore, a rigorous, multi-faceted approach to purity assessment is not just recommended—it is imperative.
This guide provides a comparative analysis of various analytical techniques to comprehensively evaluate the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of characterization.
Logical Workflow for Purity Assessment
A robust purity assessment strategy follows a logical progression, starting with rapid, qualitative checks and advancing to highly sensitive, quantitative methods. This tiered approach ensures efficiency and thoroughness.
Caption: A tiered workflow for the comprehensive purity assessment of synthesized compounds.
Tier 1: Rapid Qualitative & Semi-Quantitative Techniques
These initial tests are indispensable for their speed, low cost, and ability to provide immediate feedback on the success of a synthesis and purification.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is the quintessential first-pass technique for any organic chemist.[4][5] Its primary utility is to quickly visualize the number of components in a sample. For our target compound, a single, well-defined spot indicates a high degree of purity, whereas multiple spots signal the presence of impurities.[5] The choice of eluent is critical; a solvent system that moves the main spot to a retention factor (Rf) of 0.3-0.5 typically provides the best resolution.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F254 aluminum-backed plates.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the synthesized product in a suitable solvent like ethyl acetate or dichloromethane.
-
Eluent System: A mixture of hexane and ethyl acetate is a good starting point. Based on the polarity of the aldehyde, a ratio of 7:3 (Hexane:Ethyl Acetate) is recommended.
-
Development: Spot the sample on the baseline of the TLC plate, allow the solvent to evaporate, and place the plate in a sealed chamber containing the eluent. Let the solvent front migrate to about 1 cm from the top of the plate.
-
Visualization:
-
UV Light (254 nm): As a quinoline derivative, the compound is aromatic and will absorb UV light, appearing as a dark spot.[6]
-
Staining: If non-UV active impurities are suspected, a stain can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce a yellow-to-red spot, confirming the presence of the aldehyde functional group.[7]
-
Trustworthiness: A "co-spot" should be run, where the sample is spotted in one lane, the starting material in another, and a mixture of both in a third lane. If the sample is pure, the co-spot lane will show two distinct spots, while the sample lane will show only the product spot.[5]
Melting Point (MP) Analysis
Expertise & Experience: The melting point is a fundamental physical property that serves as a reliable indicator of purity.[8][9] Pure crystalline compounds melt over a very narrow temperature range (typically <1°C).[10] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[10][11] This phenomenon is known as melting point depression.[10]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[12][13] Pack a small amount (2-3 mm) into a capillary tube.
-
Apparatus: Use a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[13]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[13]
Data Comparison:
| Sample | Literature MP (°C) | Observed MP Range (°C) | Interpretation |
| Pure this compound | 146[14] | 145.5 - 146.5 | High purity. The observed range is sharp and agrees with the literature value. |
| Crude Synthesized Product (Example) | 146[14] | 138 - 144 | Impure. The melting range is significantly broadened and depressed.[11] |
Tier 2: Structural Confirmation and Impurity Identification
Once preliminary checks suggest the compound is largely the desired product, spectroscopic methods are employed to confirm its chemical structure and identify any co-eluting or minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR, particularly ¹H NMR, is arguably the most powerful tool for the structural elucidation of organic molecules.[15] Every chemically distinct proton in the molecule gives rise to a signal, and the spectrum provides information on the electronic environment (chemical shift), the number of protons (integration), and neighboring protons (splitting pattern).[15] For purity assessment, the presence of unexpected signals, even at low integration values, indicates impurities. Quantitative NMR (qNMR) can even provide an absolute purity value when run with a certified internal standard.[1][16]
Experimental Protocol (¹H NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm Structure: Compare the observed chemical shifts, integrations, and coupling constants with expected values. Literature data for this compound shows characteristic signals for the methoxy group (singlet, ~3.4-3.9 ppm), the aromatic protons (7-8 ppm), the C4-proton (singlet, ~8.7 ppm), and the aldehyde proton (singlet, ~10.5-11.1 ppm).[14]
-
Assess Purity: Carefully examine the baseline for small peaks that do not correspond to the product. Integrate these impurity peaks relative to a product peak to estimate their concentration. Look for characteristic signals of common solvents (e.g., ethyl acetate, hexane) from the recrystallization.
-
Data Interpretation (Hypothetical ¹H NMR in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Interpretation |
| 11.13 | singlet | 1H | Aldehyde (-CHO) | Confirms the presence of the carbaldehyde group.[14] |
| 7.34 - 7.64 | multiplet | 3H | Aromatic (H-4, H-7, H-8) | Consistent with the quinoline ring structure.[14] |
| 6.74 | singlet | 1H | Aromatic (H-5) | Confirms substitution pattern.[14] |
| 3.40 | singlet | 3H | Methoxy (-OCH₃) | Confirms the presence of the methoxy group.[14] |
| 2.50 | singlet | - | Residual DMSO | Solvent peak, not an impurity. |
| 1.25 (triplet), 4.12 (quartet) | - | trace | Residual Ethyl Acetate | A minor impurity from the recrystallization solvent is present. Further drying or purification may be needed. |
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of a compound, serving as a crucial confirmation of its identity.[18] For halogenated compounds, MS offers a unique signature: the isotopic pattern. Chlorine naturally exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[19] Observing this pattern is strong evidence for the presence of one chlorine atom in the molecule. Coupling MS with a chromatographic technique (GC-MS or LC-MS) allows for the separation of impurities and their individual mass analysis.
Experimental Protocol (LC-MS):
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~100 µg/mL.
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate components before they enter the mass spectrometer.
-
MS Analysis: Acquire spectra in positive ion mode. Look for the protonated molecule [M+H]⁺. For this compound (C₁₁H₈ClNO₂), the expected monoisotopic mass is 221.02.
-
Data Interpretation:
-
Confirm the [M+H]⁺ peak at m/z 222.029.
-
Verify the isotopic peak at m/z 224.026 with an intensity of approximately one-third of the main peak. This confirms the presence of a single chlorine atom.[19]
-
Analyze the chromatogram for other peaks, which would represent impurities.
-
Tier 3: High-Resolution Quantitative Analysis
These methods provide the most accurate and precise determination of purity, essential for quality control in drug development and for creating reference standards.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[20] A UV detector is typically used for aromatic compounds like quinolines. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram (Area % method).
Experimental Protocol (Reversed-Phase HPLC):
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water with 0.1% Trifluoroacetic Acid (TFA); B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[21]
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Comparison Table:
| Method | Resolution | Precision (RSD%) | Quantitative Accuracy | Throughput |
| HPLC (Area %) | Excellent for separating related impurities. | < 2%[22] | Good, but assumes all impurities have the same response factor. | High |
| HPLC vs. Std. | Excellent. | < 1% | Excellent. Requires a certified reference standard. | Moderate |
| qNMR | Moderate (depends on spectral overlap). | < 1% | Excellent (absolute method).[1] | Low |
| Elem. Analysis | Not a separation technique. | < 0.4% | Excellent for bulk purity, but insensitive to isomers. | Low |
Elemental Analysis (EA)
Expertise & Experience: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur, oxygen, or halogens) in a compound.[23][24][25] This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[26] The measured percentages are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is strong evidence of high purity.[27] It is particularly powerful for detecting inorganic impurities (salts, silica gel) that are invisible to NMR or HPLC-UV.
Experimental Protocol (CHNS/O Analyzer):
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the homogenous, dry sample into a tin capsule.
-
Combustion: The sample is combusted at high temperature (~1000°C) in an oxygen-rich environment.
-
Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
Data Interpretation:
-
Molecular Formula: C₁₁H₈ClNO₂
-
Molecular Weight: 221.64 g/mol
-
Theoretical Values:
-
%C = (12.011 * 11 / 221.64) * 100 = 59.61%
-
%H = (1.008 * 8 / 221.64) * 100 = 3.64%
-
%N = (14.007 * 1 / 221.64) * 100 = 6.32%
-
| Element | Theoretical % | Experimental % (Example) | Deviation % | Interpretation |
| C | 59.61 | 59.45 | -0.16 | Excellent agreement. |
| H | 3.64 | 3.68 | +0.04 | Excellent agreement. |
| N | 6.32 | 6.29 | -0.03 | Excellent agreement, indicating high purity. |
Conclusion: A Synthesis of Techniques for Unimpeachable Purity
No single analytical technique can provide a complete picture of a compound's purity. A judicious combination of methods, as outlined in this guide, is essential for a comprehensive and trustworthy assessment.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 7. file.chemscene.com [file.chemscene.com]
- 8. promptpraxislabs.com [promptpraxislabs.com]
- 9. moravek.com [moravek.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. ijsr.net [ijsr.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. azom.com [azom.com]
- 24. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 25. Elemental analysis: operation & applications - Elementar [elementar.com]
- 26. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 27. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
spectroscopic comparison of 2-Chloro-6-methoxyquinoline-3-carbaldehyde and its precursors
A Spectroscopic Comparison of 2-Chloro-6-methoxyquinoline-3-carbaldehyde and Its Precursors: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, quinoline derivatives stand out for their vast therapeutic potential, forming the core of many pharmaceuticals. Among these, this compound is a pivotal intermediate, offering a versatile scaffold for the synthesis of more complex, biologically active molecules.[1] Understanding the structural evolution from its precursors to the final product is paramount for ensuring purity, optimizing reaction conditions, and confirming the identity of the target compound. This guide provides an in-depth spectroscopic comparison of this compound and its key precursors, leveraging experimental data to illuminate the chemical transformations that underpin its synthesis.
The Synthetic Pathway: A Journey of Transformation
The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction.[2][3] This powerful formylation and cyclization method allows for the regioselective construction of the functionalized quinoline core from readily available starting materials.[2] The journey begins with p-anisidine, which is first acetylated to form N-(4-methoxyphenyl)acetamide. This acetanilide derivative then undergoes the Vilsmeier-Haack reaction, a one-pot cyclization and formylation process, to yield the target molecule. A crucial intermediate in a related synthesis, which helps in understanding the spectroscopic changes, is 2-hydroxy-6-methoxyquinoline-3-carbaldehyde.
Visualizing the Synthesis
Caption: Synthetic pathway to this compound.
Spectroscopic Deep Dive: Unraveling Molecular Signatures
The transformation of precursors into this compound is accompanied by distinct changes in their spectroscopic profiles. By comparing the FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, we can trace the formation of the quinoline ring and the introduction of the chloro and formyl groups.
FT-IR Spectroscopy: A Vibrational Story
Infrared spectroscopy provides a window into the functional groups present in a molecule. The transition from the precursors to the final product is marked by the appearance and disappearance of characteristic vibrational bands.
| Compound | Key FT-IR Peaks (cm⁻¹) | Interpretation |
| p-Anisidine | ~3400-3300 (N-H stretch), ~1240 (C-O stretch) | Presence of primary amine and methoxy groups. |
| N-(4-methoxyphenyl)acetamide | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1245 (C-O stretch) | Disappearance of one N-H band and appearance of a strong amide carbonyl peak. |
| 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | ~3400 (O-H stretch), ~1650 (C=O stretch, aldehyde) | Broad O-H stretch indicating the hydroxyl group and a sharp aldehyde carbonyl peak. |
| This compound | ~2850, ~2750 (Aldehyde C-H stretch), ~1690 (C=O stretch, aldehyde), ~1600-1450 (Aromatic C=C stretch) | Appearance of characteristic aldehyde C-H stretches and a shift in the carbonyl frequency. Absence of O-H and N-H stretches.[3] |
The FT-IR data clearly illustrates the key chemical changes: the conversion of the primary amine to an amide, the cyclization to form the quinoline ring (evidenced by the aromatic stretching patterns), and the introduction of the aldehyde and chloro functionalities.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts and coupling patterns serve as a fingerprint for each compound in the synthetic pathway.
| Compound | Key ¹H NMR Signals (δ, ppm) | Interpretation |
| p-Anisidine | ~6.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.5 (s, 2H, -NH₂), ~3.7 (s, 3H, -OCH₃) | Symmetrical aromatic pattern and a broad singlet for the amine protons. |
| N-(4-methoxyphenyl)acetamide | ~9.8 (s, 1H, -NH), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~3.7 (s, 3H, -OCH₃), ~2.0 (s, 3H, -COCH₃) | Appearance of an amide proton signal and an acetyl methyl singlet. |
| 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | ~11.0 (s, 1H, -OH), ~10.0 (s, 1H, -CHO), ~8.5 (s, 1H, H-4), Aromatic protons (H-5, H-7, H-8) | Downfield shifts for the aldehydic and hydroxyl protons, and a distinct singlet for the H-4 proton of the quinoline ring. |
| This compound | ~10.5 (s, 1H, -CHO), ~8.7 (s, 1H, H-4), ~8.0-7.2 (m, 3H, H-5, H-7, H-8), ~3.9 (s, 3H, -OCH₃) | The aldehydic proton is prominent. The singlet for H-4 is characteristic of the 3-substituted quinoline. The aromatic region shows a more complex pattern due to the fused ring system.[3] |
The ¹H NMR spectra elegantly track the progression of the synthesis. The initial simplicity of the p-anisidine spectrum gives way to the more complex patterns of the quinoline ring system. The downfield shift of the H-4 proton in the final product is a key indicator of the successful Vilsmeier-Haack reaction.[4][5]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides insight into the carbon framework of the molecules. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.
| Compound | Key ¹³C NMR Signals (δ, ppm) | Interpretation |
| p-Anisidine | ~152 (C-O), ~141 (C-N), ~115, ~114 (Ar-C) | Four distinct aromatic carbon signals due to symmetry. |
| N-(4-methoxyphenyl)acetamide | ~168 (C=O), ~156 (C-O), ~131 (C-N), ~122, ~114 (Ar-C) | Appearance of the amide carbonyl carbon and shifts in the aromatic carbons. |
| 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | ~190 (C=O, aldehyde), ~160 (C-OH), Quinoline ring carbons | The aldehyde carbonyl carbon appears significantly downfield. |
| This compound | ~189 (C=O, aldehyde), ~151 (C-Cl), Quinoline ring carbons | The presence of the electron-withdrawing chlorine atom influences the chemical shifts of the adjacent carbons, particularly C-2.[6][7] |
The ¹³C NMR data corroborates the structural changes observed in the other spectroscopic techniques. The appearance of the aldehyde carbonyl and the shifts in the aromatic region upon quinoline ring formation are the most telling features.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compounds and offers clues about their structure through fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| p-Anisidine | 123 | Loss of CH₃, CO |
| N-(4-methoxyphenyl)acetamide | 165 | Loss of ketene (CH₂=C=O), loss of CH₃ |
| 2-hydroxy-6-methoxyquinoline-3-carbaldehyde | 203 | Loss of CO, loss of CHO |
| This compound | 221/223 (isotope pattern) | Loss of Cl, loss of CHO, loss of CO. The characteristic 3:1 isotope pattern for chlorine is a definitive indicator.[8][9] |
The mass spectrometry data provides unequivocal confirmation of the molecular formulas at each stage of the synthesis. The isotopic pattern of chlorine in the final product is a crucial piece of evidence for its successful synthesis.
Experimental Protocols
General Synthesis of this compound via Vilsmeier-Haack Reaction[11]
-
Vilsmeier Reagent Formation: In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-methoxyphenyl)acetamide portion-wise.
-
Reaction Progression: Heat the reaction mixture at 80-90°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.
Spectroscopic Analysis
-
FT-IR: Spectra can be recorded on a Fourier Transform Infrared (FT-IR) spectrometer using KBr pellets or as a thin film.
-
NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[6]
-
Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source.
Conclusion
The provides a clear and detailed picture of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique perspective, and together they provide a comprehensive characterization of these important molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic signatures is essential for confirming the identity and purity of their compounds, ultimately paving the way for the development of novel therapeutics.
References
-
A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N- arylacetamides has been reported. (Source: Indian Journal of Chemistry, Vol. 45B, February 2006, pp. 506-511) [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
-
International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
-
DUT Open Scholar. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]
-
Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. [Link]
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
-
MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]
-
Vietnam Academy of Science and Technology. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. [Link]
-
Wikipedia. (n.d.). p-Anisidine. [Link]
-
International Journal of ChemTech Research. (2016). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). [Link]
-
ResearchGate. (n.d.). 1H NMR chemical shifts of aromatic protons of compounds 8-21. [Link]
-
National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]
-
Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
-
Journal of the Indian Chemical Society. (2004). 13C NMR Spectroscopy: A Tool for Study of Conformational Analysis of 2-Aryl-trans-decahydroquinolin-4-ols. [Link]
-
ResearchGate. (2009). This compound. [Link]
-
International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]
-
LookChem. (n.d.). p-Anisidine. [Link]
-
PubChem. (n.d.). p-Anisidine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. [Link]
-
ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]
-
PubChem. (n.d.). 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde. [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Quinolone-Based Antimicrobial Agents
Introduction: The Imperative for Novel Quinolone Derivatives
For decades, quinolone and fluoroquinolone antibiotics have been cornerstones in the treatment of a wide array of bacterial infections, from urinary tract infections to severe respiratory diseases.[1] Their success stems from a potent bactericidal mechanism targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication.[2][3][4] However, the pervasive and sometimes indiscriminate use of these powerful agents has led to a predictable and dangerous consequence: the global rise of antimicrobial resistance (AMR).[1][5] Pathogens once easily treated now exhibit reduced susceptibility or outright resistance, often through mutations in the target enzymes or via mechanisms that reduce drug accumulation, such as efflux pumps.[2][6]
This escalating resistance crisis necessitates a concerted effort in drug discovery to develop novel quinoline-based agents.[5][7] The goal is to create derivatives that can overcome existing resistance mechanisms, exhibit an improved safety profile, and maintain broad-spectrum or targeted efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of these next-generation quinolone antimicrobials. We will move beyond simple data reporting to explain the causality behind core experimental choices, ensuring a robust and self-validating evaluation process grounded in authoritative standards.
Pillar 1: Understanding the Core Mechanism of Action
Quinolone antibiotics function by forming a stable ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[2][8] This complex traps the enzyme in the process of cleaving DNA, preventing the re-ligation step and leading to lethal double-strand breaks that halt DNA replication and transcription.[4][8]
-
In Gram-negative bacteria , the primary target is typically DNA gyrase (GyrA/GyrB subunits) .[3][4]
-
In Gram-positive bacteria , topoisomerase IV (ParC/ParE subunits) is often the more sensitive primary target.[3][4]
Novel quinolones may be engineered to have more balanced activity against both enzymes, a strategy that can lower the frequency of resistance selection.[3] A mutation in the primary target might only confer low-level resistance if the secondary target remains highly susceptible. Understanding this dual-targeting mechanism is fundamental to designing a comprehensive evaluation strategy.
Caption: Mechanism of action for quinolone agents.
Pillar 2: Core Methodologies for Efficacy Evaluation
A robust assessment of a novel antimicrobial agent hinges on a series of standardized, quantitative assays. The protocols described here are based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), which provides the gold standard for antimicrobial susceptibility testing.[9][10][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the cornerstone of antimicrobial evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13] This value provides a direct, quantitative measure of the agent's potency.[14]
Causality Behind the Protocol: The broth microdilution method is preferred for its efficiency, scalability, and the standardized nature of its results.[14] By using a two-fold serial dilution, we can precisely pinpoint the concentration at which bacterial growth is inhibited. The inclusion of a standardized bacterial inoculum (adjusted to a 0.5 McFarland standard, ~1-2 x 10⁸ CFU/mL) is critical for reproducibility, as the final result is dependent on the initial bacterial density.[14] Growth and sterility controls are non-negotiable; they validate that the bacteria can grow in the media and that the media itself is not contaminated, respectively.
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[14]
-
Dilute Inoculum: Dilute the standardized suspension into Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Plate: Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the novel quinolone agent (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard the final 50 µL from column 10.
-
Inoculate: Add 50 µL of the diluted bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[14]
-
Incubate: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Read Results: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).[14]
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the bacterium (bactericidal activity).[15][16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]
Causality Behind the Protocol: This assay is a logical and necessary extension of the MIC test. By subculturing from the clear wells of the MIC plate onto antibiotic-free agar, we can distinguish between agents that merely halt growth and those that are lethal. The standard definition of bactericidal activity is a ≥99.9% reduction in the initial inoculum.[16][17][18] This provides a stringent and quantifiable measure of the agent's killing power.
Experimental Protocol: MBC Determination
-
Perform MIC Assay: Complete the MIC assay as described above.
-
Subculture: From the wells corresponding to the MIC, 2x MIC, and 4x MIC (and the growth control), take a 10-20 µL aliquot.
-
Plate: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubate: Incubate the agar plates at 35-37°C for 24 hours.
-
Determine MBC: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[18]
Caption: Workflow for MIC to MBC determination.
Time-Kill Kinetic Assay
This dynamic assay provides critical insight into the rate and extent of bacterial killing over time.[19] It reveals whether an agent's effect is concentration-dependent or time-dependent and how quickly it achieves a bactericidal effect.
Causality Behind the Protocol: Unlike the static endpoints of MIC/MBC, a time-kill assay provides a kinetic profile.[20] By sampling at multiple time points (e.g., 0, 2, 4, 8, 24 hours) and enumerating viable bacteria, we can visualize the killing curve. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19] This assay is invaluable for comparing the pharmacodynamics of different agents and for informing potential dosing regimens.[21]
Experimental Protocol: Time-Kill Assay
-
Prepare Cultures: Grow bacteria to the early exponential phase in CAMHB. Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in flasks.
-
Add Agent: Add the novel quinolone agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) to the flasks. Include a growth control flask with no agent.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each flask.
-
Enumerate: Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the viable count (CFU/mL).
-
Plot Data: Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
Pillar 3: Comparative Data Analysis
To truly evaluate a novel agent, its performance must be benchmarked against established alternatives. This includes a classic fluoroquinolone (e.g., Ciprofloxacin) and an antibiotic from a different class (e.g., a beta-lactam like Ceftriaxone) to provide context. The data should be presented against a panel of clinically relevant Gram-positive and Gram-negative organisms, including known resistant strains (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).
Hypothetical Comparative Data:
| Organism | Strain | Agent | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Escherichia coli | ATCC 25922 | NQA-1 (Novel) | 0.06 | 0.12 | 2 |
| Ciprofloxacin | 0.12 | 0.25 | 2 | ||
| Ceftriaxone | 0.25 | 0.5 | 2 | ||
| Staphylococcus aureus | ATCC 29213 | NQA-1 (Novel) | 0.12 | 0.25 | 2 |
| Ciprofloxacin | 0.5 | 1 | 2 | ||
| Ceftriaxone | 4 | >32 | >8 | ||
| S. aureus (MRSA) | ATCC 43300 | NQA-1 (Novel) | 0.25 | 0.5 | 2 |
| Ciprofloxacin | >32 | >32 | - | ||
| Ceftriaxone | >64 | >64 | - | ||
| Pseudomonas aeruginosa | ATCC 27853 | NQA-1 (Novel) | 0.5 | 1 | 2 |
| Ciprofloxacin | 1 | 2 | 2 | ||
| Ceftriaxone | 8 | 16 | 2 |
Data is hypothetical for illustrative purposes.
Interpretation of Results: In this hypothetical scenario, the novel agent NQA-1 demonstrates superior potency (lower MIC) against both Gram-positive and Gram-negative bacteria compared to Ciprofloxacin. Crucially, it retains potent activity against the MRSA strain, which is highly resistant to Ciprofloxacin. The MBC/MIC ratio of 2 for all susceptible strains indicates strong bactericidal activity.
Conclusion and Forward Look
The systematic evaluation outlined in this guide provides a robust framework for assessing the in vitro efficacy of novel quinolone-based antimicrobial agents. By adhering to standardized protocols, understanding the causality behind experimental design, and performing rigorous comparative analysis, drug development professionals can generate the high-quality, trustworthy data needed to advance promising candidates. The ultimate goal is to populate the drug development pipeline with potent, safe, and resistance-breaking quinolones that can effectively combat the growing threat of multidrug-resistant pathogens.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. Available at: [Link]
-
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: Action and resistance updated. Current Topics in Medicinal Chemistry, 9(11), 981-1008. Available at: [Link]
-
Tiwari, R., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5264. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from: [Link]
-
RegisteredNurseRN. (2022, December 12). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from: [Link]
-
Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from: [Link]
-
Wikipedia. (2023). Minimum inhibitory concentration. Retrieved from: [Link]
-
Estrada-Soto, S., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Minimum bactericidal concentration. Retrieved from: [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
Chan, B. K., et al. (2023). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Journal of Medical Microbiology, 72(10). Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from: [Link]
-
Hleba, Y., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from: [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from: [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Retrieved from: [Link]
-
Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(3), 3959-3974. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Journal of Clinical Microbiology, 58(3), e01864-19. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from: [Link]
-
Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2999. Available at: [Link]
-
Nielsen, E. I., et al. (2009). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE Meeting Abstracts. Available at: [Link]
-
One Health Trust. (2011, February 22). The Rise of Fluoroquinolone Resistance (Part 2). Retrieved from: [Link]
-
Ferro, B. E., et al. (2015). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 70(3), 835-841. Available at: [Link]
-
ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and concentration-dependent anti-bacterial effect. Retrieved from: [Link]
-
Zhang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. Available at: [Link]
-
Vesci, J., et al. (2022). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases, 8(5), 979-988. Available at: [Link]
-
Antimicrobial Resistance Collaborators. (2022). Global burden of bacterial antimicrobial resistance in 2019: a systematic analysis. The Lancet, 399(10325), 629-655. Available at: [Link]
-
One Health Trust. (2011, February 22). The Rise of Fluoroquinolone Resistance (Part 1). Retrieved from: [Link]
Sources
- 1. onehealthtrust.org [onehealthtrust.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. emerypharma.com [emerypharma.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. page-meeting.org [page-meeting.org]
Bridging the Gap: A Senior Application Scientist's Guide to Validating Molecular Docking of Quinoline Derivatives with Experimental Data
Introduction: The Quinoline Scaffold and the Imperative of Computational Validation
The quinoline moiety, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] This versatility has made the quinoline scaffold a focal point for drug discovery efforts. In this landscape, molecular docking has emerged as an indispensable computational tool, allowing researchers to predict the binding orientation and affinity of novel quinoline derivatives against specific biological targets, thereby accelerating the identification of promising drug candidates.[3]
However, the predictive power of in-silico models is not absolute. The aphorism "all models are wrong, but some are useful" is particularly pertinent to molecular docking. The accuracy of a docking simulation is contingent on numerous factors, including the quality of the protein structure, the choice of docking software and scoring function, and the handling of ligand and protein flexibility. Therefore, to transition from a computational hypothesis to a credible lead compound, rigorous experimental validation is not just recommended—it is an absolute necessity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate molecular docking studies of quinoline derivatives with robust experimental results. We will move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system that bridges the computational and biological realms with scientific integrity.
Part 1: The In-Silico Foundation - A Rigorous Molecular Docking Workflow
Before any experimental validation can occur, the computational study itself must be conducted with meticulous care. The goal is to create the most physically and chemically realistic model of the protein-ligand interaction.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Objective: To prepare a clean, structurally sound protein model for docking.
-
Procedure:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands (the original ligand is often kept temporarily for binding site definition).
-
Add polar hydrogen atoms and assign appropriate atomic charges using a force field (e.g., CHARMm, AMBER). This step is critical for accurately modeling electrostatic interactions.
-
If the protein has missing loops or residues, homology modeling may be necessary, though this introduces another layer of uncertainty that must be carefully considered.
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of the quinoline derivative.
-
Procedure:
-
Draw the 2D structure of the quinoline derivative using chemical drawing software.
-
Convert the 2D structure to a 3D conformation.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a stable, low-energy state before docking.
-
Assign appropriate partial charges.
-
-
-
Grid Generation and Binding Site Definition:
-
Objective: To define the search space for the docking simulation.
-
Procedure:
-
Identify the binding pocket of the target protein. If a co-crystallized ligand is present in the original PDB file, the binding site is defined as the region encompassing this ligand.
-
Generate a grid box that covers the entire binding site with a sufficient margin (typically 10-15 Å in each dimension from the ligand). This grid pre-calculates the potential energy of interaction for different atom types at each point, significantly speeding up the docking calculation.
-
-
-
Docking Simulation:
-
Objective: To predict the optimal binding pose and affinity of the quinoline derivative.
-
Procedure:
-
Run the docking algorithm (e.g., using software like AutoDock Vina, Glide, or GOLD). The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
The program will then score each pose based on a scoring function, which estimates the binding free energy (typically in kcal/mol). A more negative score indicates a higher predicted binding affinity.
-
Analyze the top-scoring poses for key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.
-
-
Part 2: Experimental Validation - From Virtual Prediction to Tangible Reality
This section is the cornerstone of building trust in your docking results. It is a two-phase process: first, validating the docking protocol itself, and second, correlating the docking predictions with in-vitro biological activity.
Phase 1: Pre-Docking Protocol Validation
Before screening a library of novel quinoline derivatives, you must first demonstrate that your chosen docking protocol can reliably reproduce known results for your specific target. This is a critical self-validating step.
The most fundamental validation is to "redock" the native, co-crystallized ligand back into its own binding site.
-
Causality: If your docking protocol cannot accurately reproduce the experimentally determined binding pose of a known ligand, it is highly unlikely to be reliable for predicting the poses of new, unknown compounds.
Experimental Protocol: Redocking Validation
-
Preparation: Obtain a high-resolution crystal structure of your target protein in complex with a known ligand from the PDB.
-
Extraction: Separate the co-crystallized ligand from the protein structure.
-
Docking: Using the exact same docking protocol (grid parameters, software settings) you intend to use for your novel compounds, dock the extracted ligand back into the protein's binding site.
-
Analysis: Superimpose the top-scoring docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that your protocol can accurately reproduce the known binding mode.[4]
A good docking protocol should not only identify the correct pose but also be able to distinguish true binders (actives) from molecules that are unlikely to bind (decoys).
-
Causality: This tests the scoring function's ability to correctly rank active compounds higher than inactive ones. A protocol that ranks known inactive compounds highly is likely to produce a high rate of false positives in a virtual screen.
Experimental Protocol: Decoy Set Validation
-
Assemble Actives: Compile a small set of known active inhibitors for your target protein from the literature.
-
Generate Decoys: Create a larger set of "decoy" molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but different topologies.[5] Databases like DUD-E (Directory of Useful Decoys, Enhanced) can be used for this purpose.
-
Combine and Screen: Create a single library containing both the known actives and the decoys. Dock this entire library against your target protein using your chosen protocol.
-
Analyze Enrichment: Evaluate the ability of the docking protocol to rank the known actives higher than the decoys. This is often visualized using a Receiver Operating Characteristic (ROC) curve. A good protocol will have an Area Under the Curve (AUC) value of 0.7 or higher.[2]
Visualization of the Validation Workflow
Caption: Workflow for robust validation of molecular docking studies.
Phase 2: Post-Docking Experimental Correlation
Once the docking protocol is validated, you can proceed with screening your novel quinoline derivatives. The top-ranked compounds should then be synthesized and tested experimentally to see if the in-silico predictions translate to real biological activity.
For quinoline derivatives predicted to inhibit a specific enzyme (e.g., topoisomerase, kinases, DNA gyrase), enzyme inhibition assays are the primary method of validation.
-
Causality: This directly measures the compound's ability to interfere with the target's biological function. The resulting IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a quantitative measure of potency that can be directly compared to the docking score.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagents and Setup:
-
Prepare a buffer solution optimal for the enzyme's activity.
-
Prepare a stock solution of the purified target enzyme.
-
Prepare a stock solution of the enzyme's specific substrate.
-
Prepare serial dilutions of the synthesized quinoline derivative (and a known inhibitor as a positive control).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme and the quinoline derivative at various concentrations. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. This is often done using a spectrophotometer or fluorometer.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
For quinoline derivatives designed as antimicrobial agents, the Minimum Inhibitory Concentration (MIC) is the standard metric.
-
Causality: The MIC determines the lowest concentration of the compound that prevents visible growth of a microorganism. This provides a clear, quantitative measure of antibacterial or antifungal potency.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Inoculation and Incubation:
-
Inoculate each well with the bacterial suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is the lowest concentration of the quinoline derivative in which no visible growth is observed.[8]
-
While functionally validating, the above assays do not confirm the binding mode. X-ray crystallography provides the ultimate validation by determining the 3D structure of the protein-ligand complex at atomic resolution.
-
Causality: This allows for a direct, visual comparison of the computationally predicted binding pose with the actual experimental structure, confirming the specific interactions that confer activity.[9][10]
Part 3: Comparative Analysis of Quinoline Derivatives
A strong correlation between docking scores and experimental values across a series of analogues provides compelling evidence for the predictive power of the computational model. Below are synthesized examples from the literature illustrating this comparison.
Table 1: Anticancer Quinoline Derivatives - Docking Score vs. Cytotoxicity
| Quinoline Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Assay | IC50 / GI50 (µM) | Reference |
| Compound 4f | EGFR | - | EGFR Inhibition | 0.015 | [11] |
| Compound 13 | Topoisomerase I | - | Topo I Inhibition | 0.278 | [1] |
| Compound 13 | NCI-60 Cell Lines | - | Cytotoxicity (GI50) | 0.232 (Leukemia SR) | [1] |
| Compound 4c | Tubulin | - | Tubulin Polymerization | 17 | [4] |
| Compound 3b | MCF-7 Cell Line | - | Cytotoxicity (IC50) | 7.016 | [2] |
| Compound 3c | MCF-7 Cell Line | - | Cytotoxicity (IC50) | 7.05 | [2] |
| Compound 5j | HeLa Cell Line | - | Cytotoxicity (IC50) | 35.1 | [12] |
Note: Direct docking scores were not always reported alongside IC50 values in a single table in the source material, but the studies confirmed that the most potent compounds also exhibited the best docking interactions.
Table 2: Antimalarial Quinoline Derivatives - Docking Score vs. Potency
| Quinoline Derivative | Target Protein | Docking Score (kcal/mol) | Experimental Assay | IC50 (µg/mL) | Reference |
| Compound 5 | P. falciparum | - | Antiplasmodial | 0.014 - 5.87 (range) | [13] |
| Compound 40b | P. falciparum (3D7) | - | Antiplasmodial | 0.62 | [13] |
| Compound 40a | P. falciparum (Pf3D7) | - | Antiplasmodial | 0.25 (µM) | [13] |
| Hybrid Compound 9 | pf-DHFR-TS | - | Antiplasmodial (IC50) | - | [14] |
| Hybrid Compound 26 | pf-DHFR-TS | - | Antiplasmodial (IC50) | - | [14] |
Note: The studies confirmed a correlation between the predicted binding affinities of the most and least active compounds and their experimental IC50 values.[14]
Conclusion and Authoritative Perspective
The validation of molecular docking studies is not a single experiment but a systematic process of building confidence in a computational model. For quinoline derivatives, a class of molecules with immense therapeutic potential, this process is critical to efficiently guide synthetic efforts and prioritize compounds for further development.
As a Senior Application Scientist, my experience underscores that the most successful drug discovery campaigns are those that foster a dynamic interplay between in-silico modeling and experimental biology. The workflow presented here—beginning with rigorous protocol validation via redocking and decoy screening, followed by quantitative correlation with in-vitro assays—represents a robust, self-validating system. By meticulously bridging the computational-experimental gap, researchers can harness the full predictive power of molecular docking, transforming virtual hits into tangible therapeutic candidates with a higher probability of success.
References
-
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. (2025). Archiv der Pharmazie. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2023). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Archiv der Pharmazie. [Link]
-
Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Protein Structure Validation and Analysis with X-Ray Crystallography. (2021). Springer Protocols. [Link]
-
Construction and test of ligand decoy sets using MDock: CSAR benchmarks for binding mode prediction. (2010). Journal of Chemical Information and Modeling. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. [Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography. (2018, March 2). Acta Crystallographica Section D: Structural Biology. [Link]
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2025, January 2). RSC Advances. [Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2025, August 10). ResearchGate. [Link]
-
IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. (n.d.). ResearchGate. [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. [Link]
-
Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types. (2018). Molecules. [Link]
-
Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. (n.d.). Bentham Science. [Link]
-
Redocking using Autodock Vina by MolAr. (2020, August 13). YouTube. [Link]
-
Decoy Theory. (2019, January 3). Docking.org. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). RSC Medicinal Chemistry. [Link]
-
Synthesis, molecular docking and pharmacological studies of novel quinoline derivative as anticancer agent that targets topoisomerase IIB. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023, August 1). International Journal of Scientific Research in Science and Technology. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2011). Emerging Topics in Life Sciences. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022, March 24). Molecules. [Link]
-
FIU Docking Tutorial. (n.d.). Florida International University. [Link]
-
Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. (2018). Current Computer-Aided Drug Design. [Link]
-
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry. [Link]
-
How do I develop a decoy set for virtual screening validation? (2015, April 22). ResearchGate. [Link]
-
A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate. [Link]
-
Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). LinkedIn. [Link]
-
Efficient Decoy Selection to Improve Virtual Screening Using Machine Learning Models. (2025, September 1). ChemRxiv. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). Bond University. [Link]
-
Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. (2019, May 7). Sci Forschen. [Link]
-
X-Ray Crystallography of Protein-Ligand Interactions. (2005). Springer Protocols. [Link]
-
purnawanpp/Tutorial-vina-version2021. (n.d.). GitHub. [Link]
-
Docking scores of the possible DNA gyrase B inhibitors. (n.d.). ResearchGate. [Link]
-
Protocol for Docking with AutoDock. (n.d.). IIT Kanpur. [Link]
-
Tutorial 13: The concept of redocking explained. (2024, May 1). YouTube. [Link]
-
Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. (n.d.). Journal of Biomolecular Structure and Dynamics. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
-
Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. (n.d.). PMC. [Link]
-
Benchmarking of the docking protocol using a set of active compounds... (n.d.). ResearchGate. [Link]
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022, November 6). bioRxiv. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Molecular BioSystems. [Link]
Sources
- 1. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Modeling of Antimalarial Agents by 3D-QSAR Study and Molecular Docking of Two Hybrids 4-Aminoquinoline-1,3,5-triazine and 4-Aminoquinoline-oxalamide Derivatives with the Receptor Protein in Its Both Wild and Mutant Types - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of Pyrazolo[3,4-b]quinolines: A Comparative Analysis
Abstract: The pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic and materials science applications. The efficient synthesis of this scaffold is a key objective in medicinal and synthetic chemistry. This guide provides an in-depth comparative analysis of various catalytic systems employed for the synthesis of pyrazolo[3,4-b]quinolines. We will dissect the mechanistic underpinnings, performance metrics, and operational advantages of prominent catalysts, including eco-friendly organocatalysts like L-proline, classical halogen-mediated systems using molecular iodine, and modern heterogeneous nanocatalysts. This document is intended to equip researchers, chemists, and drug development professionals with the critical knowledge to select the optimal catalytic strategy for their specific synthetic goals, supported by experimental data and detailed protocols.
Introduction: The Significance of Pyrazolo[3,4-b]quinolines
The fusion of pyrazole and quinoline rings creates the 1H-pyrazolo[3,4-b]quinoline system, a class of compounds that has garnered immense interest for over a century.[1] This scaffold is a cornerstone in the development of novel pharmaceuticals, exhibiting a wide array of biological activities including antiviral, antimalarial, and parasiticidal properties.[1][2] Beyond medicine, these compounds have found applications as fluorescent sensors, dyes, and photoinitiators for free radical polymerization.[1]
Traditional synthetic routes, such as the Friedländer condensation, have been historically important but often suffer from harsh reaction conditions, limited substrate scope, and low yields.[1][3] Modern synthetic chemistry pivots towards efficiency, atom economy, and sustainability, making the development of advanced catalytic systems paramount. Catalysts offer pathways that are milder, faster, and more selective, often enabling complex multicomponent reactions (MCRs) where three or more reactants are combined in a single pot to generate the desired product.[4][5] This guide will explore and compare several key catalytic approaches that exemplify these modern principles.
A Comparative Deep Dive into Catalytic Strategies
The choice of catalyst is a critical decision that dictates the efficiency, cost, and environmental impact of the synthesis. Here, we analyze three distinct and widely employed catalytic systems, evaluating their mechanisms, performance, and practical considerations.
The Organocatalytic Approach: L-Proline
L-proline, a naturally occurring amino acid, has emerged as a powerful and environmentally benign organocatalyst for a multitude of asymmetric transformations.[6] Its utility in synthesizing pyrazolo[3,4-b]quinolines via one-pot, three-component reactions is a testament to its versatility.[2][7]
Mechanism of Action: L-proline acts as a bifunctional catalyst. The carboxylic acid group activates electrophiles (like the aldehyde carbonyl), while the secondary amine group activates nucleophiles through enamine formation. In the three-component reaction between an aromatic aldehyde, dimedone, and a 5-aminopyrazole, L-proline facilitates a cascade of reactions: Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the final product. A key advantage is its ability to induce enantioselectivity in the product.[2][6][7]
Caption: Proposed mechanism for L-proline catalyzed synthesis.
Performance & Advantages:
-
High Yields: This method consistently delivers high to excellent product yields.[2][7]
-
Mild Conditions: Reactions are often performed under solvent-free conditions or in green solvents at moderate temperatures.[2][7]
-
Enantioselectivity: L-proline can impart chirality to the final product, a significant advantage for pharmaceutical applications.[2][6][7]
-
Eco-Friendly: As a biodegradable and non-toxic catalyst, L-proline aligns with the principles of green chemistry.
Limitations:
-
Catalyst Loading: Relatively higher catalyst loading (5-20 mol%) may be required compared to metal catalysts.
-
Substrate Scope: While generally broad, the reaction efficiency can be sensitive to the electronic nature of the aldehyde substituent.
Halogen-Mediated Synthesis: Molecular Iodine
Molecular iodine (I₂) is an inexpensive, readily available, and effective Lewis acid catalyst. It has been successfully employed for various organic transformations, including the synthesis of quinolines and their fused heterocyclic analogs through electrophilic cyclization.[8][9]
Mechanism of Action: Iodine catalyzes the reaction by activating substrates towards nucleophilic attack. In the context of a Povarov reaction (an imino Diels-Alder reaction), iodine can act as a catalyst for the three-component condensation of an aromatic amine, an aldehyde, and a suitable dienophile.[9] The reaction proceeds via the formation of an electron-deficient Schiff base, which then undergoes a highly regioselective cycloaddition.[9] This approach offers a metal-free pathway to construct the quinoline core.[8][9]
Caption: General mechanism for Iodine-catalyzed Povarov reaction.
Performance & Advantages:
-
Metal-Free: Avoids the cost and toxicity associated with heavy metal catalysts.[8][9]
-
High Regioselectivity: The Povarov reaction catalyzed by iodine often yields a single regioisomer with high precision.[9]
-
Operational Simplicity: Reactions are typically easy to set up and perform under mild conditions.[8]
-
Cost-Effective: Iodine is an abundant and inexpensive reagent.
Limitations:
-
Oxidative Conditions: The final step often requires an oxidation which might not be compatible with all functional groups.
-
Stoichiometric Amounts: In some protocols, iodine might be used in stoichiometric rather than catalytic amounts, reducing atom economy.
Heterogeneous Catalysis: Nanoparticles
The advent of nanotechnology has introduced a new class of highly efficient and recyclable catalysts. Various nanoparticles (NPs), such as those based on tin(IV) oxide (SnO₂) or magnetic iron oxides (Fe₃O₄), have been developed for the green synthesis of quinoline derivatives.[10]
Mechanism of Action: Nanocatalysts provide a high surface area-to-volume ratio, leading to an abundance of active sites. Their catalytic activity often stems from their Lewis acidic nature. For instance, in a multicomponent reaction, the metal oxide nanoparticle surface can coordinate with carbonyl groups, activating them for nucleophilic attack. The reaction proceeds on the surface of the catalyst, after which the product is released, and the catalyst can be recovered.[10] Magnetic nanoparticles (e.g., Fe₃O₄) offer the significant advantage of easy separation from the reaction mixture using an external magnet.[11]
Performance & Advantages:
-
High Efficiency: The high surface area leads to excellent catalytic activity, often resulting in shorter reaction times and high yields.[10]
-
Reusability: Heterogeneous nanocatalysts can be easily recovered (e.g., by filtration or magnetic separation) and reused for multiple cycles without a significant loss of activity, which is highly economical and sustainable.[10]
-
Green Solvents: Many nanocatalyzed reactions can be performed in environmentally benign solvents like water or ethanol.[10]
Limitations:
-
Catalyst Preparation: The synthesis of well-defined and stable nanoparticles can be complex and requires careful characterization.
-
Leaching: There is a potential for metal ions to leach from the nanoparticle surface into the reaction medium, which can be a concern for pharmaceutical synthesis.
-
Aggregation: Nanoparticles may aggregate during the reaction, leading to a decrease in catalytic activity over time.
Quantitative Performance Summary
To facilitate an objective comparison, the table below summarizes the performance of representative catalysts for the synthesis of pyrazolo[3,4-b]quinoline derivatives based on data from the literature.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| L-Proline | 5 | Solvent-free | 110 | 5 min (MW) | 76-92 | Not reported | [6] |
| **Molecular Iodine (I₂) ** | Catalytic | Chloroform | Reflux | 2-4 h | up to 84 | No | [8] |
| Fe₃O₄ NPs | 0.9 | Water | Reflux | 2 h | 88-96 | Yes (5+ cycles) | [10] |
| H₃PW₁₂O₄₀ | Catalytic | Ethanol | Reflux | 30-45 min | 85-95 | Not reported | [5][12] |
Note: Conditions and yields are for representative examples and may vary depending on the specific substrates used.
General Experimental Workflow
The synthesis, purification, and characterization of pyrazolo[3,4-b]quinolines follow a standardized laboratory workflow, illustrated below.
Caption: General experimental workflow for catalytic synthesis.
Detailed Experimental Protocol: L-Proline Catalyzed Synthesis
This protocol is adapted from the procedure described by Bhattacharjee et al. for the microwave-assisted synthesis of pyrazolo[3,4-b]quinolinones.[2]
-
Reactant Preparation: In a microwave reactor vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), 3-methyl-1H-pyrazol-5-amine (1.0 mmol), and L-proline (0.05 mmol, 5 mol%).
-
Reaction: Seal the vessel and subject the mixture to microwave irradiation at 110 °C for 5-15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography using an ethyl acetate-hexane gradient to afford the pure pyrazolo[3,4-b]quinolinone derivative.[2]
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]quinolines has been significantly advanced by the development of diverse and efficient catalytic systems.
-
L-proline stands out as a premier choice for green and potentially asymmetric synthesis, offering high yields under mild, often solvent-free conditions.[2][7]
-
Molecular iodine provides a simple, cost-effective, and metal-free alternative, valued for its operational simplicity and high regioselectivity.[8][9]
-
Nanocatalysts represent the frontier of sustainable chemistry, combining high efficiency with excellent reusability, thereby reducing both cost and chemical waste.[10]
The selection of a catalyst is not a one-size-fits-all decision. It requires a careful balancing of factors including cost, desired product purity (especially enantiomeric excess), environmental impact, and scalability. Future research will likely focus on developing even more robust and recyclable catalysts, perhaps by immobilizing organocatalysts on solid supports or designing novel metal-organic frameworks (MOFs) with tailored active sites.[11][13] The continued evolution of catalytic science will undoubtedly unlock new, more efficient, and sustainable pathways to this vital class of heterocyclic compounds.
References
-
Plausible mechanism for formation of pyrazolo[3,4-b]quinoline 4. ResearchGate. [Link]
-
Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Publishing. [Link]
-
L-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Publishing. [Link]
-
l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives. RSC Publishing. [Link]
-
Plausible mechanism for the synthesis of pyrazolo-[3,4-b]-quinoline derivatives. ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. ResearchGate. [Link]
-
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI. [Link]
-
Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate. [Link]
-
l-Proline mediated synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones 342. ResearchGate. [Link]
-
Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Chemistry Portal. [Link]
-
1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. MDPI. [Link]
-
Synthesis and expected mechanism of pyrazolo‐[3,4‐b]‐quinoline... ResearchGate. [Link]
-
Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u) a. ResearchGate. [Link]
-
Iodine-catalyzed synthesis of pyrazolo[4,3-f]quinoline derivatives via a highly regio-selective Povarov reaction | Request PDF. ResearchGate. [Link]
-
Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. ResearchGate. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. National Institutes of Health. [Link]
-
Synthesis of Diversified Pyrazolo[3,4- b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed. [Link]
-
Catalytic synthesis Of New pyrazolo [3,4-b] Pyridine via a Cooperative vinylogous anomeric-based Oxidation. Scientific Reports. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thefnicon.com [thefnicon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of 2-Chloro-6-methoxyquinoline-3-carbaldehyde Derivatives: A Predictive and Experimental Perspective
In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its synthetic versatility allows for the generation of a vast array of derivatives with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a major cause of attrition.[4] Therefore, a thorough assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is paramount.
This guide provides a comprehensive analysis of the ADME properties of a specific class of quinoline derivatives: 2-Chloro-6-methoxyquinoline-3-carbaldehyde and its analogs. As a Senior Application Scientist, this document is structured to provide not just data, but also a deep understanding of the experimental and computational methodologies used to assess the drug-like potential of these compounds. We will delve into the predicted ADME profiles of novel ester derivatives of this scaffold, provide detailed protocols for key experimental assays, and compare these predictions with available experimental data from related quinoline compounds to derive meaningful structure-ADME relationships (SAR).
In Silico ADME Profiling of this compound Derivatives
Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADME properties of compounds before they are even synthesized, allowing for the early identification and prioritization of candidates with favorable pharmacokinetic profiles.[5] A recent study by Potdar et al. (2024) explored the synthesis and in silico ADME prediction of a series of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde.[6][7] The predicted ADME properties of these compounds, calculated using various computational models, are summarized in Table 1.
Table 1: Predicted ADME Properties of this compound Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | GI Absorption | BBB Permeant |
| 4a | 383.83 | 3.85 | 1 | 5 | 83.36 | High | Yes |
| 4b | 397.86 | 4.24 | 1 | 5 | 83.36 | High | Yes |
| 4c | 411.89 | 4.63 | 1 | 5 | 83.36 | High | Yes |
| 4d | 412.84 | 3.69 | 1 | 6 | 95.59 | High | Yes |
| 4e | 426.87 | 4.08 | 1 | 6 | 95.59 | High | Yes |
| 4f | 440.90 | 4.47 | 1 | 6 | 95.59 | High | Yes |
Data synthesized from Potdar et al. (2024).[6][7] TPSA: Topological Polar Surface Area; GI: Gastrointestinal; BBB: Blood-Brain Barrier.
The in silico analysis suggests that these derivatives generally possess drug-like properties according to Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-bond Donors < 5, H-bond Acceptors < 10). The high predicted gastrointestinal absorption and blood-brain barrier permeability indicate that these compounds have the potential for good oral bioavailability and central nervous system activity. The increasing chain length of the ester group in compounds 4a-4c and 4d-4f correlates with an increase in the predicted lipophilicity (LogP), a critical parameter that influences absorption, distribution, and metabolism.
Experimental Methodologies for ADME Assessment
While in silico predictions are invaluable for initial screening, experimental validation is crucial. The following sections detail the standard in vitro assays used to determine the key ADME parameters of drug candidates.
Absorption: Permeability Assays
A compound's ability to be absorbed from the gastrointestinal tract is largely dependent on its permeability across the intestinal epithelium. Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
The PAMPA model assesses passive diffusion, a primary mechanism for the absorption of many orally administered drugs.[2][8] It is a non-cell-based assay that measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[8]
Experimental Protocol: PAMPA
-
Preparation of the PAMPA Plate: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a separate 96-well plate (acceptor plate).
-
Assay Assembly: The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich". The test compound solution is then added to the donor wells.
-
Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking to allow for the diffusion of the compound across the artificial membrane.[8]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - [C]A / [C]eq)
where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration of the compound in the acceptor well, and [C]eq is the equilibrium concentration.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard in vitro model for predicting human intestinal absorption.[9] When cultured as a monolayer, these cells differentiate to form tight junctions and express various transporters, thus mimicking the intestinal barrier and allowing for the assessment of both passive and active transport mechanisms.[10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer.
-
The test compound is added to the apical (AP) side (representing the intestinal lumen).
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (BL) side (representing the blood) at various time points.
-
-
Permeability Assessment (Basolateral to Apical): To assess active efflux, the transport of the compound is also measured in the reverse direction, from the BL to the AP side.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Permeability and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.[11]
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Metabolism: Microsomal Stability Assay
The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.[12][13] This assay is crucial for predicting the in vivo half-life and clearance of a drug.[13]
Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents: Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer. A cofactor solution, typically an NADPH-regenerating system, is also prepared.
-
Incubation: The test compound is incubated with the liver microsomes at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Quantification: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the rate of disappearance, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.[14]
Caption: Workflow for the Microsomal Stability Assay.
Comparative Analysis with Other Quinoline Scaffolds (Based on Experimental Data)
Table 2: Experimental ADME Data for Various Quinoline Derivatives
| Compound Class | Specific Derivative | Assay | Result | Reference |
| Quinoline-chalcone | Compound 1 | PAMPA | Papp: 31 x 10-6 cm/s | [15] |
| Quinoline-chalcone | Compound 8d | Microsomal Stability (human) | Stable | [15] |
| Benzothiazolyl-quinoline | Compound 6k | Caco-2 | Good permeability | [8] |
| Marketed Drugs (for comparison) | Propranolol | Caco-2 | High permeability | [9] |
| Marketed Drugs (for comparison) | Atenolol | Caco-2 | Low permeability | [9] |
The experimental data in Table 2 demonstrates that quinoline derivatives can exhibit a wide range of ADME properties. For instance, the quinoline-chalcone derivative showed high permeability in the PAMPA assay, suggesting good passive absorption.[15] In contrast, another derivative from the same class was found to be stable in human liver microsomes, indicating a lower potential for rapid metabolic clearance.[15] The benzothiazolyl-quinoline derivative also displayed good Caco-2 permeability.[8]
When comparing these experimental values with the in silico predictions for the this compound derivatives (Table 1), we can hypothesize that our target compounds, with their predicted high GI absorption, are likely to have favorable permeability characteristics, similar to the experimentally evaluated quinoline-chalcone and benzothiazolyl-quinoline derivatives. However, the presence of the 6-methoxy group and the 3-carbaldehyde functionalization will undoubtedly influence the metabolic stability, and experimental verification is essential.
Structure-ADME Relationships and Discussion
The combination of predictive and experimental data allows us to begin to formulate structure-ADME relationships for the this compound scaffold.
-
Impact of Lipophilicity: The in silico data clearly shows that increasing the length of the ester chain in the derivatives (4a-c and 4d-f) leads to a higher predicted LogP.[6][7] While this increased lipophilicity can enhance passive diffusion and membrane permeability, it can also lead to increased metabolic liability and potential toxicity. Therefore, a balance must be struck to optimize the overall ADME profile.
-
Role of the 6-Methoxy Group: The electron-donating methoxy group at the 6-position can influence the electronic properties of the quinoline ring system. This may affect its interaction with metabolic enzymes. Experimental studies on other methoxy-substituted quinolines would be beneficial to understand its impact on metabolic stability.
-
The 3-Carbaldehyde Moiety: The aldehyde group at the 3-position is a potential site for metabolic transformation, for example, through oxidation to a carboxylic acid. The derivatization of this aldehyde into an ester, as in the compounds from Potdar et al. (2024), is a strategic move to potentially improve metabolic stability and modulate the physicochemical properties of the molecules.[6][7]
It is crucial to acknowledge the limitations of in silico models. While they are powerful tools for hypothesis generation and compound prioritization, they are based on algorithms trained on existing data and may not accurately predict the behavior of novel chemical scaffolds. Therefore, the predictive data presented here should be viewed as a guide for directing experimental work. The next logical step in the development of these this compound derivatives would be to synthesize the most promising candidates and subject them to the rigorous experimental ADME assays detailed in this guide.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The in silico ADME profiling of its ester derivatives suggests that these compounds possess favorable drug-like properties, including the potential for good oral absorption. By employing the detailed experimental protocols for permeability and metabolic stability assays outlined in this guide, researchers can obtain the critical data needed to validate these predictions and guide further lead optimization. The comparative analysis with existing experimental data for other quinoline derivatives provides a valuable framework for interpreting these future results. Ultimately, a synergistic approach that combines predictive modeling with robust experimental validation will be the key to unlocking the full therapeutic potential of this and other novel chemical scaffolds.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 12. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 15. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
Confirming the Structure of Reaction Products: Why X-ray Crystallography Remains the Gold Standard
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed countless projects hinge on one critical question: "Is the molecule we synthesized truly the molecule we intended to create?" In the landscape of chemical synthesis and drug development, ambiguity is the enemy. An unexpected isomer or a misidentified stereocenter can derail years of research and investment. While a suite of analytical techniques provides crucial pieces of the puzzle, Single-Crystal X-ray Crystallography (SC-XRD) stands alone in its ability to deliver an unambiguous, three-dimensional map of a molecule. This guide will delve into the principles of SC-XRD, objectively compare it with other common analytical methods, and provide the practical insights necessary to leverage this powerful technique effectively.
Part 1: The Unassailable Verdict of Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal.[1] Its power lies in its ability to produce a precise three-dimensional picture of the electron density within a crystalline solid, from which we can determine atomic positions, bond lengths, bond angles, and absolute stereochemistry with unparalleled accuracy.[1][2]
The Core Principle: From Diffraction to Structure
The technique's foundation is Bragg's Law of diffraction. When a focused beam of X-rays strikes a highly ordered crystal, the regularly spaced atoms in the crystal lattice act as a three-dimensional diffraction grating.[3][4] The X-rays are scattered by the electrons of the atoms, and these scattered waves interfere with one another. Constructive interference occurs only at specific angles, producing a unique diffraction pattern of spots, or "reflections."[2][4] By measuring the angles and intensities of these thousands of reflections as the crystal is rotated, we can mathematically reconstruct a 3D electron density map and, from that, build an atomic model of the molecule.[1][5][6]
The Experimental Workflow: A Journey from Flask to Final Structure
The path to a crystal structure is a multi-step process, where the initial stage is often the most challenging. The entire process relies on obtaining a single, high-quality crystal.[1][7]
The most significant bottleneck in this workflow is often the very first step: growing a diffraction-quality crystal.[8][9] This requires a highly pure (>95%) and homogenous sample, as impurities can disrupt the formation of the ordered crystal lattice.[8][10]
Part 2: A Comparative Guide to Structural Elucidation Techniques
While SC-XRD is the gold standard, obtaining suitable crystals is not always possible. In such cases, researchers must turn to other analytical techniques. It is crucial to understand what information these alternatives provide and, more importantly, what they do not. The primary methods used alongside crystallography are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[11][12] It operates by probing the magnetic properties of atomic nuclei (commonly ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and proximity of atoms in a molecule.[13]
-
Key Strengths :
-
Solution-State Analysis : Provides data on the molecule in a physiologically relevant solution state, which can reveal dynamic processes.[14][15][16]
-
Connectivity Information : Through techniques like COSY and HMBC, it establishes through-bond connectivity, allowing for the piecing together of a molecule's carbon-hydrogen framework.
-
Non-Destructive : The sample can be recovered and used for other experiments.[11][12]
-
-
Causality Behind Limitations :
-
NMR measures the local electronic environment of nuclei. While it can infer spatial relationships through effects like the Nuclear Overhauser Effect (NOE), it does not directly measure bond lengths or angles. The final 3D structure is a model calculated from a set of distance restraints, not a direct image. For complex molecules, this can lead to ambiguity, especially concerning absolute stereochemistry. It is also generally limited to molecules under ~40 kDa.[15][16]
-
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive analytical tool that measures the mass-to-charge ratio (m/z) of ions.[17] High-resolution mass spectrometry (HRMS) can determine a molecule's elemental composition with high accuracy, confirming its molecular formula.[18][19] Tandem MS (MS/MS) techniques fragment the molecule and analyze the resulting pieces, providing clues about its connectivity.[19][20]
-
Key Strengths :
-
Extreme Sensitivity : Can obtain data from very small amounts of material.[18]
-
Molecular Formula Confirmation : HRMS provides the exact mass, which is crucial for confirming the elemental formula.[18][19]
-
Mixture Analysis : When coupled with separation techniques like UPLC, it can analyze components within complex mixtures.[18]
-
-
Causality Behind Limitations :
-
MS provides a molecular formula and a fragmentation pattern. It offers no direct information about the three-dimensional arrangement of atoms in space. Isomers with the same formula and similar fragmentation patterns can be indistinguishable, and stereochemistry cannot be determined.
-
Comparative Data Summary
The choice of technique depends on the specific question being asked and the nature of the sample. The following table provides a direct comparison of their capabilities.
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Solid (Single Crystal) | Solution | Gas-phase ions (from solid or liquid) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry | Atomic connectivity, chemical environment, dynamic information in solution | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantage | Unambiguous 3D structure determination.[1][21] | Provides structural and dynamic data in a solution state.[14][22] | Extremely high sensitivity and ability to determine molecular formula.[18][19] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[8][9] | Indirect 3D information; can be ambiguous for complex stereochemistry; size limitations.[15][16] | Provides no 3D structural or stereochemical information.[20] |
| Destructive? | No (crystal is preserved) | No[11][12] | Yes |
Decision-Making Workflow
When a new compound is synthesized, the analytical approach should be logical and hierarchical. The following diagram illustrates a typical decision-making process for structural confirmation.
Part 3: Field-Proven Methodologies
Experimental Protocol: Growing Diffraction-Quality Crystals via Slow Evaporation
This protocol is a fundamental and widely successful method for small molecules. The principle is to slowly increase the concentration of the solute past its saturation point, encouraging the slow formation of a well-ordered crystal lattice.
-
Purity is Paramount : Start with the purest sample possible (>95% is a minimum, >98% is ideal). Purify the final reaction product using column chromatography or recrystallization.
-
Solvent Selection : Choose a solvent in which your compound is moderately soluble. If it is too soluble, it won't crystallize; if it is poorly soluble, it will crash out as a powder. A binary solvent system (one "good" solvent, one "poor" anti-solvent) often works well.
-
Prepare a Saturated Solution : In a clean, small vial (e.g., a 1-dram vial), dissolve a small amount of your compound (5-10 mg) in a minimal amount of the chosen solvent or solvent system. Gently warm the solution if necessary to fully dissolve the compound.
-
Allow for Slow Evaporation : Cover the vial with a cap, but do not tighten it fully. Alternatively, cover the opening with parafilm and poke 1-2 very small holes in it with a fine needle.[23] This is the critical step: evaporation must be slow, often over several days to weeks.
-
Incubation : Place the vial in a vibration-free environment (a quiet drawer or a dedicated crystallization plate) at a constant temperature.
-
Monitor and Harvest : Check the vial periodically without disturbing it. Once crystals of a suitable size (ideally 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a nylon loop or a fine needle and immediately place it in cryoprotectant oil for mounting.[2][23]
Trustworthiness: Interpreting the Crystallographic Output
After data collection and structure solution, you will receive a Crystallographic Information File (CIF). For the non-specialist, the key metric to assess the quality and trustworthiness of the structure is the R-factor (or R1) .
-
What it is : The R-value is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[5] A lower R-value indicates a better fit.
-
What to look for : For a publishable small-molecule structure, an R1 value should ideally be below 0.05 (or 5%) . Values between 0.05 and 0.10 may be acceptable depending on the crystal quality, but they warrant closer scrutiny. An R1 value significantly above 0.10 suggests a poor model or low-quality data.
Conclusion
In the rigorous fields of chemical research and pharmaceutical development, absolute certainty in molecular structure is non-negotiable. While NMR and Mass Spectrometry are indispensable tools that provide essential information about connectivity and composition, they generate data that must be interpreted to propose a structure. Single-Crystal X-ray Crystallography, in contrast, offers a direct visualization. When a high-quality crystal is obtained, SC-XRD delivers a definitive, high-resolution 3D structure, resolving any ambiguity in connectivity, configuration, and conformation. It is this finality that solidifies its position as the ultimate arbiter and the true gold standard for structural confirmation.
References
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ZipRecruiter. (n.d.). What are some typical challenges faced in X ray Crystallography roles? Retrieved from [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Liu, Y., et al. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Retrieved from [Link]
-
Chemical Reviews. (2022, April 27). Introduction: Mass Spectrometry Applications in Structural Biology. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy – An Easy Introduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Retrieved from [Link]
-
BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
-
AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
News-Medical.Net. (2019, May 23). Protein Crystallography Common Problems, Tips, and Advice. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Wix.com. (2015, June 10). XRD Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Purdue University, Department of Chemistry. (n.d.). Sample Submission, Single Crystal X-ray Diffraction. Retrieved from [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Current Biology. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved from [Link]
-
IUCr Journals. (n.d.). X-ray diffraction using focused-ion-beam-prepared single crystals. Retrieved from [Link]
-
ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
-
The Biochemist. (2021, May 28). A beginner’s guide to X-ray data processing. Retrieved from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]
-
University of Szeged. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
Wiley Online Library. (n.d.). How cryo-electron microscopy and X-ray crystallography complement each other. Retrieved from [Link]
-
The University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
GeoScienceWorld. (2018, July 2). A graphical interpretation of X-ray diffraction data using polar co-ordinates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
-
Quora. (2014, December 9). Besides resolution, what are the advantages and disadvantages of using X-ray crystallography over NMR to determine protein structure? Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
Journal of the Royal College of Physicians of London. (n.d.). x Ray crystallography. Retrieved from [Link]
-
AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. ziprecruiter.com [ziprecruiter.com]
- 10. news-medical.net [news-medical.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. byjus.com [byjus.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. people.bu.edu [people.bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 18. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 19. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. rigaku.com [rigaku.com]
- 22. quora.com [quora.com]
- 23. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
For Immediate Reference: A Safety-First Approach to Disposal
This guide provides essential procedures for the safe and compliant disposal of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (CAS No. 73568-29-3), a halogenated quinoline derivative. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This compound is classified as a skin, eye, and respiratory irritant.[1] Therefore, proper handling and disposal are not merely procedural but a cornerstone of responsible chemical management.
I. Hazard Identification and Immediate Safety Precautions
This compound is an organic compound containing chlorine, which places it in the category of halogenated organic wastes.[2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Before initiating any disposal procedures, a thorough risk assessment is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Double nitrile or Viton gloves are recommended.
-
Eye Protection: Chemical splash goggles are essential.
-
Lab Coat: A fully-buttoned lab coat must be worn.
-
Respiratory Protection: In cases of potential aerosol generation or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]
II. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal pathways. This compound must be treated as a halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic compounds with non-halogenated organic waste streams.[2][4] Halogenated wastes require specific incineration processes.[2]
-
Incompatible Materials: Keep this compound separate from strong oxidizing agents, acids, bases, and metals.[5][6]
-
Aqueous Waste: Do not mix with aqueous waste streams containing acids, bases, or heavy metals.[2]
The following diagram illustrates the decision-making process for proper waste segregation:
Caption: Waste Segregation Flowchart for this compound.
III. Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Choose a compatible, leak-proof container, preferably a polyethylene carboy or bottle, designated for halogenated organic waste.[5][7] Metal containers are not recommended as halogenated solvents can produce acids that corrode metal.[5]
-
The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4][7]
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).[4]
-
The approximate concentration and volume.
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., irritant).
-
2. Waste Collection:
-
All transfers of this waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Keep the waste container tightly closed when not in use to prevent the release of vapors.[4][5][7]
-
Do not overfill the container; a general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.[7]
3. Storage of Waste Containers:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA).[7]
-
The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5][6]
-
Ensure secondary containment, such as a polypropylene tub, is used to capture any potential leaks.[5]
-
Segregate the halogenated waste container from incompatible materials.[5]
4. Arranging for Final Disposal:
-
Once the waste container is full or has reached the SAA time limit, contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[3][7]
-
Do not attempt to dispose of this chemical down the drain or through evaporation.[5]
IV. Spill Management and Decontamination
In the event of a small spill that can be safely managed by trained personnel:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate and call emergency services.
-
Don Appropriate PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[5] A respirator may be necessary depending on the spill size.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as clay, diatomaceous earth, or commercially available chemical spill pads.[7][8]
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[3] Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
The following workflow outlines the appropriate response to a chemical spill:
Caption: Spill Response Workflow.
V. Conclusion: A Culture of Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding its hazards, practicing diligent waste segregation, and adhering to established disposal and spill management protocols, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS) before handling.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
- Unknown Source. (n.d.). Halogenated Waste.
-
Techno PharmChem. (n.d.). Quinoline for Synthesis Material Safety Data Sheet. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. capotchem.cn [capotchem.cn]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. technopharmchem.com [technopharmchem.com]
Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 2-Chloro-6-methoxyquinoline-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Chloro-6-methoxyquinoline-3-carbaldehyde is foundational to discovery. This compound serves as a critical building block in organic synthesis.[1][2] However, its utility is matched by its potential hazards. A deep, causal understanding of safety protocols is not merely a matter of compliance but a prerequisite for scientific integrity and personal safety. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and data.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of any laboratory procedure. Before handling this compound, it is imperative to understand its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple hazards.[3][4]
Key Hazards:
-
Skin Irritation (H315, Category 2): Causes skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319, Category 2A): Causes serious, potentially damaging, eye irritation.[3][4][5]
-
Respiratory Irritation (H335, Category 3): May cause irritation to the respiratory tract if inhaled.[3][5]
Furthermore, while this specific molecule may not have extensive toxicological data, related quinoline structures are noted for more severe potential hazards, including suspected mutagenicity or carcinogenicity.[6][7] Therefore, a conservative approach that minimizes all routes of exposure is scientifically prudent.
| Property | Data | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 73568-29-3 | [3][8] |
| Molecular Formula | C₁₁H₈ClNO₂ | [3] |
| Physical Form | Solid, Powder | [8] |
| Appearance | Yellow to pale orange or pale brown | [8] |
| GHS Signal Word | Warning | [3][5] |
| Hazard Codes | H315, H319, H335 | [3][4] |
| Solubility | Insoluble in water | [1][2] |
| Chemical Sensitivities | Air sensitive | [1] |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) should be considered the last line of defense.[9] The primary method for exposure control is the implementation of robust engineering controls that isolate the hazard from the operator.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood.[10][11] This is the most critical engineering control, as it protects against the inhalation of the powdered compound or any aerosols generated.[12] Verify that the fume hood has a current certification and maintain the sash at the indicated height to ensure proper airflow.
-
Safety Infrastructure: Ensure unobstructed access to a safety shower and an eyewash station before beginning work.[13][14]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberately matched to the specific task and its associated risks. The following table outlines the minimum PPE requirements.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Preparing Solutions | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[10] | Chemical-resistant nitrile gloves. Inspect before use.[10][13] | Laboratory coat, long pants, and closed-toe shoes.[10][15] | Not required if performed within a certified chemical fume hood.[10] |
| Running Reactions & Transfers | Chemical splash goggles and a face shield for added protection against splashes.[10] | Chemical-resistant nitrile gloves. Consider double-gloving for extended operations. Change gloves immediately upon contamination.[9] | A chemical-resistant apron worn over a laboratory coat, long pants, and closed-toe shoes.[10] | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant coveralls or suit and boots. | A NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges may be necessary for large spills or if ventilation is inadequate.[10] |
Step-by-Step Operational Plan
Adherence to a standardized operational plan minimizes variability and the potential for error.
Preparation and Weighing
-
Verify Engineering Controls: Confirm the fume hood is operational and the area is clear.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Containment: Conduct all weighing activities within the fume hood. Use a disposable weigh boat or weigh paper to prevent contamination of balances. Taring the container beforehand minimizes handling time.
-
Labeling: Immediately and clearly label any container holding the chemical with its full name and relevant hazard warnings.[16]
Conducting Reactions
-
Glassware Inspection: Before use, thoroughly inspect all glassware for cracks or defects that could fail under experimental conditions.
-
Ventilation: Keep the fume hood sash at the lowest practical height throughout the experiment.
-
Inert Atmosphere: Given the compound's air sensitivity, consider handling and storing it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous or oxygen-free conditions.[11]
Storage
-
Container: Store the compound in its original, tightly sealed container.[1][17]
-
Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1]
-
Incompatibilities: Store away from strong oxidizing agents and air.[1]
Emergency Procedures & Spill Management
Preparedness is key to mitigating the impact of an accidental release.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10][18]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][18]
Spill Response Protocol: The following workflow should be initiated immediately upon discovery of a spill.
Sources
- 1. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 2. This compound | 73568-29-3 [chemicalbook.com]
- 3. This compound | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. chemscene.com [chemscene.com]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. ipgsf.com [ipgsf.com]
- 16. needle.tube [needle.tube]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
